Tetracosanoate
説明
特性
IUPAC Name |
tetracosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420121 | |
| Record name | tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46927-71-3 | |
| Record name | tetracosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tetracosanoate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosanoate, also known as lignocerate, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C₂₄H₄₇O₂⁻. It is the conjugate base of tetracosanoic acid (lignoceric acid). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. Particular focus is given to its involvement in metabolic disorders, the associated signaling pathways, and relevant experimental protocols for its study. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is a straight-chain saturated fatty acid anion. The parent molecule, tetracosanoic acid, consists of a 24-carbon backbone with a carboxylic acid group at one end.[1]
Physicochemical Properties of Tetracosanoic Acid
The physicochemical properties of tetracosanoic acid are crucial for understanding its behavior in biological systems and for developing analytical methods. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₈O₂ | [2][3] |
| Molecular Weight | 368.63 g/mol | [2][4] |
| Melting Point | 80-84.2 °C | [2][4] |
| Boiling Point | 272 °C at 10 mmHg | [5] |
| Solubility | Soluble in chloroform (B151607) and diethyl ether.[6][7] Insoluble in water.[8] | [6][7][8] |
| pKa (Predicted) | 4.78 ± 0.10 | [5] |
| LogP (Octanol/Water Partition Coefficient) | 11.4 | [2] |
Table 1: Physicochemical Properties of Tetracosanoic Acid. This table summarizes key physical and chemical properties of tetracosanoic acid, the protonated form of this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and quantification of this compound and its derivatives.
| Spectroscopic Technique | Key Features and Observations |
| Mass Spectrometry (MS) | The mass spectrum of tetracosanoic acid can be found in various databases.[9][10] For its methyl ester, characteristic fragments are observed that allow for its identification.[1][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are available for tetracosanoic acid and its esters, providing detailed structural information.[12][13][14][15] |
Table 2: Spectroscopic Data for Tetracosanoic Acid and its Derivatives. This table provides an overview of available spectroscopic data for the characterization of this compound.
Biological Role and Signaling Pathways
This compound is a component of cerebrosides and sphingomyelin (B164518) and serves as an energy source in vivo.[6] It is synthesized during brain development.[3] The metabolism of very-long-chain fatty acids like this compound is critical for various biological functions.[16]
Role in Metabolic Disorders
The accumulation of VLCFAs, including this compound, is a hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][17]
-
X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the breakdown of VLCFAs.[15] The resulting accumulation of this compound and other VLCFAs is toxic to cells, particularly in the central nervous system and adrenal glands, leading to demyelination and adrenal insufficiency.[3][15]
-
Zellweger Spectrum Disorders: These are a group of rare, inherited conditions characterized by the absence or reduction of functional peroxisomes.[17] This leads to the accumulation of VLCFAs and other metabolites normally processed in peroxisomes, causing severe neurological and developmental problems.[18]
Cellular Stress and Signaling Pathways
The accumulation of this compound is a significant cellular stressor, leading to the activation of multiple signaling pathways that contribute to the pathophysiology of VLCFA disorders.
The buildup of VLCFAs, including this compound, has been shown to induce oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation and protein carbonylation.[19] The increased ROS production can overwhelm the cell's antioxidant defenses, such as catalase and glutathione.[19]
Saturated VLCFAs like this compound can induce endoplasmic reticulum (ER) stress.[20] This leads to the activation of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.[20][21] Key markers of ER stress, such as GRP78, CHOP, and the splicing of XBP1 mRNA, are upregulated in response to VLCFA accumulation.[22]
In the context of X-ALD, the accumulation of VLCFAs is associated with a significant inflammatory response in the central nervous system.[15] This involves the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[23] Altered glycolipid and glycerophospholipid signaling, driven by the abnormal VLCFA profile, is believed to contribute to these inflammatory cascades.[12]
Experimental Protocols
Quantification of this compound
Accurate quantification of this compound in biological samples is crucial for diagnosing and monitoring VLCFA disorders. A common workflow involves hydrolysis of esterified fatty acids, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
A detailed protocol for the quantification of VLCFAs can be adapted from methodologies designed for clinical diagnostics.[16]
In Vitro Model for Studying this compound-Induced Cellular Stress
Studying the cellular effects of this compound in vitro is essential for understanding disease mechanisms and for drug screening.
Objective: To induce cellular stress in a relevant cell line (e.g., oligodendrocytes, astrocytes, or fibroblasts) by treatment with tetracosanoic acid and to measure markers of oxidative and ER stress.
Materials:
-
Cell line of interest (e.g., primary human fibroblasts)
-
Cell culture medium and supplements
-
Tetracosanoic acid (lignoceric acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethanol
-
Reagents for assessing oxidative stress (e.g., ROS/RNS detection kits)
-
Reagents for assessing ER stress (e.g., antibodies for western blotting of CHOP, GRP78; primers for RT-qPCR of XBP1 splicing)
Protocol:
-
Preparation of Tetracosanoic Acid-BSA Conjugate:
-
Prepare a stock solution of tetracosanoic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Add the tetracosanoic acid stock solution to the BSA solution while stirring to allow for conjugation. This improves the solubility and cellular uptake of the fatty acid.[24][25]
-
-
Cell Treatment:
-
Plate the cells and allow them to adhere.
-
Replace the culture medium with medium containing the tetracosanoic acid-BSA conjugate at the desired final concentration. Include a vehicle control (BSA in medium with an equivalent amount of ethanol).
-
Incubate the cells for a predetermined time course (e.g., 24-48 hours).
-
-
Assessment of Cellular Stress:
-
Oxidative Stress: At the end of the treatment period, measure ROS/RNS production using a suitable fluorescent probe and analyze by flow cytometry or fluorescence microscopy.[19]
-
ER Stress: Harvest the cells for protein and RNA analysis.
-
Conclusion
This compound is a very-long-chain fatty acid with important physiological roles, particularly in the nervous system. Its accumulation due to defects in peroxisomal metabolism leads to severe cellular dysfunction, primarily through the induction of oxidative and endoplasmic reticulum stress, and subsequent inflammatory responses. Understanding the intricate details of these signaling pathways is crucial for the development of therapeutic strategies for X-ALD and Zellweger spectrum disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the pathological effects of this compound and to screen for potential therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of adrenoleukodystrophy model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. DSpace [diposit.ub.edu]
- 12. Altered glycolipid and glycerophospholipid signaling drive inflammatory cascades in adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A mouse model for X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]
- 16. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lipid-induced endoplasmic reticulum stress in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of ER stress in lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Saturated Fatty Acid-Induced Endoplasmic Reticulum Stress and Insulin Resistance Are Prevented by Imoxin in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Pathway of Tetracosanoic Acid Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone, plays a crucial role in various aspects of plant biology. It serves as a key precursor for the synthesis of essential structural components, including cuticular waxes and suberin, which form protective barriers against environmental stresses. Furthermore, tetracosanoic acid and its derivatives are integral components of sphingolipids, vital molecules involved in membrane structure and cell signaling. Understanding the biosynthesis of this important fatty acid is paramount for developing strategies to enhance plant resilience and for exploring novel applications in biotechnology and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of tetracosanoic acid in plants, with a focus on the well-studied model organism Arabidopsis thaliana.
The Core Biosynthetic Pathway: Fatty Acid Elongation (FAE)
The synthesis of tetracosanoic acid occurs in the endoplasmic reticulum (ER) through a multi-step process known as the fatty acid elongation (FAE) cycle. This process extends shorter-chain fatty acyl-CoAs, primarily C18-CoA, by adding two-carbon units from malonyl-CoA in four sequential reactions. The FAE complex is comprised of four core enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[1][2][3][4][5]
Key Enzymes and their Roles
The coordinated action of the four FAE enzymes is essential for the successful elongation of the fatty acyl chain.
-
β-ketoacyl-CoA Synthase (KCS): This is the first and rate-limiting enzyme in the FAE cycle. It catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[3][6] The KCS enzyme is the primary determinant of substrate specificity, meaning different KCS isoforms prefer acyl-CoAs of specific chain lengths.[1][7] In Arabidopsis, a large family of 21 KCS genes has been identified, with specific members responsible for the synthesis of VLCFAs of varying lengths.[8] For the synthesis of tetracosanoic acid (C24:0), the enzyme KCS9 has been identified as playing a crucial role in the elongation of C22-CoA to C24-CoA.[8][9]
-
β-ketoacyl-CoA Reductase (KCR): The second step involves the reduction of the β-ketoacyl-CoA to a 3-hydroxyacyl-CoA. This reaction is catalyzed by KCR, which utilizes NADPH as a reducing agent. In Arabidopsis, KCR1 is the primary reductase involved in the FAE complex.[1][2]
-
3-hydroxyacyl-CoA Dehydratase (HCD): The third enzyme, HCD, catalyzes the dehydration of the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. The gene PASTICCINO2 (PAS2) encodes the principal HCD in Arabidopsis.[1][2]
-
Enoyl-CoA Reductase (ECR): In the final step of the elongation cycle, ECR reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. The protein CER10 has been identified as the ECR in Arabidopsis.[2]
This newly elongated acyl-CoA can then re-enter the FAE cycle for further elongation or be channeled into various metabolic pathways for the synthesis of waxes, suberin, or sphingolipids.
Signaling Pathways and Logical Relationships
The biosynthesis of tetracosanoic acid is a highly regulated process, integrated with the overall lipid metabolism of the plant cell. The following diagram illustrates the core logic of the fatty acid elongation cycle.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in tetracosanoic acid biosynthesis in Arabidopsis thaliana.
Table 1: Key Enzymes and their Substrate Specificities
| Enzyme | Gene (Arabidopsis) | Primary Substrate(s) | Product(s) | Notes |
| KCS9 | At2g04550 | C22:0-CoA | C24:0-CoA | Key enzyme for the final elongation step to produce tetracosanoic acid.[8][9] |
| KCR1 | At1g67730 | β-ketoacyl-CoAs | 3-hydroxyacyl-CoAs | Exhibits broad substrate specificity.[1] |
| PAS2 | At5g10480 | 3-hydroxyacyl-CoAs | trans-2,3-enoyl-CoAs | The primary HCD in the elongase complex.[1] |
| CER10 | At3g55360 | trans-2,3-enoyl-CoAs | Saturated acyl-CoAs | Acts as the main ECR in fatty acid elongation.[2] |
Table 2: Relative Gene Expression Levels of Key Enzymes in Arabidopsis thaliana Tissues
| Gene | Leaf | Root | Stem | Flower | Silique (Seed) |
| KCS9 | Low | Moderate | High | High | Moderate |
| KCR1 | High | High | High | High | High |
| PAS2 | High | High | High | High | High |
| CER10 | High | High | High | High | High |
Note: Expression levels are qualitative summaries based on publicly available microarray and RNA-seq data from databases such as GEO. "Low," "Moderate," and "High" are relative terms for comparison across tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the biosynthesis of tetracosanoic acid.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to identify and quantify the fatty acid profile, including tetracosanoic acid, in plant tissues.
Experimental Workflow Diagram
Methodology:
-
Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Lipid Extraction: Extract total lipids from the homogenized tissue using a chloroform:methanol (B129727) solvent system (e.g., 2:1, v/v) according to the Folch method.
-
Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with methanol containing a catalyst (e.g., 1% sulfuric acid or sodium methoxide) at a specific temperature and time (e.g., 85°C for 1 hour).
-
FAME Extraction: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane phase containing the FAMEs is collected.
-
GC-MS Analysis: Inject an aliquot of the FAME extract into a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., DB-23) with a temperature gradient program to separate the FAMEs based on their boiling points and polarity.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Identify individual FAMEs by comparing their mass spectra and retention times to those of authentic standards.
-
-
Quantification: Quantify the amount of each fatty acid by comparing the peak area to that of an internal standard of known concentration.
Promoter::GUS Fusion Assays for Gene Expression Analysis
This technique is used to visualize the spatial and temporal expression patterns of genes encoding the FAE enzymes.
Methodology:
-
Vector Construction: Clone the promoter region of the gene of interest (e.g., KCS9) upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector.
-
Plant Transformation: Introduce the promoter::GUS construct into Arabidopsis thaliana using Agrobacterium tumefaciens-mediated floral dip transformation.
-
Selection of Transgenic Plants: Select transgenic plants by growing seeds on a medium containing an appropriate antibiotic or herbicide.
-
Histochemical GUS Staining:
-
Harvest tissues from transgenic plants at different developmental stages.
-
Incubate the tissues in a staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a chromogenic substrate for the GUS enzyme.
-
The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate at the site of gene expression.
-
Destain the tissues with ethanol (B145695) to remove chlorophyll (B73375) and visualize the blue staining pattern under a microscope.
-
Characterization of T-DNA Insertional Mutants
This reverse genetics approach is used to determine the function of a specific gene by analyzing the phenotype of a plant in which that gene has been disrupted by a T-DNA insertion.
Methodology:
-
Identification of Mutants: Obtain T-DNA insertional mutant lines for the genes of interest (e.g., kcs9) from a stock center such as the Arabidopsis Biological Resource Center (ABRC).
-
Genotyping: Perform PCR-based genotyping to identify homozygous mutant plants. This involves using a combination of gene-specific primers and a T-DNA left border primer to distinguish between wild-type, heterozygous, and homozygous individuals.
-
Phenotypic Analysis: Grow the homozygous mutant plants alongside wild-type control plants under standard conditions. Carefully observe and document any phenotypic differences in growth, development, and morphology.
-
Biochemical Analysis: Perform GC-MS analysis of the fatty acid composition of the mutant plants to determine the impact of the gene disruption on the VLCFA profile, specifically looking for changes in the levels of tetracosanoic acid.
Conclusion
The biosynthesis of tetracosanoic acid in plants is a well-defined process carried out by the fatty acid elongase complex in the endoplasmic reticulum. The specificity of this pathway, particularly for producing C24 fatty acids, is primarily governed by the β-ketoacyl-CoA synthase KCS9. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for manipulating the production of VLCFAs in plants. Such manipulations hold promise for improving plant stress tolerance, enhancing the nutritional value of crops, and developing novel bio-based materials and pharmaceuticals. Further research into the regulatory networks that control the expression and activity of the FAE enzymes will undoubtedly uncover new avenues for biotechnological innovation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 5. Generation and characterization of Arabidopsis T-DNA insertion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of engineered Cas9 variants for target specificity enhancement by single-molecule reaction pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress [frontiersin.org]
- 8. mpipz.mpg.de [mpipz.mpg.de]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
The Biological Role of Tetracosanoate in Human Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosanoate, also known as lignoceric acid (C24:0), is a very long-chain saturated fatty acid (VLCFA) that plays a paradoxical role in human physiology. While it is an essential component of complex lipids vital for the structural integrity of cellular membranes, particularly the myelin sheath, its accumulation due to metabolic dysfunction is cytotoxic and underlies severe neurodegenerative disorders. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted biological functions of this compound. It details the metabolic pathways governing its homeostasis and examines the pathophysiology of diseases arising from its dysregulation, such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders (PBD-ZSD). Furthermore, this document outlines key experimental protocols for the quantification and study of this compound and presents quantitative data and metabolic pathway visualizations to serve as a comprehensive resource for the scientific community.
Introduction
Tetracosanoic acid is a saturated fatty acid with a 24-carbon backbone. As a VLCFA, its metabolism is distinct from that of shorter fatty acids. Its synthesis occurs in the endoplasmic reticulum, while its degradation is confined to peroxisomes. This compartmentalization is crucial for maintaining physiological concentrations. This compound's primary functions are structural; it is a key constituent of sphingolipids, such as ceramides (B1148491) and sphingomyelin, which are integral to the architecture and function of cell membranes, especially in the nervous system.[1][2] Dysfunctional metabolism, leading to an accumulation of this compound and other VLCFAs, is the biochemical hallmark of a class of severe genetic disorders known as peroxisomal disorders.[2]
Metabolic Pathways
Synthesis and Elongation
Endogenous synthesis of this compound occurs in the endoplasmic reticulum (ER) through a cyclical, four-step elongation process that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. The rate-limiting step is catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVL). Specifically, ELOVL1 is the primary elongase responsible for extending very-long-chain fatty acids, exhibiting high substrate specificity for acyl-CoAs of C22:0 (behenic acid) to produce C24:0 (tetracosanoic acid).[3][4]
Peroxisomal Beta-Oxidation (Degradation)
Unlike shorter-chain fatty acids that are oxidized in mitochondria, this compound and other VLCFAs are exclusively degraded in peroxisomes. The process begins with the activation of this compound to its CoA ester, tetracosanoyl-CoA. This activated form is then transported from the cytosol into the peroxisome by the ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the Adrenoleukodystrophy Protein (ALDP).[5][6] A defect in the ABCD1 gene is the cause of X-linked Adrenoleukodystrophy.[5]
Inside the peroxisome, tetracosanoyl-CoA undergoes a chain-shortening process via beta-oxidation, which releases acetyl-CoA units. The resulting shorter-chain acyl-CoAs can then be transported to mitochondria for complete oxidation to CO₂ and H₂O.[7]
Biological Functions and Pathophysiology
Structural Roles
The primary role of this compound is as a precursor for complex lipids, particularly sphingolipids. Its long, saturated chain influences the biophysical properties of cell membranes, contributing to lipid raft formation and membrane stability.
-
Myelin Sheath: this compound is highly enriched in the sphingolipids of myelin, the insulating layer around nerve axons. This composition is critical for proper nerve impulse conduction.
-
Skin Barrier: It is a component of ceramides in the stratum corneum, forming a waterproof barrier that prevents water loss and protects against environmental insults.
Pathophysiology of VLCFA Accumulation
The failure to degrade this compound and other VLCFAs leads to their accumulation in various tissues, most critically in the brain, spinal cord, and adrenal glands.[8] This buildup is cytotoxic, triggering oxidative stress, mitochondrial dysfunction, and a potent inflammatory response that leads to cell death and tissue damage.[9]
-
X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, leading to a non-functional ALDP transporter.[5] VLCFAs accumulate in the cytosol because they cannot be imported into the peroxisome for degradation.[9] This results in progressive demyelination of the central nervous system, axonopathy in the spinal cord (adrenomyeloneuropathy), and adrenal insufficiency.[5][9]
-
Zellweger Spectrum Disorders (PBD-ZSD): A group of autosomal recessive disorders caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[10] The absence of peroxisomes means the entire VLCFA degradation pathway is non-functional, leading to severe, multi-systemic abnormalities and often early death.[8][10]
Quantitative Data
The quantification of VLCFAs in plasma is a primary diagnostic biomarker for peroxisomal disorders.[2][11] The absolute concentration of C26:0 and the ratios of C24:0/C22:0 and C26:0/C22:0 are critical diagnostic parameters.[12][13]
| Analyte / Ratio | Biological Matrix | Control (Healthy) | X-linked Adrenoleukodystrophy (Hemizygote) | Zellweger Syndrome | Unit |
| Tetracosanoic Acid (C24:0) | Plasma | 0.7 - 1.5 | 1.5 - 4.0 | > 4.0 | µg/mL |
| Hexacosanoic Acid (C26:0) | Plasma | 0.01 - 0.03 | 0.2 - 1.5 | > 1.5 | µg/mL |
| C24:0 / C22:0 Ratio | Plasma | 0.6 - 1.1 | > 1.2 | > 2.0 | ratio |
| C26:0 / C22:0 Ratio | Plasma | 0.005 - 0.02 | > 0.03 | > 0.1 | ratio |
| Peroxisomal β-Oxidation | Fibroblasts | 100 (normalized) | < 30 | < 5 | % Activity |
Note: The values presented are typical ranges and may vary between laboratories. Data synthesized from multiple sources.[11][12][14][15]
Experimental Protocols
Quantification of VLCFA in Plasma by GC-MS
This protocol outlines the standard method for diagnosing peroxisomal disorders by measuring VLCFA levels.[13][16]
Principle: Total fatty acids are liberated from plasma lipids by hydrolysis, converted to volatile methyl esters (FAMEs), and then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope-labeled internal standards.
Methodology:
-
Sample Preparation: To 100 µL of plasma, add a known amount of internal standard (e.g., deuterated C24:0-d4).
-
Hydrolysis: Add 1 mL of 0.5 M KOH in methanol. Seal the tube and heat at 100°C for 60 minutes to saponify lipid esters.
-
Acidification: Cool the sample and acidify with 0.5 mL of 6 M HCl to protonate the free fatty acids.
-
Extraction: Extract the fatty acids by adding 2 mL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases. Transfer the upper hexane layer to a new tube. Repeat the extraction.
-
Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add 200 µL of 14% boron trifluoride in methanol. Seal and heat at 100°C for 10 minutes to form fatty acid methyl esters (FAMEs).
-
Final Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs for analysis.
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1ms).
-
Injection: 1 µL of the final extract.
-
Oven Program: Start at 150°C, ramp to 250°C at 20°C/min, then ramp to 320°C at 5°C/min and hold.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode to detect the characteristic ions for each FAME and its internal standard.
-
-
Data Analysis: Quantify each fatty acid by comparing the peak area of its endogenous form to the peak area of its corresponding stable isotope-labeled internal standard. Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.
Peroxisomal Beta-Oxidation Assay in Cultured Fibroblasts
This assay directly measures the functional capacity of the peroxisomal beta-oxidation pathway.[17][18]
Principle: Live fibroblast cells are incubated with a stable-isotope labeled VLCFA substrate (e.g., D₃-C22:0). The peroxisomal beta-oxidation machinery shortens this substrate, producing labeled shorter-chain fatty acids (e.g., D₃-C16:0). The ratio of the labeled product to the remaining labeled substrate, measured by mass spectrometry, reflects the pathway's activity.
Methodology:
-
Cell Culture: Culture human skin fibroblasts from patients and controls in standard medium until confluent.
-
Substrate Incubation: Replace the medium with fresh medium containing a known concentration of D₃-C22:0 (e.g., 10 µM). Incubate for 48-72 hours.
-
Cell Harvest: Wash the cells with PBS, then harvest by scraping.
-
Lipid Extraction and Analysis: Perform hydrolysis, extraction, and derivatization to FAMEs as described in Protocol 5.1.
-
Mass Spectrometry Analysis: Analyze the FAMEs using GC-MS or LC-MS/MS to quantify the amounts of the labeled substrate (D₃-C22:0) and the chain-shortened product (D₃-C16:0).
-
Data Analysis: Calculate the product-to-substrate ratio (D₃-C16:0 / D₃-C22:0). Normalize the activity to the total protein content of the cell lysate. A lower ratio indicates deficient peroxisomal beta-oxidation.
Acyl-CoA Synthetase (ACS) Activity Assay
This assay measures the activity of enzymes that activate this compound, the first step required for its metabolism.[19]
Principle: A cell or tissue lysate is incubated with a radiolabeled or fluorescently tagged fatty acid, ATP, and Coenzyme A. The formation of the acyl-CoA product is quantified. A common method involves a fluorometric assay where the produced acyl-CoA is used in a series of coupled enzymatic reactions that generate a fluorescent product.[20][21]
Methodology:
-
Lysate Preparation: Homogenize cells or tissue in an ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mix containing assay buffer, ATP, Coenzyme A, and the specific fatty acid substrate (this compound).
-
Enzyme Reaction: Add the cell lysate to the reaction mixture to initiate the reaction. For fluorometric kits, also add the coupled enzyme/developer mix.
-
Measurement:
-
Radiometric: After incubation, stop the reaction and use a differential phase partitioning method (e.g., Dole extraction) to separate the radiolabeled acyl-CoA product from the unreacted fatty acid, then quantify using a scintillation counter.
-
Fluorometric: Measure the increase in fluorescence over time in a kinetic mode using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Calculate the rate of acyl-CoA formation (e.g., nmol/min) and normalize to the amount of protein in the lysate to determine the specific activity (e.g., nmol/min/mg protein).
Conclusion
This compound is a critical lipid molecule whose metabolism is tightly regulated between the endoplasmic reticulum and the peroxisome. Its role as a structural component of myelin and the skin barrier underscores its importance in normal physiology. However, the devastating neurological consequences of its accumulation in peroxisomal disorders highlight the essential and non-redundant function of peroxisomal beta-oxidation. The diagnostic and research methodologies detailed herein are fundamental tools for clinicians and scientists working to understand these diseases and develop novel therapeutic strategies. Future research aimed at modulating ELOVL1 activity or enhancing residual ABCD1 function holds promise for treating these debilitating conditions.
References
- 1. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ABCD1 - Wikipedia [en.wikipedia.org]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnostic patterns of very-long-chain fatty acids in plasma of patients with X-linked adrenoleukodystrophy. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Natural Sources of Lignoceric Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 16, 2025
Abstract
Lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA), is a crucial component of various biological structures, notably in the nervous system. Its presence in sphingolipids is vital for the integrity and function of nerve cell membranes and myelin sheaths.[1] Abnormal metabolism and accumulation of lignoceric acid are implicated in severe neurological disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome, making its study critical for therapeutic development.[2][3][4] This document provides a comprehensive overview of the natural sources of lignoceric acid, details its metabolic pathways, and presents standardized methodologies for its extraction and quantification.
Introduction to Lignoceric Acid
Lignoceric acid, systematically named tetracosanoic acid, is a saturated fatty acid with the chemical formula C₂₄H₄₈O₂.[5] It is naturally found in small amounts in most animal and plant fats and is a key constituent of cerebrosides, a type of glycosphingolipid concentrated in the brain and nervous tissue.[5][6] Historically, it was first identified in beech wood tar.[7] Beyond its structural role, lignoceric acid's metabolic pathway is of significant interest. It is synthesized in the developing brain and its catabolism occurs primarily within peroxisomes.[2][3] Dysfunctional peroxisomal oxidation of lignoceric acid leads to its accumulation, a hallmark of several demyelinating disorders.[1][4]
Natural Sources and Quantitative Distribution
Lignoceric acid is distributed across the plant and animal kingdoms, typically as a minor component of the total fatty acid profile. However, certain sources contain significantly higher concentrations.
Plant-Based Sources
Plants are a primary source of lignoceric acid, where it is often found in seed oils, waxes, and as a byproduct of lignin (B12514952) production.[5][8] Peanut oil is one of the most well-documented dietary sources.[5] Other notable plant sources include various nuts, canola oil, and cocoa butter.[1] Certain specialized plant waxes, such as carnauba and rice bran wax, contain exceptionally high levels of lignoceric acid.[9]
Animal-Based Sources
In animals, lignoceric acid is a component of various natural fats and is particularly concentrated in sphingomyelin, a type of sphingolipid found in cell membranes.[1][7] Trace amounts can also be found in fish oils.[10]
Microbial Sources
Lignoceric acid is present in trace amounts in some microorganisms, including certain species of microalgae, seaweeds, and edible mushrooms.[8] While microbial production of many fatty acids is a field of active research, specific high-yield microbial sources for lignoceric acid are not yet established.[11][12]
Quantitative Data Summary
The concentration of lignoceric acid varies significantly among natural sources. The following table summarizes the quantitative data available in the scientific literature.
| Source Category | Specific Source | Lignoceric Acid Content (% of Total Fatty Acids) | Reference(s) |
| Plant Oils | Peanut Oil (Arachis hypogaea) | 0.4% - 2.5% | [5][8][13][14] |
| Olive Oil (Olea europaea) | 0.5% - 1.0% | [8] | |
| Plant Seeds | Red Sandalwood Tree (Adenanthera pavonina) | Up to 25% | [9] |
| Plant Waxes | Carnauba Wax | ~30% | [9] |
| Rice Bran Wax | ~40% | [9] | |
| Other | Wood Tar | Present | [5][7][15] |
Metabolism of Lignoceric Acid
The metabolism of lignoceric acid involves both anabolic (synthesis) and catabolic (degradation) pathways, which are critical for maintaining cellular homeostasis.
Biosynthesis
Lignoceric acid is synthesized from shorter-chain fatty acids through the action of fatty acid elongase enzymes located in the endoplasmic reticulum. The process involves the sequential addition of two-carbon units, utilizing malonyl-CoA as the donor. This pathway is particularly active during myelination in the developing brain.[4][16]
Degradation (Peroxisomal β-Oxidation)
Unlike shorter-chain fatty acids which are oxidized in the mitochondria, the breakdown of VLCFAs like lignoceric acid occurs almost exclusively in peroxisomes.[3] The first step, the conversion of lignoceric acid to its active form, lignoceroyl-CoA, is catalyzed by a specific very long-chain acyl-CoA synthetase (VLCFA-CoAs) located on the peroxisomal membrane.[3] Subsequently, lignoceroyl-CoA undergoes β-oxidation within the peroxisome. A defect in the peroxisomal VLCFA-CoAs is a key factor in the pathogenesis of X-linked adrenoleukodystrophy.[3]
Methodologies for Extraction and Quantification
Accurate quantification of lignoceric acid from complex biological matrices requires robust extraction and analytical techniques. The most common approach involves lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.
Experimental Protocol: Quantification from Plant Oil
This section outlines a generalized protocol for the quantification of lignoceric acid from a plant oil source, such as peanut oil.
5.1.1. Materials and Reagents
-
Peanut oil sample
-
Methanol
-
0.9% NaCl solution
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Lignoceric acid standard
5.1.2. Procedure
-
Total Lipid Extraction (Modified Folch Method)
-
Weigh approximately 100 mg of the oil sample into a glass tube. Add a known amount of internal standard.
-
Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids and transfer to a new tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
-
Saponification and Methylation (to form FAMEs)
-
To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.
-
Incubate in a water bath at 80°C for 10 minutes.
-
Cool to room temperature and add 2 mL of 14% BF₃ in methanol.
-
Incubate again at 80°C for 10 minutes to facilitate methylation.
-
Cool to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper hexane (B92381) layer containing the FAMEs.
-
-
Sample Cleanup and Analysis
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample under a gentle stream of nitrogen.
-
Reconstitute in a known volume of hexane for GC analysis.
-
Inject 1 µL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS). A capillary column suitable for FAME analysis (e.g., DB-23 or similar) should be used.
-
Identify the lignoceric acid methyl ester peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of lignoceric acid by comparing its peak area to the peak area of the internal standard.
-
Note: This is a generalized protocol. Optimization of incubation times, temperatures, and solvent volumes may be necessary depending on the specific sample matrix and available instrumentation.[17][18]
Conclusion and Future Directions
Lignoceric acid, while a minor component of most natural fats, plays a major role in the structure and function of the nervous system. Its primary natural sources are concentrated in specific plant oils and waxes, with peanut oil being a notable dietary source. Understanding the metabolic pathways of lignoceric acid is fundamental to elucidating the pathology of serious metabolic disorders. The methodologies for its extraction and analysis are well-established, providing reliable tools for researchers. Future research should focus on exploring novel, high-yield natural sources, potentially through microbial engineering, and further refining analytical techniques to improve sensitivity and throughput for clinical applications.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 6. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tuscany-diet.net [tuscany-diet.net]
- 8. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 9. US8791281B2 - Method for the production of lignoceric acid - Google Patents [patents.google.com]
- 10. getfish.com.au [getfish.com.au]
- 11. Microbial Production of Short Chain Fatty Acids from Lignocellulosic Biomass: Current Processes and Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes [frontiersin.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. merriam-webster.com [merriam-webster.com]
- 16. aocs.org [aocs.org]
- 17. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
The Genesis of a New Field: A Technical History of Very-Long-Chain Fatty Acids
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Very-long-chain fatty acids (VLCFAs), once an obscure class of lipids, are now recognized as critical players in cellular architecture and signaling, and as central actors in a class of devastating genetic disorders. This technical guide traces the history of their discovery, from initial observations to the elucidation of their metabolic pathways and the development of diagnostic and therapeutic strategies. We provide an in-depth look at the key experiments that defined the field, detailed methodologies for their analysis, quantitative data on their physiological and pathological levels, and visual representations of their core biochemical pathways to serve as a comprehensive resource for the scientific community.
From Obscurity to Clinical Significance: The Early History
For much of the 20th century, cellular fatty acid metabolism was primarily understood through the lens of mitochondrial β-oxidation, a process highly efficient for fatty acids up to 20 carbons in length. The existence and metabolic fate of fatty acids with 22 or more carbons—the very-long-chain fatty acids (VLCFAs)—remained largely enigmatic.[1]
The crucial turning point came from the investigation of a rare, X-linked neurodegenerative disorder, adrenoleukodystrophy (X-ALD). In the 1970s, researchers including James Powers and Yasuo Kishimoto identified abnormal lipid inclusions in the tissues of X-ALD patients, which were found to be esters of cholesterol with unusually long fatty acids, primarily hexacosanoic acid (C26:0).[2] This discovery firmly linked the accumulation of VLCFAs to the pathology of X-ALD.[2][3]
However, the central question remained: why did these VLCFAs accumulate? The established mitochondrial machinery was known to be incapable of handling these long acyl chains.[1][4] The breakthrough came in 1981 , when Drs. Inderjit Singh and Hugo Moser conducted a seminal experiment that shifted the paradigm of fatty acid metabolism.[1][5] They demonstrated conclusively that the oxidation of VLCFAs did not occur in mitochondria, but rather in a different subcellular organelle: the peroxisome .[1][5] This discovery not only explained the biochemical basis of X-ALD but also opened up the entire field of peroxisomal metabolism.
The final piece of the primary puzzle fell into place in 1993 , when the research laboratories of Patrick Aubourg and Jean-Louis Mandel identified the genetic lesion responsible for X-ALD.[1][5] They cloned the causative gene, ABCD1, and identified its protein product, ALDP (Adrenoleukodystrophy Protein), as a transporter located on the peroxisomal membrane.[1][5] Its function is to import VLCFAs (specifically, VLCFA-Coenzyme A esters) into the peroxisome for their degradation.[3][6] A defect in this transporter leads to the toxic accumulation of VLCFAs in the cytosol and subsequently in all tissues.[3][7]
Table 1: Key Milestones in the History of VLCFA Discovery
| Year | Discovery | Key Researchers/Groups | Significance |
| 1976 | Identification of abnormal accumulation of C24:0 and C26:0 fatty acids in the brains of X-ALD patients. | Igarashi, Schaumburg, Kishimoto, Moser | Established the fundamental biochemical marker for X-linked adrenoleukodystrophy.[2] |
| 1981 | Demonstration that VLCFA β-oxidation occurs in peroxisomes, not mitochondria. | Inderjit Singh, Hugo Moser | Redefined the understanding of fatty acid metabolism and identified the cellular site of the X-ALD defect.[1][5] |
| 1993 | Cloning of the ABCD1 gene and identification of its protein product (ALDP) as a peroxisomal transporter. | Patrick Aubourg, Jean-Louis Mandel | Uncovered the genetic and molecular basis of X-ALD.[1][5] |
| Late 1990s | Discovery of Peroxisome Proliferator-Activated Receptors (PPARs) as key regulators of peroxisomal genes. | Various Research Groups | Elucidated a major signaling pathway that controls the expression of VLCFA degradation enzymes.[1] |
| 2000s | Characterization of the ELOVL family of enzymes responsible for VLCFA synthesis (elongation). | Various Research Groups | Detailed the anabolic pathways contributing to VLCFA pools.[3][6] |
The Two Sides of Homeostasis: VLCFA Synthesis and Degradation
VLCFA homeostasis is a tightly controlled balance between two opposing processes: synthesis in the endoplasmic reticulum and degradation in the peroxisome.
Synthesis: The Fatty Acid Elongase (ELOVL) System
The majority of VLCFAs in the body are not derived from diet but are synthesized endogenously from shorter long-chain fatty acids.[3][6] This process, known as elongation, occurs on the cytosolic face of the endoplasmic reticulum and is carried out by a four-enzyme complex. The rate-limiting and substrate-specifying step is catalyzed by a family of enzymes called Elongation of Very-Long-Chain Fatty Acids (ELOVLs) .[6][8]
In mammals, seven ELOVL enzymes have been identified (ELOVL1-7), each with specificity for fatty acids of different lengths and saturation. For the synthesis of the saturated VLCFAs that accumulate in X-ALD:
-
ELOVL6 is primarily responsible for elongating palmitate (C16:0) up to stearate (B1226849) (C18:0) and slightly beyond.[3][6][9]
-
ELOVL1 takes over to elongate fatty acids from C20 up to C26 and longer.[3][6][9]
In X-ALD, the failure to import VLCFA-CoA into peroxisomes leads to an increase in their cytosolic concentration. This excess substrate is then available for further elongation by ELOVL1, exacerbating the accumulation of C26:0 and longer fatty acids.[3][9]
Degradation: Peroxisomal β-Oxidation
Peroxisomal β-oxidation is a multi-step cyclical process that shortens a VLCFA by two carbons per cycle. The resulting medium-chain fatty acids can then be transported to mitochondria for complete oxidation. The key enzymes in this pathway are Acyl-CoA Oxidase 1 (ACOX1), L-/D-bifunctional protein (MFP-1/2), and thiolase.[1]
The expression of these critical enzymes is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[1][10] PPARα is a nuclear receptor that, when activated by ligands (such as fatty acids themselves or hypolipidemic drugs like fibrates), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[10][11]
Quantitative Analysis: The Diagnostic Cornerstone
The diagnosis of X-ALD and other peroxisomal disorders relies on the precise quantification of VLCFA levels in patient samples, typically plasma or cultured fibroblasts.[3][4] The absolute concentration of C26:0 and its ratio relative to shorter fatty acids (C22:0 and C24:0) are the key diagnostic markers.[4][12]
Table 2: Representative Plasma VLCFA Levels in Healthy Controls vs. X-ALD Patients
| Analyte | Healthy Controls (μmol/L) | X-ALD Male Patients (μmol/L) | Parameter Significance |
| C22:0 (Behenic Acid) | 20 - 90 | 20 - 90 | Generally unchanged, used as an internal reference. |
| C24:0 (Lignoceric Acid) | 25 - 95 | Often moderately elevated | Part of a key diagnostic ratio. |
| C26:0 (Cerotic Acid) | 0.15 - 0.60 | > 1.0 (Typically 2.0 - 8.0) | The primary diagnostic marker; levels show minimal overlap with controls.[13] |
| Ratio C24:0 / C22:0 | 0.32 - 0.95 | > 1.0 (Typically 1.1 - 2.0) | Highly sensitive and specific diagnostic ratio.[13] |
| Ratio C26:0 / C22:0 | 0.00 - 0.02 | > 0.03 (Typically 0.04 - 0.20) | Highly sensitive and specific diagnostic ratio.[13] |
Note: Ranges are approximate and can vary slightly between analytical laboratories. Data compiled from multiple sources.[13][14]
While plasma VLCFA analysis is highly reliable for affected males, approximately 10-15% of female carriers for X-ALD may have normal VLCFA levels.[3][4] For these individuals, genetic testing is the definitive diagnostic method.[4] More recently, the measurement of C26:0-lysophosphatidylcholine (C26:0-lyso-PC) in dried blood spots has emerged as a superior biomarker, especially for newborn screening and identifying female carriers.[4]
Experimental Protocols: Quantifying VLCFAs by GC-MS
The gold-standard method for the diagnostic measurement of total VLCFA levels is gas chromatography-mass spectrometry (GC-MS).[12][15] This technique offers high sensitivity and specificity, allowing for the accurate quantification of individual fatty acid species.
Foundational Experiment: Subcellular Localization of VLCFA Oxidation
-
Objective: To determine the subcellular location of lignoceric acid (C24:0) oxidation.[1]
-
Methodology:
-
Subcellular Fractionation: Rat liver was homogenized and subjected to differential centrifugation to isolate a crude fraction containing both mitochondria and peroxisomes.
-
Density Gradient Centrifugation: This crude fraction was layered onto a sucrose (B13894) density gradient and centrifuged at high speed, separating organelles based on their density.
-
Fraction Analysis: Individual fractions were collected and assayed for marker enzymes specific to mitochondria (e.g., succinate (B1194679) dehydrogenase) and peroxisomes (e.g., catalase).
-
Oxidation Assay: Each fraction was incubated with radiolabeled 14C-lignoceric acid. The rate of β-oxidation was measured by quantifying the production of radiolabeled acetyl-CoA.
-
-
Pivotal Result: The peak of lignoceric acid oxidation activity coincided with the peroxisomal marker fractions, not the mitochondrial fractions, demonstrating that VLCFA breakdown occurs in peroxisomes.[1]
Standard Protocol: VLCFA Quantification from Plasma
-
Objective: To accurately measure the total concentration of C22:0, C24:0, and C26:0 fatty acids in a plasma sample.
-
Methodology:
-
Internal Standard Spiking: A known quantity of an internal standard (e.g., deuterated C26:0 or a fatty acid with an odd number of carbons like C23:0) is added to the plasma sample (typically 100-200 μL).
-
Hydrolysis: Since most fatty acids in plasma are esterified to complex lipids, a strong acid or base (e.g., methanolic HCl or KOH) is added, and the sample is heated (e.g., 100°C for 1-2 hours) to hydrolyze the esters and liberate the free fatty acids.[16][17]
-
Extraction: The fatty acids are extracted from the aqueous mixture into an organic solvent, typically hexane. The organic layer is collected and the solvent is evaporated under a stream of nitrogen.[16]
-
Derivatization: To make the fatty acids volatile for gas chromatography, they are converted into fatty acid methyl esters (FAMEs). This is often accomplished during the acidic hydrolysis step (transesterification) or by adding a derivatizing agent like BF3-methanol.
-
GC-MS Analysis: The FAMEs are reconstituted in a small volume of solvent and injected into the GC-MS.
-
Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column. Shorter chain FAMEs elute before longer chain FAMEs.
-
Mass Spectrometry (MS): As each FAME elutes from the GC column, it is ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique fragmentation pattern (mass spectrum) for each fatty acid that allows for definitive identification and quantification.
-
-
Quantification: The abundance of each target fatty acid (C22:0, C24:0, C26:0) is measured by comparing its peak area to that of the known amount of internal standard.
-
Conclusion and Future Directions
The journey from the initial description of a storage disease to the detailed molecular understanding of VLCFA metabolism represents a triumph of curiosity-driven and clinically-focused research. The discovery of the peroxisomal β-oxidation pathway and the central role of the ABCD1 transporter has not only provided the tools for the diagnosis of X-ALD but has also paved the way for developing novel therapeutic strategies. Current research focuses on gene therapy to replace the faulty ABCD1 gene, small molecules to reduce VLCFA synthesis or enhance the expression of redundant transporters (like ABCD2), and strategies to mitigate the downstream inflammatory and oxidative stress caused by VLCFA accumulation.[12] The history of VLCFAs serves as a powerful example of how understanding a rare disease can illuminate fundamental principles of biology, with implications that extend far beyond the initial disorder.
References
- 1. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 3. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 8. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetracosanoate: From Molecular Properties to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tetracosanoate, a very-long-chain saturated fatty acid. The document details its chemical and physical properties, biological roles, and associated metabolic pathways. Furthermore, it offers in-depth experimental protocols for its quantification and visualization of key biological processes, aiming to support research and development in related fields.
Core Concepts: Understanding this compound
This compound, also known as lignoceric acid, is a saturated fatty acid with a 24-carbon backbone. In biological systems, it exists as the fatty acid itself, its conjugate base (this compound), or as a component of more complex lipids like cerebrosides and sphingomyelin. Its esters, such as methyl this compound and ethyl this compound, are common derivatives used in research and analysis.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound and its common derivatives is fundamental for its study. The following table summarizes key identifiers and properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Tetracosanoic Acid | 557-59-5[1][2][3][4][5][6] | C₂₄H₄₈O₂[2][3][4][5][6] | 368.64[5] |
| This compound (anion) | 46927-71-3[7] | C₂₄H₄₇O₂⁻[7] | 367.6[7] |
| Methyl this compound | 2442-49-1[8][9][10][11][12] | C₂₅H₅₀O₂[8][9][11] | 382.66[8][9][10] |
| Ethyl this compound | 24634-95-5[13][14] | C₂₆H₅₂O₂[13] | 396.69[13] |
Biological Significance and Metabolic Pathways
Tetracosanoic acid is a significant very-long-chain fatty acid (VLCFA) in human metabolism. It is a component of sphingolipids, which are crucial for the proper functioning of the nervous system, particularly in the formation of myelin. The metabolism of tetracosanoic acid primarily occurs through β-oxidation within peroxisomes.
Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs like tetracosanoic acid undergo initial chain-shortening β-oxidation in peroxisomes. This pathway is essential for breaking down these long fatty acids into shorter chains that can then be further metabolized in the mitochondria.
The following diagram illustrates the key steps in the peroxisomal β-oxidation of a very-long-chain fatty acid such as this compound.
Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.
Clinical Relevance: Peroxisomal Disorders
Defects in the peroxisomal β-oxidation pathway can lead to the accumulation of VLCFAs, including tetracosanoic acid, in tissues and plasma. This accumulation is a key biomarker for a group of genetic disorders known as peroxisomal disorders.[15]
-
X-linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which codes for a peroxisomal membrane transporter. The impaired transport of VLCFA-CoA into the peroxisome leads to their accumulation, causing demyelination of nerve cells.[15]
-
Zellweger Spectrum Disorders (ZSDs): This is a group of autosomal recessive disorders caused by mutations in genes required for peroxisome biogenesis. The absence or dysfunction of peroxisomes leads to the accumulation of VLCFAs and other metabolites.[15]
Experimental Analysis of this compound
Accurate quantification of tetracosanoic acid is crucial for the diagnosis and monitoring of peroxisomal disorders and for research into lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Experimental Workflow
The general workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.
References
- 1. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 557-59-5: Tetracosanoic acid | CymitQuimica [cymitquimica.com]
- 3. Tetracosanoic acid (Lignoceric acid), Long chain saturated fatty acid (CAS 557-59-5) | Abcam [abcam.com]
- 4. Tetracosanoic acid, 557-59-5 | BroadPharm [broadpharm.com]
- 5. larodan.com [larodan.com]
- 6. Tetracosanoic acid [webbook.nist.gov]
- 7. This compound | C24H47O2- | CID 5461021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. larodan.com [larodan.com]
- 9. scbt.com [scbt.com]
- 10. Methyl this compound analytical standard 2442-49-1 [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tetracosanoic acid, methyl ester [webbook.nist.gov]
- 13. Ethyl this compound [webbook.nist.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physical Properties of Tetracosanoate Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate, also known as lignocerate, is the conjugate base of tetracosanoic acid (lignoceric acid), a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₄H₄₈O₂.[1][2][3][4] Found in various natural sources such as wood tar, cerebrosides, and in small amounts in many natural fats, tetracosanoic acid and its crystalline forms are of significant interest in various scientific and industrial fields, including drug development, material science, and human metabolism.[2][4][5] Deficiencies in the peroxisomal oxidation of VLCFAs, including lignoceric acid, are linked to serious genetic disorders like Zellweger syndrome and X-linked adrenoleukodystrophy.[6]
This technical guide provides a comprehensive overview of the physical properties of this compound crystals, focusing on their structure, thermal behavior, and spectroscopic characteristics. Detailed experimental protocols for the characterization of these crystals are also provided to aid researchers in their investigations.
General Physical Properties
Tetracosanoic acid is a white, crystalline solid at room temperature. It is a hydrophobic molecule with very low solubility in water.[2] Key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₄H₄₈O₂ | [1][2][4] |
| Molecular Weight | 368.6 g/mol | [1][2][4] |
| Melting Point | 84.2 °C | [3] |
| Boiling Point | 272 °C at 10 mmHg | [5] |
| Appearance | White crystalline powder or flakes | [5] |
Crystalline Structure and Polymorphism
An X-ray diffraction (XRD) pattern of powdered lignoceric acid provides insight into its crystalline nature. The diffraction pattern exhibits sharp peaks, indicating a well-ordered crystalline structure.
Table 1: X-ray Diffraction Data for Lignoceric Acid Powder
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
| ~5.7 | ~15.5 | Strong |
| ~7.6 | ~11.6 | Medium |
| ~11.4 | ~7.7 | Medium |
| ~17.1 | ~5.2 | Weak |
| ~21.5 | ~4.1 | Strong |
| ~22.9 | ~3.9 | Medium |
Note: The 2θ values are approximate and can vary slightly depending on the specific polymorph and experimental conditions.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal transitions of fatty acid crystals, such as melting and crystallization, and to identify different polymorphic forms. The DSC thermogram of tetracosanoic acid will show endothermic peaks corresponding to the melting of different polymorphs upon heating and exothermic peaks corresponding to their crystallization upon cooling.
Table 2: Thermal Properties of Tetracosanoic Acid from DSC
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |
| Melting | ~80-82 | ~84.2 | Data not available |
| Crystallization | Data not available | Data not available | Data not available |
Note: The exact temperatures and enthalpy values can be influenced by the heating/cooling rate and the sample's thermal history.
Spectroscopic Characterization
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for probing the molecular structure and packing of this compound crystals.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of crystalline tetracosanoic acid displays characteristic absorption bands corresponding to the vibrations of its functional groups. The positions and shapes of these bands can provide information about the conformation of the hydrocarbon chain and the hydrogen bonding of the carboxylic acid groups, which differ between polymorphs.
Table 3: Key FTIR Absorption Bands for Crystalline Tetracosanoic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2955 & ~2850 | C-H stretching | Asymmetric and symmetric stretching of CH₂ groups in the alkyl chain. |
| ~1700 | C=O stretching | Stretching of the carbonyl group in the carboxylic acid dimer. |
| ~1470 & ~1460 | CH₂ scissoring | Bending vibration of CH₂ groups. Splitting of this band can indicate specific crystal packing. |
| ~940 | O-H out-of-plane bend | Characteristic of the hydrogen-bonded carboxylic acid dimer. |
| ~720 | CH₂ rocking | Rocking vibration of the methylene (B1212753) groups. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of crystalline this compound is characterized by strong C-H and C-C stretching modes. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to the crystal lattice vibrations (phonons) and can be used to differentiate between polymorphs.
Table 4: Prominent Raman Bands for Crystalline Tetracosanoic Acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2880 & ~2845 | C-H stretching | Symmetric and asymmetric stretching of CH₂ groups. |
| ~1460 & ~1440 | CH₂ bending | Scissoring and twisting modes of the methylene groups. |
| ~1300 | CH₂ twisting | Twisting vibration of the methylene groups. |
| ~1130 & ~1060 | C-C stretching | Skeletal stretching vibrations of the carbon backbone. |
| < 200 | Lattice vibrations | Phonon modes that are characteristic of the specific crystal packing. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducible research.
Crystal Growth for X-ray Diffraction
Obtaining single crystals of sufficient quality is crucial for single-crystal XRD analysis. Slow evaporation from a suitable solvent is a common method for growing fatty acid crystals.
Protocol:
-
Solvent Selection: Dissolve a small amount of tetracosanoic acid in various solvents (e.g., hexane, ethanol, acetone, chloroform) at an elevated temperature to determine a solvent in which it has moderate solubility.
-
Solution Preparation: Prepare a saturated or near-saturated solution of tetracosanoic acid in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the warm solution through a pre-warmed filter to remove any insoluble impurities.
-
Slow Evaporation: Transfer the filtered solution to a clean crystallization dish or vial. Cover the container loosely to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.
X-ray Diffraction (XRD) Analysis
Powder XRD is used to identify the crystalline phases present in a sample.
Protocol:
-
Sample Preparation: Finely grind the this compound crystals into a homogeneous powder using an agate mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a low-background sample holder.
-
Data Acquisition: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.54 Å) and detector parameters. Scan a 2θ range (e.g., 2° to 40°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Process the raw data to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
Differential Scanning Calorimetry (DSC) Analysis
DSC is used to determine the thermal transitions of the crystals.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample to a temperature above its melting point (e.g., 100°C) at a controlled rate (e.g., 5-10°C/min).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 5-10°C/min).
-
Reheat the sample under the same conditions as the first heating scan.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of melting and crystallization.
Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid samples with minimal preparation.
Protocol:
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound crystals directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 or 64 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of the crystal lattice.
Protocol:
-
Sample Preparation: Place a small amount of the crystalline powder on a microscope slide or in a capillary tube.
-
Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer.
-
Data Acquisition:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a desired spectral range (e.g., 100 to 3200 cm⁻¹) with a suitable acquisition time and number of accumulations.
-
-
Data Processing: Perform baseline correction and cosmic ray removal on the collected spectrum.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound crystals, including their general characteristics, crystalline structure, thermal behavior, and spectroscopic signatures. The inclusion of detailed experimental protocols for key analytical techniques aims to equip researchers, scientists, and drug development professionals with the necessary information to conduct further investigations into this important very long-chain fatty acid. A deeper understanding of the physical properties of this compound crystals is crucial for advancing our knowledge of their role in biological systems and for developing new applications in various scientific and industrial domains.
References
- 1. New polymorphic phase of arachidic acid crystal: structure, intermolecular interactions, low-temperature stability and Raman spectroscopy combined with DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Tetracosanoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of tetracosanoate, with a primary focus on its acidic form, tetracosanoic acid (also known as lignoceric acid). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, detailed experimental methodologies, and relevant biochemical pathways. As a very long-chain saturated fatty acid (VLCFA), understanding the solubility of tetracosanoic acid is critical for a range of applications, from the study of metabolic disorders to the development of lipid-based drug delivery systems.
Quantitative Solubility Data
Tetracosanoic acid is a hydrophobic molecule with limited solubility in polar solvents and is practically insoluble in water.[1][2] Its solubility is primarily found in non-polar organic solvents. The following table summarizes the available quantitative solubility data for tetracosanoic acid. It is important to note that solubility is temperature-dependent; however, the temperatures for some of these measurements were not consistently specified in the source literature. For enhanced solubility, techniques such as heating the solution and utilizing an ultrasonic bath may be effective.[3]
| Solvent | Temperature (°C) | Solubility |
| Chloroform | Not Specified | ~2 mg/mL[1][4][5] |
| Tetrahydrofuran (THF) | Not Specified | ~5 mg/mL[1][4][5] |
| Tetrahydrofuran (THF) | Not Specified | 25 mg/mL (with sonication)[3] |
| Benzene | 30 | 2.2 mg/g[6] |
| Water | 30 | 0.0034 mg/g[6] |
Experimental Protocols for Solubility Determination
The following is a representative, detailed protocol for determining the saturation solubility of tetracosanoic acid in an organic solvent. This method combines principles of establishing equilibrium saturation followed by quantification using gas chromatography (GC), a common and reliable technique for fatty acid analysis.
Objective: To determine the saturation solubility of tetracosanoic acid in a specific organic solvent at a controlled temperature.
Materials and Reagents:
-
Tetracosanoic acid (high purity, >99%)
-
Selected organic solvent (HPLC grade or equivalent)
-
Internal standard (e.g., tricosanoic acid)
-
Derivatization agent (e.g., BF3-methanol or methanolic HCl)
-
Saturated NaCl solution
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.2 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of tetracosanoic acid to several vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a glass syringe and filter it through a 0.2 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the filtered solution under a stream of nitrogen.
-
Add a known amount of the internal standard (e.g., tricosanoic acid) to the dried residue.
-
Add the derivatization agent (e.g., 1-2 mL of 14% BF3-methanol) to the vial.
-
Heat the vial at a specified temperature (e.g., 60-100°C) for the recommended time (e.g., 10-30 minutes) to convert the fatty acid to its methyl ester.
-
After cooling, add a saturated NaCl solution and extract the FAMEs with hexane.
-
Collect the hexane layer and dry it over anhydrous sodium sulfate.
-
-
Quantification by Gas Chromatography:
-
Prepare a series of calibration standards of tetracosanoic acid methyl ester with the internal standard at known concentrations.
-
Inject a known volume of the extracted sample and the calibration standards into the GC-FID or GC-MS system.
-
The concentration of tetracosanoic acid in the saturated solution is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is calculated from the determined concentration and expressed in units such as mg/mL or g/100g of solvent.
-
Caption: Workflow for determining the solubility of tetracosanoic acid.
Metabolic Pathway of Lignoceric Acid
Lignoceric acid, as a very long-chain fatty acid, undergoes its initial catabolism within peroxisomes through a process known as peroxisomal beta-oxidation. This is distinct from the beta-oxidation of shorter-chain fatty acids, which primarily occurs in the mitochondria. Deficiencies in the peroxisomal oxidation of VLCFAs, including lignoceric acid, are associated with serious metabolic disorders such as Zellweger cerebro-hepato-renal syndrome and X-linked adrenoleukodystrophy.[1][4][5] The following diagram illustrates the key steps in the peroxisomal beta-oxidation of lignoceric acid.
Caption: Key steps in the peroxisomal beta-oxidation of lignoceric acid.
References
An In-Depth Technical Guide to Tetracosanoate in Food and Nutrition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate, also known as lignoceric acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C24:0.[1] While present in the human diet in small amounts, it plays a crucial structural role in the body, particularly as a component of sphingolipids, which are vital for the integrity and function of nerve cell membranes.[2] The metabolism of this compound is a key area of research, as its accumulation is implicated in severe peroxisomal disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome.[3][4] This technical guide provides a comprehensive overview of this compound in food and nutrition, with a focus on its dietary sources, metabolic pathways, and analytical quantification, tailored for professionals in research and drug development.
Data Presentation: Quantitative Occurrence of this compound in Foods
The dietary intake of this compound is relatively low compared to other saturated fatty acids. It is found in a variety of natural fats and oils, with notable concentrations in certain nut oils and legumes.[1][5] The following tables summarize the quantitative data on this compound content in various food sources.
Table 1: this compound (Lignoceric Acid, 24:0) Content in Selected Fats and Oils
| Food Source | This compound Content (g per 100g) |
| Peanut oil | 1.1 - 2.2[1] |
| Olive Oil | 0.5 - 1.0[6] |
Table 2: this compound (Lignoceric Acid, 24:0) Content in Selected Nuts, Seeds, and Legumes
| Food Source | This compound Content (mg per 100g) |
| Roasted peanuts | 690[7] |
| Macadamia nuts | 280[7] |
| Pine nut (raw) | 26[7] |
| Buckwheat flour (outer layer) | 31[7] |
| Yuba (dried type) | 31[7] |
Table 3: this compound (Lignoceric Acid, 24:0) Content in Other Food Products
| Food Source | This compound Content (mg per 100g) |
| Clove | 490[7] |
| Japanese anchovy (tazukuri) | 29[7] |
| Ayu sweetfish (cultured, viscera, raw) | 28[7] |
| Chocolate biscuit | 27[7] |
| Whale (blubber, raw) | 25[7] |
Metabolic Pathways of this compound
The metabolism of this compound involves both anabolic and catabolic pathways that are critical for maintaining cellular homeostasis. Its synthesis occurs through the fatty acid elongation system, while its degradation is primarily carried out in peroxisomes via β-oxidation.
Fatty Acid Elongation Pathway
Very-long-chain fatty acids are synthesized in the endoplasmic reticulum by a multi-enzyme complex. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[6] Specifically, the elongation of shorter fatty acids to produce this compound involves the sequential addition of two-carbon units from malonyl-CoA.
References
- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Double-Edged Sword: Tetracosanoate's Role in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tetracosanoate, a 24-carbon very long-chain saturated fatty acid (VLCFA), is a critical component of complex lipids, particularly in the nervous system. Under normal physiological conditions, its levels are tightly regulated, primarily through peroxisomal β-oxidation. However, genetic defects leading to impaired peroxisomal function result in the pathological accumulation of this compound and other VLCFAs. This accumulation is a biochemical hallmark of several severe neurological disorders, most notably X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders (ZSD). The surplus of this compound instigates a cascade of cytotoxic events, including mitochondrial dysfunction, heightened oxidative stress, and inflammation, culminating in demyelination and neurodegeneration. This technical guide provides a comprehensive overview of the role of this compound in the pathophysiology of these neurological disorders, details established methodologies for its quantification, and explores the molecular signaling pathways implicated in its neurotoxic effects.
Introduction: The Peroxisomal Connection
This compound, also known as lignoceric acid, is a saturated fatty acid with a 24-carbon backbone.[1][2] It is found in various natural fats and is a constituent of cerebrosides, which are important components of the myelin sheath in the nervous system.[1] The catabolism of this compound and other VLCFAs occurs almost exclusively within peroxisomes through a specialized β-oxidation pathway.[2][3][4]
In a class of genetic disorders known as peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, mutations in PEX genes lead to the absence or reduction of functional peroxisomes.[2][5] This results in a systemic failure to break down VLCFAs.[5][6] Similarly, in X-linked Adrenoleukodystrophy (X-ALD), a mutation in the ABCD1 gene impairs the transport of VLCFAs into the peroxisome for degradation.[7][8][9] The consequence in both cases is the accumulation of this compound and other VLCFAs in tissues and plasma, which is a primary contributor to the severe neurological symptoms.[2][7][10]
Quantitative Data: A Biomarker of Disease
The quantification of this compound (C24:0) and hexacosanoate (C26:0) levels in plasma and cultured fibroblasts is a cornerstone in the diagnosis of X-ALD and ZSD.[11][12][13] The ratios of these VLCFAs to shorter-chain fatty acids, such as behenic acid (C22:0), are also critical diagnostic markers.[11][14]
| Analyte/Ratio | Patient Cohort | Matrix | Concentration/Ratio (Mean ± SD or Range) | Control Group Values (Mean ± SD or Range) | Citation(s) |
| C24:0 (Lignoceric Acid) | Autism Spectrum Disorder | Plasma | 34.7 ± 7.9 µmol/L | 38.3 ± 8.7 µmol/L | |
| C24:0/C22:0 Ratio | X-ALD (Male) | Plasma | 1.609 | 0 - 1.390 | [15] |
| ZSD | Plasma | Significantly Increased | Normal | [12][13] | |
| C26:0 (Hexacosanoic Acid) | X-ALD (Hemizygotes) | Plasma | 0.081 ± 0.0066% of total fatty acids | 0.015 ± 0.0032% of total fatty acids | [16] |
| X-ALD (Heterozygotes) | Plasma | 0.057 ± 0.0063% of total fatty acids | 0.015 ± 0.0032% of total fatty acids | [16] | |
| ZSD | Plasma | Greatly Increased | Normal | [12][13] | |
| ALD Males | Plasma | > 1.32 µmol/L (in most cases) | < 1.32 µmol/L | [11] | |
| C26:0/C22:0 Ratio | X-ALD (Male) | Plasma | 0.075 | 0 - 0.023 | [15] |
| ZSD | Plasma | Greatly Increased | Normal | [12][13] | |
| ALD Males | Plasma | > 0.02 (in most cases) | < 0.02 | [11] | |
| C24:0-LPC | ZSD | Plasma | 0.28 - 2.17 µmol/L | ≤ 0.27 µmol/L | [17] |
| C26:0-LPC | ZSD | Plasma | 0.16 - 3.68 µmol/L | ≤ 0.17 µmol/L | [17] |
| ALD Males | Plasma | 0.190 - 1.004 µmol/L | 0.011 - 0.063 µmol/L | [16] | |
| ALD Females | Plasma | 0.118 - 0.576 µmol/L | 0.011 - 0.063 µmol/L | [16] |
LPC: Lysophosphatidylcholine. C24:0-LPC and C26:0-LPC are emerging as highly sensitive and specific biomarkers.[14][16][17]
Pathophysiology: From Accumulation to Neurodegeneration
The accumulation of this compound is not a benign storage issue; it actively drives neurodegeneration through a multi-pronged assault on cellular homeostasis. The excess of saturated VLCFAs, like this compound, is directly toxic to neural cells, particularly oligodendrocytes, the myelin-producing cells of the central nervous system.[1] This leads to the characteristic demyelination seen in disorders like X-ALD.[6]
Oxidative Stress
Elevated levels of this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6][18] This can occur through the activation of enzymes like NADPH oxidase.[5][19][20][21][22] The resulting oxidative damage to lipids, proteins, and DNA contributes to cellular dysfunction and death.[8][23]
Mitochondrial Dysfunction and Apoptosis
Mitochondria are central to the neurotoxic effects of this compound. The accumulation of VLCFAs can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[2][4][6][8] This disrupts the mitochondrial membrane potential, uncouples oxidative phosphorylation, and can lead to mitochondrial swelling and rupture.[2][4]
The permeabilization of the outer mitochondrial membrane, regulated by the Bcl-2 family of proteins, leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7][13][24][25] Cytochrome c then initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[12][26][27][28][29]
Experimental Protocols: Quantification of this compound
Accurate quantification of this compound in biological samples is crucial for diagnosis and for monitoring therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[17][24]
General Workflow
Sample Preparation from Plasma
-
Internal Standard Addition: To 50-100 µL of plasma, add a known amount of a deuterated internal standard (e.g., C24:0-d4).
-
Lipid Extraction and Hydrolysis: Add a solution of methanol (B129727):toluene and acetyl chloride. Incubate at 100°C for 1 hour to simultaneously extract lipids and hydrolyze them to fatty acid methyl esters (FAMEs).[17]
-
Neutralization: Stop the reaction by adding an aqueous solution of potassium carbonate.[17]
-
FAMEs Extraction: Extract the FAMEs into an organic solvent like hexane.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
Sample Preparation from Cultured Fibroblasts
-
Cell Harvesting: Harvest cultured fibroblasts and wash the cell pellet with phosphate-buffered saline (PBS) to remove media components.
-
Cell Lysis and Lipid Extraction: Lyse the cell pellet and extract total lipids using a 2:1 (v/v) chloroform (B151607):methanol solution (Folch method).[30] Use of glass consumables is recommended to avoid plasticizer contamination.[30]
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lipids, including this compound, will be in the lower chloroform layer.[30]
-
Solvent Evaporation: Carefully collect the chloroform layer and evaporate the solvent under nitrogen.
-
Hydrolysis and Derivatization: Proceed with hydrolysis and derivatization as described for plasma samples to convert the fatty acids to a form suitable for analysis (e.g., FAMEs for GC-MS).
GC-MS Analysis
-
Principle: FAMEs are separated based on their boiling points and retention times on a capillary column and then detected by a mass spectrometer.
-
Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) using reagents like methanol with an acid catalyst.[17]
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-1ms).
-
Oven Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 320°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for high sensitivity and specificity.
-
LC-MS/MS Analysis
-
Principle: This technique offers high sensitivity and is particularly useful for analyzing underivatized fatty acids or specific lipid species containing this compound, such as C24:0-lysophosphatidylcholine.[14][16][17]
-
Instrumentation:
-
Liquid Chromatograph: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol) is used for separation.[31][32][33][34]
-
Mass Spectrometer: A triple quadrupole instrument is used in multiple reaction monitoring (MRM) mode for highly specific and sensitive quantification.
-
Conclusion and Future Directions
The accumulation of this compound is a central and toxic event in the pathogenesis of X-ALD and ZSD. Its quantification serves as a vital diagnostic tool. Understanding the precise molecular signaling pathways through which this compound exerts its cytotoxic effects is paramount for the development of targeted therapies. Current research is focused on strategies to reduce VLCFA levels, such as gene therapy and small molecule approaches, as well as on mitigating the downstream consequences of their accumulation, including oxidative stress and inflammation. The methodologies and pathways detailed in this guide provide a foundation for researchers and drug development professionals working to combat these devastating neurological disorders. Future work should continue to unravel the complex interplay between VLCFA accumulation, cellular signaling, and neurodegeneration to identify novel therapeutic targets.
References
- 1. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. Understanding the Dynamics of the Transient and Permanent Opening Events of the Mitochondrial Permeability Transition Pore with a Novel Stochastic Model [mdpi.com]
- 5. Compartmentalization of Redox Signaling Through NADPH Oxidase–Derived ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gating of the Mitochondrial Permeability Transition Pore by Long Chain Fatty Acyl Analogs in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonredundant Role of Bax and Bak in Bid-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Caspase cascade proceeds rapidly after cytochrome c release from mitochondria in tumor necrosis factor-alpha-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-chain fatty acids promote opening of the reconstituted mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Importance of NADPH Oxidases and Redox Signaling in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Production of Reactive Oxygen Species by Plant NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lipidomic analysis of fibroblasts from Zellweger spectrum disorder patients identifies disease-specific phospholipid ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Ordering the Cytochrome c–initiated Caspase Cascade: Hierarchical Activation of Caspases-2, -3, -6, -7, -8, and -10 in a Caspase-9–dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 28. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 29. benchchem.com [benchchem.com]
- 30. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tissue pretreatment for LC-MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. research-portal.uu.nl [research-portal.uu.nl]
- 33. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Tetracosanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate, also known as lignoceric acid (C24:0), is a very long-chain saturated fatty acid (VLCFA). The accurate quantification of this compound in biological matrices is of significant interest in various research fields, particularly in the study of metabolic disorders. Elevated levels of VLCFAs, including this compound, are characteristic of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the precise identification and quantification of fatty acids.[4][5] However, due to their low volatility, fatty acids require a derivatization step to convert them into more volatile forms, typically fatty acid methyl esters (FAMEs), before GC-MS analysis.[4][6]
This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples using GC-MS.
Quantitative Data Summary
The performance of a GC-MS method for this compound quantification can be characterized by several key parameters. The following table summarizes representative quantitative data for the analysis of very-long-chain fatty acids, including this compound, using GC-MS.
| Analyte | Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| C24:0, C26:0 | Plasma | >0.99 | - | - | - | [7] |
| Long-Chain Esters | - | > 0.99 | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 95 - 105% | [8] |
| Fatty Acids | - | - | As low as 0.5 pg (on-column) | - | - | [6] |
Note: The quantitative data in this table is representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
A reliable GC-MS method for this compound quantification involves several key steps: lipid extraction, hydrolysis to release fatty acids, derivatization to FAMEs, and instrumental analysis. The use of an internal standard is crucial for accurate and precise quantification to correct for variability during sample preparation and analysis.[7] Isotope-labeled fatty acids, such as lignoceric acid-d4 (C24:0-d4), are ideal internal standards.[7]
Protocol 1: GC-MS Analysis of this compound from Plasma
This protocol details the quantification of total this compound (free and esterified) in a plasma sample.
1. Materials and Reagents
-
Solvents: Chloroform, Methanol, Hexane (B92381) (all HPLC or GC grade)
-
Reagents: 0.9% NaCl solution, 0.5 M NaOH in methanol, 14% Boron trifluoride (BF₃) in methanol, Saturated NaCl solution, Anhydrous sodium sulfate (B86663).
-
Internal Standard: Lignoceric acid-d4 (C24:0-d4) solution of known concentration.
-
Standards: Tetracosanoic acid (C24:0) for calibration curve preparation.
-
Glassware: Pyrex test tubes with Teflon-lined screw caps.
2. Sample Preparation and Lipid Extraction [7]
-
To a glass tube, add 100 µL of plasma.
-
Add a known amount of the deuterated internal standard (e.g., C24:0-d4).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs) [7]
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
4. GC-MS Instrumental Analysis
The following are typical GC-MS conditions that may require optimization for specific instruments.
-
Gas Chromatograph: Agilent GC or equivalent.[7]
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.[7]
-
Injection Volume: 1 µL.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7][10]
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.[7]
-
Mass Spectrometer: Agilent MS or equivalent.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[5][7]
-
Monitored Ions for Methyl this compound: m/z 74, 87, 143, 382 (M+).[4] The base peak is typically m/z 74.
5. Data Analysis and Quantification
-
Identification: The methyl this compound peak is identified by comparing its retention time with that of a pure standard and by confirming the presence of characteristic mass fragments.[4]
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations containing the internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids
Caption: Simplified pathway of peroxisomal beta-oxidation of very long-chain fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. jasem.com.tr [jasem.com.tr]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tetracosanoate Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate, also known as lignoceric acid (C24:0), is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in various biological processes, including the formation of myelin and membrane structures.[1][2] Aberrant accumulation of this compound and other VLCFAs is a key biomarker for certain peroxisomal disorders, such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3][4] Consequently, accurate and reliable quantification of this compound in tissue samples is paramount for disease diagnosis, monitoring therapeutic efficacy, and advancing drug development in this field.
These application notes provide detailed protocols for the extraction of this compound from tissue samples, a summary of expected quantitative data, and a visualization of the experimental workflow. The methodologies described are based on established lipid extraction techniques, primarily focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS).
I. Comparison of Extraction Methods
The choice of extraction method is critical for achieving high recovery and purity of this compound from complex tissue matrices. The two most common and effective approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5]
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) - Folch Method | Partitioning of lipids into a biphasic system of chloroform (B151607) and methanol (B129727), separating them from polar cellular components.[6][7] | Robust, well-established, and effective for a wide range of lipids, including VLCFAs.[6] | Requires relatively large volumes of chlorinated solvents.[6] | >95% |
| Solid-Phase Extraction (SPE) | Selective adsorption of lipids onto a solid sorbent, followed by elution with an appropriate solvent.[5][8] | Provides cleaner extracts by reducing matrix effects, suitable for subsequent sensitive analyses like GC-MS.[5] Can be more targeted.[5] | Can be more time-consuming and may require method development to optimize recovery.[9] | 90-98% (dependent on sorbent and protocol) |
II. Experimental Protocols
A. Protocol 1: Liquid-Liquid Extraction (LLE) using a Modified Folch Method
This protocol is a widely used and robust method for the total lipid extraction from tissue, including this compound.[5][7]
Materials:
-
Tissue sample (fresh or frozen at -80°C)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)[5]
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass Pasteur pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.[7]
-
Immediately snap-freeze the tissue in liquid nitrogen to halt enzymatic activity.[7]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]
-
Transfer the powdered tissue to a glass homogenizer tube.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.[7]
-
Homogenize the tissue on ice until a uniform suspension is obtained.[5]
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 1 mL of chloroform:methanol and combine it with the homogenate.[5]
-
Vortex the mixture vigorously for 2-3 minutes.[7]
-
Allow the mixture to stand at room temperature for 30 minutes to ensure complete extraction.[5]
-
-
Phase Separation:
-
Collection of Lipid Extract:
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen in a water bath at 30-40°C to obtain the total lipid extract.[5]
-
The dried lipid extract is now ready for derivatization.
-
B. Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
This protocol can be used as a standalone method or as a cleanup step after LLE to remove interfering substances.[5] C18 or silica-based cartridges are commonly used.[7][10]
Materials:
-
Total lipid extract (from Protocol 1) or tissue homogenate
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE manifold
-
Chloroform
-
Methanol
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
If starting from a dried lipid extract, reconstitute it in a small volume of chloroform.
-
If starting from a tissue homogenate, follow steps 1 and 2 of Protocol 1 and then proceed.
-
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol and then 5 mL of chloroform through it. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract or the tissue homogenate onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a non-polar solvent like hexane to elute neutral lipids and other interferences.
-
-
Elution of this compound:
-
Elute the fatty acids, including this compound, with 10 mL of a more polar solvent mixture, such as chloroform:methanol (2:1, v/v).
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] The purified lipid extract is now ready for derivatization.
-
C. Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by GC-MS, fatty acids are typically converted to their more volatile methyl ester derivatives.[4][11]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-methanol)[11]
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF3-methanol solution.[11]
-
Cap the tube tightly and heat at 100°C for 45 minutes in a heating block or water bath.[11]
-
Cool the tube to room temperature.
-
Add 2 mL of distilled water and 2 mL of hexane.[11]
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.[11]
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.[11]
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[11]
-
Transfer the dried hexane extract to a GC vial for analysis.
III. Quantitative Analysis by GC-MS
The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).[12] An internal standard, such as a deuterated version of this compound (Lignoceric acid-d3) or a different long-chain fatty acid not present in the sample, should be added at the beginning of the extraction process for accurate quantification.[4][11]
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.[11]
-
Column: DB-1ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 10 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound methyl ester.
IV. Data Presentation
The following table summarizes the expected quantitative data for this compound (lignoceric acid) and related VLCFAs in human plasma, which can serve as a reference for tissue analysis. Concentrations in specific tissues may vary.
| Analyte | Healthy Control Range (µmol/L) | Diagnostic Threshold (X-ALD) (µmol/L) | Diagnostic Threshold (Zellweger Syndrome) (µmol/L) |
| Tetracosanoic Acid (C24:0) | 30.3 - 72.0[3] | - | - |
| Hexacosanoic Acid (C26:0) | 0.20 - 0.71[3] | 1.61 - 3.34[3] | > 3.34[3] |
| C24:0 / C22:0 Ratio | 0.75 - 1.28[3] | - | - |
| C26:0 / C22:0 Ratio | < 0.023[3] | > 0.023[3] | > 0.023[3] |
V. Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction from tissue.
Signaling Pathway Context
Caption: Simplified overview of VLCFA metabolism and disease.
References
- 1. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of three solid-phase extraction methods for fatty acid analysis of lipid fractions in tissues of marine bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Methyl Tetracosanoate for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl tetracosanoate, also known as methyl lignocerate, is the methyl ester of tetracosanoic acid (lignoceric acid), a C24:0 saturated fatty acid. In research, it serves as a crucial analytical standard for the quantification of fatty acids in various biological and industrial samples. Furthermore, emerging studies have highlighted its potential bioactivity, including anti-diabetic properties, making it a molecule of interest in metabolic research and drug development. Specifically, methyl this compound has been observed to influence the insulin (B600854) signaling pathway, promoting glucose uptake in adipocytes. This document provides detailed protocols for the chemical synthesis of methyl this compound via Fischer-Speier esterification, its purification, and characterization, along with an overview of its role in the insulin signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of Methyl this compound
| Property | Value |
| Molecular Formula | C₂₅H₅₀O₂ |
| Molecular Weight | 382.66 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 59-61 °C |
| Boiling Point | 232 °C at 4 mmHg |
| Solubility | Soluble in ethanol (B145695), chloroform, diethyl ether |
Table 2: Typical Reaction Parameters and Expected Outcome for Fischer Esterification
| Parameter | Value |
| Reactants | Tetracosanoic Acid, Methanol (B129727) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Molar Ratio (Methanol:Acid) | >10:1 |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
| Purity (post-recrystallization) | >99% |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Fischer-Speier Esterification
This protocol describes the synthesis of methyl this compound from tetracosanoic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Tetracosanoic acid (Lignoceric acid)
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, add tetracosanoic acid. For every 1 gram of tetracosanoic acid, add 15-20 mL of anhydrous methanol. The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid. A typical catalytic amount is 1-2% of the weight of the carboxylic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Continue refluxing with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the tetracosanoic acid spot.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in diethyl ether (approx. 50 mL for every 1 gram of starting acid). d. Transfer the solution to a separatory funnel and wash sequentially with:
- Water (2 x 25 mL)
- Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst.
- Brine (1 x 25 mL).
-
Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate. b. Filter off the drying agent. c. Remove the diethyl ether using a rotary evaporator to yield the crude methyl this compound as a white solid.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude methyl this compound.
Materials:
-
Crude methyl this compound
-
Acetone (or Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Acetone or ethanol are suitable solvents for the recrystallization of methyl this compound. The compound should be highly soluble in the hot solvent and sparingly soluble at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent. A high purity of >99% can be achieved.[1]
Protocol 3: Characterization by GC-MS
This protocol provides general parameters for the analysis of the purified methyl this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent)
Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
Carrier Gas: Helium
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 50-550
-
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of methyl this compound.
Proposed Signaling Pathway of Methyl this compound in Adipocytes
Methyl this compound has been shown to exert anti-diabetic effects by positively modulating the insulin signaling pathway. It promotes the phosphorylation of the insulin receptor β subunit (IRβ) and phosphatidylinositol 3-kinase (PI3K).[2] This activation cascade is believed to lead to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake into the cell.[2][3][4]
Caption: Insulin signaling pathway modulation by methyl this compound.
References
Application Notes and Protocols: Tetracosanoate as a Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate, also known as lignoceric acid (C24:0), is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in cellular structure and metabolism.[1] Its biosynthesis occurs in the endoplasmic reticulum, and unlike shorter fatty acids, it undergoes beta-oxidation primarily within peroxisomes.[2] Consequently, elevated levels of this compound in biological fluids and tissues are a key biochemical hallmark for a class of genetic metabolic disorders known as peroxisomal disorders.[2][3][4][5] These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[2][6][7] Emerging research also points towards a potential, more complex role for this compound in other metabolic conditions, including an inverse association with the risk of type 2 diabetes.[8][9] This document provides detailed application notes and protocols for the use of this compound as a biomarker in the context of metabolic diseases.
Application Notes
1. Biomarker for Peroxisomal Disorders
The most established clinical application of this compound measurement is in the diagnosis and monitoring of peroxisomal biogenesis disorders and single-enzyme deficiencies.[10][11] In these conditions, impaired peroxisomal function leads to the accumulation of VLCFAs.[2][10]
-
X-Linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein.[12] The resulting impairment in VLCFA transport into peroxisomes for degradation leads to a characteristic accumulation of this compound (C24:0) and hexacosanoate (C26:0) in plasma and tissues.[12][13][14][15] The ratios of C24:0/C22:0 (behenic acid) and C26:0/C22:0 are critical diagnostic markers.[3][16]
-
Zellweger Spectrum Disorders (ZSDs): This group of autosomal recessive disorders is characterized by defects in peroxisome assembly.[7][17][18][19] The resulting dysfunctional peroxisomes lead to elevated plasma concentrations of VLCFAs, including this compound.[7][20][21]
2. Emerging Biomarker in Broader Metabolic Diseases
Recent epidemiological studies have suggested a more nuanced role for this compound in common metabolic diseases.
-
Type 2 Diabetes (T2D): Higher plasma concentrations of very-long-chain saturated fatty acids, including this compound, have been associated with a lower risk of developing type 2 diabetes.[8][9] One study found an inverse association between both docosanoic acid (C22:0) and tetracosanoic acid (C24:0) with HbA1c levels.[8]
-
Insulin (B600854) Resistance: While the direct role of this compound in insulin signaling is still under investigation, its methyl ester, methyl this compound, has demonstrated anti-diabetic activity in vitro by promoting the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor β-subunit (IRβ) and PI3K, and increasing glucose uptake in adipocytes.[22] Tetracosanol has also been shown to enhance insulin receptor kinase activity.[23]
Data Presentation: Quantitative Levels of this compound and Related Ratios
The following tables summarize reference ranges and diagnostic thresholds for this compound and related VLCFAs in human plasma. These values are critical for the biochemical diagnosis of peroxisomal disorders.
Table 1: Plasma Very-Long-Chain Fatty Acid (VLCFA) Concentrations and Ratios
| Analyte / Ratio | Healthy Control Range | Diagnostic Threshold (X-ALD) | Diagnostic Threshold (Zellweger Syndrome) | Unit |
| C24:0 (Tetracosanoic Acid) | 30.3 - 72.0[6] | - | - | µmol/L |
| C26:0 (Hexacosanoic Acid) | 0.20 - 1.39[4][6] | 1.61 - 3.34[6] | > 3.34[6] | µmol/L |
| C24:0 / C22:0 Ratio | 0.32 - 1.28[4][6] | - | - | Ratio |
| C26:0 / C22:0 Ratio | <0.030[4] | - | - | Ratio |
Note: Diagnostic thresholds can vary slightly between laboratories. The provided values are for guidance.
Experimental Protocols
The accurate quantification of this compound and other VLCFAs in biological matrices is essential for their use as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for this purpose.[16][24]
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol details the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Materials and Reagents:
-
Plasma (collected in EDTA or heparin tubes)[3]
-
Internal Standards: Deuterated tetracosanoic acid (C24:0-d4) and other deuterated VLCFAs (e.g., C22:0-d4, C26:0-d4)[24]
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF₃) in methanol[24]
-
Saturated NaCl solution
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a glass tube, add 100 µL of plasma.[24]
-
Add a known amount of the deuterated internal standard mixture.[24]
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[24]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[24]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[24]
-
Carefully transfer the lower organic layer to a new glass tube.[24]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[24]
-
-
Hydrolysis and Derivatization to FAMEs:
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.[24]
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.[24]
-
Cool the sample and add 2 mL of 14% BF₃ in methanol.[24]
-
Heat at 100°C for 5 minutes for methylation.[24]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[24]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[24]
-
-
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent GC or equivalent[24]
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar capillary column[24]
-
Injection Volume: 1 µL[24]
-
Inlet Temperature: 280°C[24]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[24]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.[24]
-
Mass Spectrometer: Agilent MS or equivalent[24]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[24]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME and its deuterated internal standard.[24]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of each analyte to its corresponding internal standard against the concentration of the calibrators.[6]
-
Quantify the this compound concentration in the unknown samples using the regression equation from the calibration curve.[6]
-
Calculate the diagnostic ratios C24:0/C22:0 and C26:0/C22:0.[6]
-
Visualizations
Signaling Pathway
The following diagram illustrates the potential involvement of this compound's derivative in the insulin signaling pathway, which is central to glucose metabolism.
Caption: Hypothesized role of a this compound derivative in insulin signaling.
Experimental Workflow
The diagram below outlines the major steps in the GC-MS based protocol for quantifying this compound in plasma.
Caption: Workflow for this compound Quantification by GC-MS.
References
- 1. Lignoceric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Very Long-Chain Fatty Acids (VLCFA) - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 5. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Zellweger syndrome | Research Starters | EBSCO Research [ebsco.com]
- 8. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circulating Very-Long-Chain SFA Concentrations Are Inversely Associated with Incident Type 2 Diabetes in US Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 11. Peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. thegfpd.org [thegfpd.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Very-Long-Chain Fatty Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] They are essential components of cellular lipids, particularly sphingolipids, and play vital roles in biological processes such as maintaining membrane structure, cell signaling, and energy metabolism.[1] An abnormal accumulation of VLCFAs is a key biochemical indicator for several inherited metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2] Therefore, the accurate and sensitive quantification of VLCFAs in biological samples like plasma, serum, and tissues is crucial for diagnosing and monitoring these conditions, as well as for developing and evaluating therapeutic strategies.[1][3]
This document provides detailed protocols for the analysis of VLCFAs using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a method offering high sensitivity and selectivity.[4][5]
Experimental Protocols
Sample Preparation: Extraction and Derivatization of VLCFAs from Plasma/Serum
Accurate quantification begins with efficient extraction of VLCFAs from the complex biological matrix. This protocol is adapted from established methods for analyzing VLCFAs in plasma or serum.[3][4]
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., deuterated C26:0)[3]
-
Chloroform (B151607):Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution[4]
-
Nitrogen gas evaporator
-
Derivatization reagents: oxalyl chloride, dimethylaminoethanol, and methyl iodide[3]
-
Reconstitution solvent (e.g., 50% ethanol (B145695) or a solvent suitable for the HPLC mobile phase)[4]
Procedure:
-
Sample Aliquoting: In a clean glass tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add a known quantity of the deuterated internal standard solution to the sample. This is critical for accurate quantification and corrects for variations during sample preparation and analysis.[3][4]
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the tube and vortex vigorously for 2 minutes.[4]
-
Add 0.4 mL of 0.9% NaCl solution, vortex for another 30 seconds, and then centrifuge to achieve phase separation.[4]
-
Carefully collect the lower organic layer, which contains the lipids, and transfer it to a new glass tube.[4]
-
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[4]
-
Hydrolysis: Perform an acid hydrolysis step to release the fatty acids from their coenzyme A and other esters.[3]
-
Derivatization (TMAE Iodide Ester Formation):
-
To the dried lipid extract, add oxalyl chloride, followed by dimethylaminoethanol, and then methyl iodide.[3] This derivatization process creates trimethyl-amino-ethyl (TMAE) iodide esters.
-
This step is crucial as it enhances the ionization efficiency of VLCFAs for positive ion mode Electrospray Ionization (ESI)-MS/MS analysis.[3][4]
-
-
Final Preparation: After the derivatization reaction, evaporate the excess reagent and reconstitute the sample in a suitable solvent for HPLC-MS/MS injection.[4]
HPLC-MS/MS Analysis
The derivatized VLCFAs are analyzed using a triple quadrupole mass spectrometer, which allows for highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).[3][4]
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]
-
A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
HPLC Parameters (Representative):
-
Column: A C18 reversed-phase column is commonly used for the separation of these apolar compounds.[4][6]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Elution: A gradient elution is necessary for the efficient separation of fatty acids with different chain lengths in a reasonable time frame.[6][7] A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.
-
Flow Rate: A typical flow rate is around 200 μL/min.[6]
-
Injection Volume: 10 µL.[6]
Mass Spectrometry Parameters (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
MRM Principle: In MRM mode, the first quadrupole (Q1) selects a specific precursor ion (the derivatized VLCFA). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect a specific product ion, a characteristic fragment of the VLCFA.[4] This highly specific precursor-to-product ion transition minimizes background noise and allows for precise quantification, even at very low concentrations.[4]
-
Quantification: A calibration curve is generated using a five-point calibration, and quantification is performed by normalizing the response of the endogenous VLCFA to its corresponding deuterated internal standard.[3]
Data Presentation
Table 1: Comparison of Common VLCFA Extraction Methods from Tissues
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Folch Method | A biphasic extraction using chloroform and methanol to solubilize a broad range of lipids.[1] | 1:20 | For samples with >2% lipid content, this method yields significantly higher lipid recovery compared to the Bligh & Dyer method. | Robust and highly effective for a wide array of lipids, including VLCFAs.[1] | Requires larger volumes of solvents.[1] |
| Bligh & Dyer Method | A modified biphasic extraction method using chloroform, methanol, and water. | 1:3:1 (Sample:CHCI₃:MeOH) | Generally effective, but may have lower recovery for high-lipid content tissues compared to the Folch method. | Uses smaller solvent volumes, making it suitable for smaller sample sizes. | May be less efficient for tissues with very high lipid content. |
Table 2: Representative HPLC-MS/MS Parameters for VLCFA Analysis
| Parameter | Setting |
| HPLC System | UHPLC System[4] |
| Column | C18 Reversed-Phase[4] |
| Mobile Phase A | Water + 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[4] |
| Flow Rate | 200-400 µL/min |
| Injection Volume | 5-20 µL[8] |
| MS System | Triple Quadrupole Mass Spectrometer[4] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3][4] |
Table 3: Example MRM Transitions for Derivatized VLCFAs
| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |
| C22:0 (Behenic acid) | TMAE Ester | Value | Value |
| C24:0 (Lignoceric acid) | TMAE Ester | Value | Value |
| C26:0 (Cerotic acid) | TMAE Ester | Value | Value |
| d4-C26:0 (Internal Std) | TMAE Ester | Value | Value |
| (Note: Specific m/z values for precursor and product ions depend on the derivatization agent used and must be determined empirically by infusing individual standards.) |
Visualizations
VLCFA Analysis Workflow
Caption: General workflow for VLCFA analysis from biological samples.
Peroxisomal VLCFA Beta-Oxidation Pathway
Caption: Role of peroxisomes in VLCFA metabolism and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jafs.com.pl [jafs.com.pl]
Application Notes and Protocols for Tetracosanoate (C24:0) Analysis in Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoic acid (C24:0), a very-long-chain fatty acid (VLCFA), is a critical biomarker for a class of genetic disorders known as peroxisomal biogenesis disorders, including X-linked adrenoleukodystrophy (X-ALD).[1] Accurate and precise quantification of tetracosanoate in blood, typically serum or plasma, is essential for the diagnosis, monitoring, and development of therapeutic interventions for these diseases. This document provides detailed application notes and protocols for the robust analysis of this compound in blood samples, covering sample preparation, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pre-Analytical Considerations
Proper sample collection and handling are paramount for accurate VLCFA analysis.
-
Patient Preparation: Patients should fast overnight (8-12 hours) prior to blood collection.[2][3] Alcohol consumption should be avoided for 24 hours before the blood draw.[2] For pediatric patients, fasting is not strictly required, but the sample should be collected before the next scheduled feeding.[2]
-
Specimen Collection: Blood should be collected in either a serum separator tube (red top) or a tube containing EDTA (lavender top) or heparin (green top).[4][5]
-
Sample Processing and Storage: The blood sample should be centrifuged to separate the serum or plasma from the cells. The resulting serum or plasma should be transferred to a clean polypropylene (B1209903) tube and immediately frozen at -80°C for long-term stability.[5][6] Samples should not undergo multiple freeze-thaw cycles.[5] A minimum of 0.5 mL of serum or plasma is typically required for analysis.[5]
Experimental Workflow
The overall workflow for the analysis of this compound in blood involves several key stages, from sample collection to data analysis.
Caption: Experimental workflow for this compound analysis.
Sample Preparation Protocols
The goal of sample preparation is to isolate fatty acids from the complex blood matrix and prepare them for instrumental analysis. This typically involves hydrolysis to release esterified fatty acids, followed by extraction.
Hydrolysis
-
Acid Hydrolysis: This method is effective for releasing both free and esterified fatty acids. A common procedure involves incubating the sample with hydrochloric acid (HCl).
-
Alkaline Hydrolysis (Saponification): This method uses a base, such as potassium hydroxide (B78521) (KOH) in methanol (B129727), to break the ester bonds.
Extraction
The two primary methods for extracting the released fatty acids are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This is a classic method that partitions the fatty acids into an organic solvent. A common solvent system is a mixture of chloroform (B151607) and methanol.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the fatty acids, which are then eluted with a suitable solvent. SPE can offer cleaner extracts compared to LLE.
Derivatization
Due to their low volatility and poor ionization efficiency, VLCFAs require derivatization prior to analysis by GC-MS or LC-MS/MS.
-
For GC-MS Analysis (Esterification): The most common derivatization method for GC-MS is the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
Boron Trifluoride (BF3)-Methanol: A widely used and effective reagent for FAME formation.
-
Methanolic HCl: Another common acidic catalyst for esterification.
-
Trimethylsulfonium Hydroxide (TMSH): A reagent that allows for simultaneous hydrolysis and methylation.
-
-
For LC-MS/MS Analysis: Derivatization for LC-MS/MS aims to improve ionization efficiency and chromatographic retention.
-
Amine-reactive tagging reagents: Reagents such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be used to tag the carboxylic acid group of the fatty acid, enhancing its signal in the mass spectrometer.
-
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery and reproducibility of the analysis. The following tables summarize some of the quantitative data available for different techniques.
Table 1: Comparison of Extraction Methods for Fatty Acids from Plasma
| Extraction Method | Principle | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | 77 - 95 | Well-established, cost-effective | Can be labor-intensive, may extract more interferences |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid support | 84 - 98 | Cleaner extracts, amenable to automation | Higher cost per sample |
Table 2: Comparison of Derivatization Methods for VLCFA Analysis
| Derivatization Method | Reagent | Target Analyte | Derivatization Efficiency | Key Advantages |
| Acid-Catalyzed Esterification | BF3-Methanol or Methanolic HCl | Fatty Acids for GC-MS | >80% for saturated VLCFAs[2] | Robust and widely used |
| Simultaneous Hydrolysis/Methylation | Trimethylsulfonium Hydroxide (TMSH) | Fatty Acids for GC-MS | Lower efficiency for polyunsaturated fatty acids | Can simplify the workflow |
| Silylation | BSTFA + 1% TMCS | Fatty Acids for GC-MS | Effective for a wide range of fatty acids | Derivatives can be moisture-sensitive |
| Amine-Reactive Tagging | DAABD-AE | Fatty Acids for LC-MS/MS | Significantly enhances sensitivity | Requires an additional reaction step |
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as a Fatty Acid Methyl Ester (FAME)
This protocol is based on a common workflow involving hydrolysis, liquid-liquid extraction, and derivatization with BF3-methanol.
-
Internal Standard Spiking: To a 100 µL plasma or serum sample in a glass tube, add a known amount of a deuterated internal standard, such as C24:0-d4.
-
Hydrolysis and Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.
-
Add 0.4 mL of a 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381). Vortex to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column for FAME analysis, such as a DB-23 or similar.
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 250°C) to elute the VLCFA FAMEs.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for this compound-methyl ester and its deuterated internal standard.
-
Protocol 2: LC-MS/MS Analysis of this compound after Derivatization
This protocol utilizes derivatization to enhance the sensitivity of VLCFA detection by LC-MS/MS.
-
Internal Standard Spiking: To a 10 µL plasma sample, add a known amount of a suitable deuterated internal standard.
-
Hydrolysis and Extraction:
-
Add 60 µL of 5.0 M HCl and incubate at 100°C for 1 hour.
-
Cool to room temperature and add 1.0 mL of n-hexane. Vortex for 3 minutes and centrifuge.
-
Transfer the hexane layer to a new tube and evaporate to dryness under nitrogen.
-
-
Derivatization with DAABD-AE:
-
Reconstitute the dried extract in 200 µL of a derivatization cocktail containing EDC, DMAP, and DAABD-AE in acetonitrile (B52724) and water.
-
Incubate at 60°C for 1 hour.
-
Stop the reaction by adding a suitable quenching solution.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid).
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the derivatized this compound and its internal standard.
-
Signaling Pathways and Logical Relationships
The accumulation of this compound is a key pathological event in X-linked adrenoleukodystrophy, stemming from a defect in its peroxisomal beta-oxidation.
Caption: Defective VLCFA transport in X-ALD.
Conclusion
The accurate measurement of this compound in blood is crucial for the management of peroxisomal disorders. The choice of sample preparation and analytical methodology should be guided by the specific requirements of the study, including desired sensitivity, throughput, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working in this field. Careful validation of the chosen method is essential to ensure the reliability of the obtained results.
References
- 1. who.int [who.int]
- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracosanoate in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetracosanoate in Lipidomics
This compound, also known as lignoceric acid (C24:0), is a very-long-chain saturated fatty acid (VLCFA) that plays a crucial role in cellular structure and signaling. In the field of lipidomics, the study of this compound is paramount, particularly due to its implications in various physiological and pathological processes. It is a key constituent of sphingolipids, such as ceramides (B1148491) and sphingomyelin, which are integral components of cell membranes, especially in the nervous system.[1]
The metabolism of this compound is tightly regulated, primarily through peroxisomal β-oxidation.[2][3] Dysregulation of this pathway leads to the accumulation of this compound and other VLCFAs, a hallmark of severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[3][4] Consequently, the precise and accurate quantification of this compound in biological samples is a critical diagnostic and research tool. Lipidomics studies involving this compound provide valuable insights into disease mechanisms, biomarker discovery, and the development of novel therapeutic strategies.
Core Applications of this compound in Lipidomics
-
Biomarker for Peroxisomal Disorders: Elevated levels of this compound and the ratio of this compound (C24:0) to behenic acid (C22:0) are primary biochemical markers for the diagnosis and monitoring of X-linked adrenoleukodystrophy and other peroxisomal biogenesis disorders.[5][6]
-
Neuroscience Research: As a major component of sphingolipids in neural tissues, this compound is studied to understand its role in myelination, neuronal development, and the pathogenesis of neurodegenerative diseases.[1]
-
Cancer Research: Alterations in sphingolipid metabolism, involving ceramides containing this compound, have been implicated in cancer cell signaling, apoptosis, and drug resistance.
-
Metabolic Studies: Research on this compound metabolism provides insights into the broader processes of fatty acid elongation, degradation, and their interplay with other metabolic pathways.[3][7]
Data Presentation: Quantitative Levels of this compound
The following tables summarize the reference ranges of this compound and related VLCFAs in human plasma, as well as typical levels observed in patients with X-linked adrenoleukodystrophy (X-ALD).
Table 1: Reference Intervals for VLCFAs in Human Plasma [6]
| Analyte | Concentration Range (μmol/L) |
| Behenic Acid (C22:0) | 32.0 - 73.4 |
| Tetracosanoic Acid (C24:0) | 30.3 - 72.0 |
| Hexacosanoic Acid (C26:0) | 0.20 - 0.71 |
| Ratio C24:0 / C22:0 | 0.75 - 1.28 |
| Ratio C26:0 / C22:0 | 0.005 - 0.0139 |
Table 2: Typical VLCFA Levels in Plasma of X-ALD Patients vs. Controls [6][8]
| Analyte | Healthy Controls | X-ALD Patients |
| Tetracosanoic Acid (C24:0) (μmol/L) | 30.3 - 72.0 | Significantly elevated |
| Hexacosanoic Acid (C26:0) (μmol/L) | 0.20 - 0.71 | Significantly elevated |
| Ratio C24:0 / C22:0 | 0.75 - 1.28 | Significantly elevated |
| Ratio C26:0 / C22:0 | 0.005 - 0.0139 | Significantly elevated |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol details the analysis of total this compound in plasma, which involves hydrolysis to release the fatty acid from complex lipids, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
1. Materials and Reagents:
-
Solvents: Methanol, Isopropanol, Acetonitrile, Chloroform (LC-MS grade)
-
Reagents: Hydrochloric Acid (HCl), Formic Acid, 0.9% NaCl solution
-
Internal Standard: Deuterated tetracosanoic acid (C24:0-d4) or odd-chain fatty acid (e.g., C23:0)
-
This compound standard for calibration curve
-
Glass centrifuge tubes with PTFE-lined caps
2. Sample Preparation and Lipid Extraction (Folch Method): [9]
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.
-
Carefully transfer the lower organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
3. Hydrolysis: [4]
-
To the dried lipid extract, add 1 mL of 1 M HCl in 70% ethanol.
-
Cap the tube tightly and incubate at 90°C for 1 hour to hydrolyze ester linkages.
-
Allow the sample to cool to room temperature.
4. Fatty Acid Extraction:
-
Add 1 mL of hexane (B92381) and vortex for 1 minute to extract the free fatty acids.
-
Centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction and pool the organic layers.
-
Evaporate the hexane to dryness under a stream of nitrogen.
5. LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v acetonitrile/isopropanol with 0.1% formic acid).
-
Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
LC Conditions:
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For underivatized this compound in negative ion mode, the precursor ion is typically [M-H]⁻.
-
6. Data Analysis:
-
Generate a calibration curve using the this compound standards.
-
Calculate the ratio of the peak area of endogenous this compound to the internal standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Protocol 2: Quantification of this compound in Tissues by GC-MS
This protocol describes the analysis of this compound in tissue samples, involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents:
-
Solvents: Chloroform, Methanol, Hexane (GC grade)
-
Reagents: 0.9% NaCl, Boron trifluoride (BF₃)-methanol solution (12-14%)
-
Internal Standard: C23:0 fatty acid
-
Tissue Homogenizer
2. Sample Preparation and Lipid Extraction:
-
Weigh approximately 50 mg of tissue and homogenize in 1 mL of ice-cold saline.
-
Perform a Folch extraction as described in Protocol 1, Step 2, using the tissue homogenate.
3. Derivatization to FAMEs: [10]
-
To the dried lipid extract, add 2 mL of 12-14% BF₃-methanol solution.[10]
-
Cap the tube tightly and heat at 80°C for 1 hour.[10]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a clean vial for GC-MS analysis.
4. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C) and ramp up to a final temperature of around 240°C to elute the VLCFA-FAMEs.[10]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound methyl ester and the internal standard methyl ester.
-
5. Data Analysis:
-
Identify the FAME peaks based on their retention times and mass spectra.
-
Quantify the amount of this compound methyl ester relative to the internal standard using a calibration curve prepared with a standard mixture of FAMEs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for this compound analysis in lipidomics.
Caption: De novo synthesis of ceramide containing this compound.[11][12]
References
- 1. Conversion by rat brain preparation of lignoceric acid to ceramides and cerebrosides containing both alpha-hydroxy and nonhydroxy fatty acids. Effects of compounds which affect sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Clinical, biochemical & molecular spectrum of adrenoleukodystrophy: A single centre experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of ceramides and cerebrosides containing both alpha-hydroxy and nonhydroxy fatty acids from lignoceroyl-CoA by rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Treatment with Tetracosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate, also known as lignoceric acid, is a very-long-chain saturated fatty acid (VLCFA) with a 24-carbon backbone.[1][2] In cellular biology, VLCFAs are integral components of cell membranes, particularly in sphingolipids, and are involved in various metabolic processes. Dysregulation of this compound metabolism is a hallmark of several severe genetic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs in tissues and plasma.[1][3][4]
Recent research has identified G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), as a receptor for long-chain fatty acids, including saturated fatty acids.[2][5][6] The activation of GPR120 is linked to important signaling cascades that regulate metabolic and inflammatory responses, making it a potential therapeutic target.[1][7] These application notes provide a comprehensive protocol for the preparation and application of this compound in cell culture models to study its effects on cellular signaling and cytotoxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Lignoceric acid |
| Molecular Formula | C₂₄H₄₈O₂ |
| Molecular Weight | 368.64 g/mol |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695), DMSO, and chloroform. |
Table 2: Example Dose-Response Data for Cytotoxicity Assessment
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.7 ± 4.8 |
| 25 | 95.1 ± 5.5 |
| 50 | 88.3 ± 6.1 |
| 100 | 75.4 ± 7.3 |
| 200 | 52.1 ± 8.0 |
| 400 | 25.9 ± 6.9 |
| Calculated IC₅₀ (µM) | Value to be determined experimentally |
Note: The data presented in this table is illustrative. Actual results will vary depending on the cell line, treatment duration, and assay used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its poor solubility in aqueous solutions, a key challenge in working with this compound is its delivery to cells in culture.[5] The following protocol describes a common method for preparing a stock solution by complexing it with bovine serum albumin (BSA).
Materials:
-
This compound (powder)
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath
Procedure:
-
Prepare a primary stock in ethanol:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in 100% sterile ethanol to create a concentrated primary stock solution (e.g., 50 mM). Ensure complete dissolution.
-
-
Complex with BSA:
-
Warm the 10% fatty acid-free BSA solution to 37°C in a water bath.
-
Slowly add the ethanolic this compound stock solution dropwise to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
For example, to prepare a 5 mM this compound-BSA complex from a 50 mM ethanol stock and a 10% BSA solution (approximately 1.5 mM), add 1 mL of the this compound stock to 9 mL of the BSA solution.
-
-
Incubation and Sterilization:
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating adherent cells with the prepared this compound-BSA complex.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound-BSA stock solution (from Protocol 1)
-
Vehicle control solution (BSA solution with the equivalent concentration of ethanol used for the stock preparation)
-
Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate multi-well plates at a density that will ensure they are sub-confluent (typically 60-80% confluency) at the time of treatment.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Treatment Media:
-
Thaw the this compound-BSA stock solution and the vehicle control solution.
-
Prepare serial dilutions of the this compound-BSA stock in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium by diluting the vehicle control solution in the same manner.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates.
-
Add the prepared treatment media (including the vehicle control) to the respective wells.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). For long-term treatments, the medium should be replaced with fresh treatment medium every 48 hours.[8]
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested for various downstream analyses, such as cytotoxicity assays (Protocol 3), Western blotting for signaling pathway analysis, or gene expression analysis.
-
Protocol 3: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate (containing 100 µL of medium).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Experimental workflow for this compound cell culture treatment.
Caption: Potential GPR120-mediated signaling pathways for this compound.
References
- 1. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal Disorders: Genotype, Phenotype, Major Neuropathologic Lesions, and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Assays Involving Tetracosanoate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosanoate (C24:0), a very long-chain saturated fatty acid (VLCFA), plays crucial roles in various cellular processes, including membrane structure, energy metabolism, and the synthesis of signaling molecules such as ceramides. The metabolism of this compound is primarily handled by peroxisomes, where it undergoes β-oxidation. Dysregulation of this compound metabolism is associated with severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in tissues and plasma.[1] Therefore, accurate and reliable enzymatic assays involving this compound are essential for diagnosing these disorders, understanding their pathophysiology, and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for two key enzymatic assays involving this compound as a substrate: the activation of this compound by very long-chain acyl-CoA synthetase (VLC-ACS) and its subsequent degradation via peroxisomal β-oxidation.
Key Enzymes and Pathways
The initial and rate-limiting step in the metabolism of this compound is its activation to tetracosanoyl-CoA. This reaction is catalyzed by very long-chain acyl-CoA synthetases (VLC-ACS), a family of enzymes that includes several isoforms with varying substrate specificities.[2] Once activated, tetracosanoyl-CoA is transported into peroxisomes for β-oxidation. The defect in X-linked adrenoleukodystrophy is believed to be in a peroxisomal fatty acyl-CoA synthetase specific for very long-chain fatty acids.[1][3]
The peroxisomal β-oxidation spiral shortens the acyl-CoA chain, producing acetyl-CoA and a shortened acyl-CoA in each cycle. These products can then be further metabolized in the mitochondria.
Data Presentation
Table 1: Kinetic Parameters of Enzymes Acting on this compound
| Enzyme/Isoform | Organism/Cell Type | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Notes |
| Very Long-Chain Acyl-CoA Synthetase (VLCS) | Rat Brain | Lignoceric Acid (C24:0) | 10 | 15 | - |
| Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6) | Rat Brain | Oleate (C18:1) | 4-6 fold lower than ACSL4 | - | While not this compound, this provides context for VLCFA-metabolizing enzymes.[2] |
Table 2: Inhibitors of Very Long-Chain Acyl-CoA Synthetase
| Inhibitor | Enzyme Target | IC_50_ | Ki | Notes |
| Triacsin C | ACSL1, ACSL3, ACSL4 | 3.66 µM (in MM.1S cells) | 15 nM (for Faa2p), 2 µM (for Faa4p) | A potent inhibitor of several long-chain acyl-CoA synthetases.[4] |
| Rosiglitazone | ACSL4 | < 1.5 µM | - | A thiazolidinedione that specifically inhibits ACSL4.[3] |
Experimental Protocols
Protocol 1: Radiometric Assay for Very Long-Chain Acyl-CoA Synthetase (VLC-ACS) Activity
This protocol is adapted from the method described by Fullekrug et al. and is suitable for measuring the activity of VLC-ACS in cell lysates using radiolabeled this compound.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, with protease inhibitors)
-
[1-¹⁴C]Tetracosanoic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
MgCl₂ solution (100 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
0.05 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]tetracosanoic acid bound to BSA. The molar ratio of fatty acid to BSA should be approximately 2:1.
-
Cell Lysate Preparation: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and homogenize. Centrifuge to pellet cellular debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (containing a known amount of protein, e.g., 50-100 µg)
-
Reaction buffer
-
10 mM ATP
-
0.5 mM CoA
-
10 mM MgCl₂
-
[1-¹⁴C]Tetracosanoic acid-BSA complex (to a final concentration of e.g., 10 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Reaction Termination and Extraction: Stop the reaction by adding Dole's reagent. Add heptane and water to partition the phases. Vortex and centrifuge to separate the aqueous and organic layers.
-
Separation of Acyl-CoA: The unreacted [1-¹⁴C]tetracosanoic acid will be in the upper organic (heptane) phase, while the [1-¹⁴C]tetracosanoyl-CoA will be in the lower aqueous phase. Carefully remove the upper phase. Wash the lower phase with heptane to remove any remaining free fatty acid.
-
Quantification: Add scintillation cocktail to the aqueous phase and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [1-¹⁴C]tetracosanoyl-CoA formed based on the specific activity of the radiolabeled substrate and express the enzyme activity as nmol/min/mg of protein.
Protocol 2: Peroxisomal β-Oxidation of this compound in Cultured Fibroblasts
This protocol is based on the method described by Poulos et al. (1988) and Wanders et al. (1995) for measuring the breakdown of this compound in intact cultured cells.[1][5]
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]Tetracosanoic acid
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer) containing ATP, MgCl₂, CoA, and NAD+
-
Perchloric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Grow human skin fibroblasts to confluency in culture flasks.
-
Substrate Loading: Add [1-¹⁴C]tetracosanoic acid to the culture medium and incubate for a period (e.g., 24 hours) to allow cellular uptake and incorporation of the fatty acid.
-
Cell Harvest: Wash the cells with PBS and harvest them using trypsin-EDTA. Wash the cell pellet with PBS to remove any remaining medium.
-
Incubation for β-oxidation: Resuspend the cell pellet in the incubation buffer. The inclusion of ATP, Mg2+, coenzyme A, and NAD+ stimulates the production of acetyl-CoA.[1] Incubate the cell suspension at 37°C for a set time (e.g., 1-2 hours).
-
Termination and Separation: Stop the reaction by adding perchloric acid to precipitate proteins. Centrifuge to pellet the precipitate. The supernatant will contain the water-soluble products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Calculation: The amount of radioactivity in the water-soluble fraction is a measure of the peroxisomal β-oxidation activity. Express the results as nmol of fatty acid oxidized per hour per mg of cell protein.
Visualizations
Caption: Workflow for the VLC-ACS radiometric assay.
Caption: Workflow for peroxisomal β-oxidation assay.
Caption: this compound metabolic and signaling pathway.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant long-chain rat acyl-CoA synthetase isoforms 3 and 6: identification of a novel variant of isoform 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and characterization of recombinant rat Acyl-CoA synthetases 1, 4, and 5. Selective inhibition by triacsin C and thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Tetracosanoate (C24:0) Through Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosanoate, also known as lignoceric acid (C24:0), is a very-long-chain saturated fatty acid (VLCFA) implicated in various physiological and pathological processes, including certain genetic disorders like X-linked adrenoleukodystrophy.[1][2] Accurate quantification of this compound in biological matrices is crucial for diagnostics and research. However, its direct analysis is challenging due to its low volatility and the polar nature of its carboxylic acid group, which can lead to poor chromatographic performance and inaccurate quantification.[3][4][5]
Derivatization is a critical sample preparation step that chemically modifies the this compound molecule to improve its analytical properties.[6][7] This process converts the carboxylic acid into a less polar and more volatile derivative, making it amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and enhancing its detection in High-Performance Liquid Chromatography (HPLC).[4][5] The most common derivatization strategies include esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters for GC-MS analysis.[4][8] For HPLC, derivatization with a fluorescent tag can significantly improve detection sensitivity.[9][10]
This application note provides detailed protocols for the derivatization of this compound and summarizes key quantitative parameters to aid researchers in selecting the most appropriate method for their analytical needs.
Quantitative Data Presentation
The choice of derivatization method can significantly impact the accuracy and sensitivity of this compound quantification. The following tables summarize typical reaction conditions and performance metrics for common derivatization techniques.
Table 1: Comparison of Derivatization Methods for this compound Analysis
| Derivatization Method | Reagent | Typical Reaction Conditions | Analysis Platform | Key Advantages |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF3) in Methanol | 60-100°C for 10-60 minutes[3][4][11] | GC-MS | Robust, widely used, suitable for free and esterified fatty acids.[4] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | 60°C for 60 minutes[3][4] | GC-MS | Effective for multiple functional groups, relatively fast reaction.[3][12] |
| Fluorescent Labeling | 9-fluorenylmethyl chloroformate (FMOC-Cl) | 60°C for 10 minutes[9][13] | HPLC-Fluorescence | High sensitivity, suitable for non-volatile analysis.[9][10] |
| Pentafluorobenzyl (PFB) Esterification | Pentafluorobenzyl Bromide (PFBBr) | Room temperature for 20 minutes[14] | GC-MS (NCI) | Excellent for trace analysis due to high electron-capturing properties.[14] |
Table 2: GC-MS and LC-MS/MS Performance Data
| Parameter | GC-MS (FAMEs/TMS Esters) | LC-MS/MS (No Derivatization) | HPLC-Fluorescence (FMOC Derivatives) |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL to pg/mL range. | 5-100 nM[15] | 0.01–0.05 µg/mL[9][13] |
| Linearity (R²) | > 0.99 | > 0.99[1] | > 0.9995[9][13] |
| Precision (CV%) | Generally < 15% | Within-run and total CVs are low.[1] | < 0.27%[9][13] |
| Internal Standard | Deuterated lignoceric acid (e.g., C24:0-d3)[11][16] | Deuterated VLCFAs[1] | Not always specified, depends on the assay. |
Experimental Protocols
Here we provide detailed methodologies for the most common derivatization techniques for this compound analysis.
Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol is a widely used method for converting this compound into its more volatile methyl ester derivative.[4]
Materials:
-
Dried lipid extract containing this compound
-
Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/w)[4][11]
-
Hexane (B92381) or Heptane (GC grade)[4][11]
-
Saturated sodium chloride (NaCl) solution or purified water[3][11]
-
Anhydrous sodium sulfate (B86663) (Na2SO4)[3][11]
-
Screw-capped glass tubes with PTFE liners[4]
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.[4] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[4]
-
Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the dried sample.[4]
-
Reaction: Cap the tube tightly and heat at 60-100°C for 10-60 minutes.[3][4][11] A common condition is 100°C for 30 minutes.[11]
-
Extraction: Cool the tube to room temperature. Add 1 mL of purified water and 2 mL of hexane.[11]
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.[11]
-
Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.[11]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.[11]
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the tube.[3][11]
-
Analysis: Transfer the dried extract to a GC vial. The sample is now ready for GC-MS analysis.
Protocol 2: Silylation to Trimethylsilyl (TMS) Esters for GC-MS Analysis
Silylation is an alternative method that converts the carboxylic acid group to a TMS ester. This method is particularly sensitive to moisture.[3][4]
Materials:
-
Dried lipid extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3][4]
-
Autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as silylation reagents are highly moisture-sensitive.[4] Place the dried extract (or a solution in an aprotic solvent) into an autosampler vial.[4]
-
Reagent Addition: Add a molar excess of the silylating reagent. For a 100 µL sample, add approximately 50 µL of BSTFA with 1% TMCS.[3]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][4]
-
Cooling and Dilution: After cooling to room temperature, a solvent such as dichloromethane (B109758) can be added if further dilution is needed.[4]
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 3: Fluorescent Derivatization with FMOC-Cl for HPLC Analysis
This protocol is designed to label this compound with a fluorescent tag for highly sensitive detection by HPLC with a fluorescence detector.[9][13]
Materials:
-
Extracted fatty acids
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 500 µg/mL in acetonitrile)[9]
-
Borate (B1201080) buffer (pH ~9.3)[9]
-
Acetonitrile (HPLC grade)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the extracted fatty acids in a suitable solvent.
-
Reaction Mixture: In a reaction vial, combine the fatty acid sample with the FMOC-Cl solution and borate buffer. The optimal reaction medium may consist of a buffer-acetonitrile mixture (e.g., 1:4 v/v).[9]
-
Derivatization Reaction: Heat the mixture at 60°C for 10 minutes.[9][13]
-
Analysis: After the reaction, the sample can be directly injected into the HPLC system for analysis. Detection is performed using fluorescence, with typical excitation and emission wavelengths of 265 nm and 315 nm, respectively.[9][13]
Visualizations
The following diagrams illustrate the experimental workflow and chemical derivatization pathways.
Caption: General workflow for derivatization and analysis of this compound.
References
- 1. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. youtube.com [youtube.com]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: The Use of Tetracosanoate in the Synthesis of Complex Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosanoate, also known as lignoceric acid, is a very-long-chain saturated fatty acid (VLCFA) with a 24-carbon backbone (C24:0).[1][2][3] It is a fundamental building block in the biosynthesis of a variety of complex lipids, most notably sphingolipids such as ceramides (B1148491), sphingomyelin, and cerebrosides.[2][4] These lipids are critical components of cellular membranes, particularly abundant in the myelin sheath of the nervous system, and play vital roles in cell signaling, structure, and homeostasis.[4]
The metabolism of this compound and other VLCFAs is crucial for cellular health. Dysregulation of these pathways can lead to the accumulation of VLCFAs, a hallmark of severe genetic disorders like X-linked Adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[5] Consequently, the use of this compound in research is essential for understanding lipid metabolism, developing diagnostic tools, and exploring therapeutic interventions for these conditions. This document provides detailed protocols for the application of this compound in the synthesis and analysis of complex lipids.
Biochemical Pathways Involving this compound
This compound is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway, where shorter fatty acid precursors are extended by two-carbon units donated from malonyl-CoA.[6][7] Once synthesized, this compound is activated to its CoA ester, tetracosanoyl-CoA, which can then be incorporated into complex lipids.
A primary fate of tetracosanoyl-CoA is in the de novo synthesis of ceramides. This pathway begins with the condensation of serine and palmitoyl-CoA to form the sphingoid base backbone.[4][8][9] In a key step, a ceramide synthase (CerS) enzyme catalyzes the N-acylation of the sphingoid base (sphinganine) with a fatty acyl-CoA, such as tetracosanoyl-CoA.[6] Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying chain lengths; for instance, ELOVL1 is linked to the production of ceramides containing C24 fatty acids.[6] The resulting dihydroceramide (B1258172) is then desaturated to form ceramide, a central hub in sphingolipid metabolism. From here, ceramide can be further metabolized to form sphingomyelin, galactosylceramides, and other complex glycosphingolipids.[4][9]
Caption: Incorporation of this compound into complex sphingolipids.
Applications in Research and Drug Development
-
Diagnostic Standards: The quantification of VLCFAs, including tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0), is critical for diagnosing peroxisomal disorders.[5] this compound and its deuterated forms are used as analytical standards for developing robust and accurate assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][10]
-
Cell-Based Assays: Researchers use this compound to study its metabolic fate and its impact on cellular processes. For example, its esterified form, methyl this compound, has been shown to increase glucose uptake in adipocytes, suggesting a role in modulating insulin (B600854) signaling pathways.[11] Exogenous application of related fatty acids allows for tracing their incorporation into cellular lipids and their effect on membrane composition and cell signaling.[12]
-
Drug Delivery and Development: Complex lipids, including those synthesized from this compound, are explored for their potential in drug delivery systems. The unique biophysical properties of VLCFA-containing lipids can be harnessed to create specialized lipid nanoparticles or micelles.[13][14] Furthermore, understanding how specific ceramides, such as those containing this compound, influence cellular pathways like apoptosis provides new targets for drug development.[4][15] Natural products containing this compound esters have also been investigated for anti-inflammatory and other therapeutic activities.[16]
Quantitative Data Summary
The following table summarizes key quantitative values relevant to the analysis and use of this compound in a research context.
| Parameter | Value | Context | Reference |
| Diagnostic Threshold (X-ALD) | |||
| C26:0 Concentration | 1.61 - 3.34 µmol/L | Plasma levels indicative of X-linked Adrenoleukodystrophy. | [5] |
| C26:0/C22:0 Ratio | > 0.023 | Plasma ratio used for X-ALD diagnosis. | [5] |
| Cell Culture Concentrations | |||
| Methyl this compound | 1 ng/mL - 10 µg/mL | Concentration range used to stimulate glucose uptake in 3T3-L1 adipocytes over 24 hours. | [11] |
| Tetracosahexaenoic acid (24:6ω-3) | 30 µM | Concentration used in Jurkat and T-cell culture for fatty acid metabolism studies over 96 hours. | [12] |
| In Vitro Synthesis | |||
| Sphingosine Concentration | 50 µM | Final concentration used for in-cell traceless ceramide synthesis over 16 hours. | [15] |
| Fatty Acid Precursor | 100 µM | Final concentration of fatty acid precursor used for in-cell ceramide synthesis. | [15] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of N-Tetracosanoyl-Sphingosine (C24-Ceramide)
This protocol describes a general enzymatic approach for synthesizing ceramide using a commercially available ceramide synthase and specific fatty acyl-CoA.
1. Materials and Reagents:
-
Tetracosanoic acid (Lignoceric acid)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase (long-chain)
-
D-erythro-sphinganine
-
Recombinant human Ceramide Synthase (CerS)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂
-
Organic Solvents: Chloroform, Methanol (B129727) (HPLC grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
2. Equipment:
-
Thermomixer or water bath
-
Centrifuge
-
Nitrogen gas evaporator
-
HPLC or LC-MS system for analysis
3. Procedure:
Step 1: Preparation of Tetracosanoyl-CoA
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 µM Tetracosanoic acid
-
100 µM Coenzyme A
-
2 mM ATP
-
5 mM MgCl₂
-
1 unit/mL Acyl-CoA Synthetase
-
Reaction Buffer to a final volume of 100 µL.
-
-
Incubate the mixture at 37°C for 1 hour to generate tetracosanoyl-CoA.
Step 2: Ceramide Synthesis Reaction
-
To the tube containing the newly synthesized tetracosanoyl-CoA, add:
-
50 µM D-erythro-sphinganine (dissolved in ethanol (B145695), final ethanol conc. <1%)
-
0.1 mg/mL fatty acid-free BSA
-
1-5 µg of recombinant Ceramide Synthase.
-
-
Incubate the reaction at 37°C for 2-4 hours in a thermomixer.
Step 3: Lipid Extraction
-
Stop the reaction by adding 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly and add 125 µL of chloroform, followed by 125 µL of water.
-
Vortex again and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the synthesized ceramide.
Step 4: Analysis
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable solvent (e.g., methanol or chloroform:methanol 1:1).
-
Analyze the product by LC-MS or HPLC to confirm the synthesis of C24-ceramide and determine the yield.
Protocol 2: Quantification of this compound-Containing Lipids from Biological Samples by LC-MS/MS
This protocol is adapted for the analysis of VLCFAs from plasma, focusing on the liberation and derivatization of this compound for sensitive detection.[5]
1. Materials and Reagents:
-
Plasma or serum sample
-
Internal Standard (IS): Deuterium-labeled tetracosanoic acid (e.g., C24:0-d4)
-
Methanol, Chloroform, Isopropanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Hydrochloric acid (HCl)
2. Equipment:
-
Vortex mixer
-
Centrifuge (capable of 4000 x g)
-
Nitrogen gas evaporator
-
LC-MS/MS system (Triple Quadrupole) with an ESI source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
3. Procedure:
Step 1: Sample Preparation and Internal Standard Spiking
-
To 50 µL of plasma in a glass tube, add a known amount of the C24:0-d4 internal standard.
Step 2: Hydrolysis and Extraction
-
Add 500 µL of 1M HCl in methanol.
-
Vortex and incubate at 80°C for 60 minutes to hydrolyze complex lipids and liberate the fatty acids.
-
Allow the sample to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 650 µL of isopropanol, vortexing, and incubating for 15 minutes.
-
Add 350 µL of chloroform, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant containing the fatty acids to a new tube.
Step 3: LC-MS/MS Analysis
-
Dry the extracted sample under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate VLCFAs based on chain length.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transitions for this compound (e.g., m/z 367.4 → 367.4) and its internal standard.
-
Step 4: Quantification
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for quantifying this compound from biological samples.
Conclusion
This compound is an indispensable molecule for the synthesis of essential complex lipids and a key biomarker in clinical diagnostics. The protocols and data presented herein provide a framework for researchers to utilize this compound in studies of lipid metabolism, cellular signaling, and disease pathology. Advances in analytical techniques, such as mass spectrometry, continue to improve our ability to detect and quantify this compound-containing lipids, paving the way for new discoveries in lipidomics and the development of novel therapeutics for lipid-related disorders.[17][18][19]
References
- 1. hmdb.ca [hmdb.ca]
- 2. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 4. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. benchchem.com [benchchem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Fatty Acid Elongation Is Independent of Acyl-Coenzyme A Synthetase Activities in Leek and Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipids: chemical tools for their synthesis, modification, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stigmasterol this compound, a New Stigmasterol Ester from the Egyptian Blepharis ciliaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Analytical Methodologies in Lipid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
Troubleshooting & Optimization
improving tetracosanoate peak shape in gas chromatography
An essential aspect of gas chromatography (GC) is achieving a good peak shape, which is characterized by sharp, symmetrical peaks. This is crucial for accurate quantification and resolution of analytes. For long-chain fatty acids like tetracosanoic acid (C24:0), achieving an ideal peak shape can be challenging due to its low volatility and polar nature.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the GC analysis of tetracosanoate, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing tetracosanoic acid by GC?
A1: Free fatty acids, such as tetracosanoic acid, are highly polar compounds due to their carboxyl group. This polarity leads to several analytical challenges, including:
-
Low Volatility: The strong intermolecular hydrogen bonds reduce the compound's ability to vaporize, which is essential for GC analysis.
-
Peak Tailing: The polar carboxyl group can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet and on the column surface, causing the peak to tail.[1][2]
-
Poor Reproducibility: Adsorption of the analyte onto active sites can lead to inaccurate and irreproducible results.[3]
Derivatization, typically by converting the fatty acid into its fatty acid methyl ester (FAME), is a critical step. This process replaces the active hydrogen on the carboxyl group, which increases volatility and reduces polarity, making the molecule more suitable for GC analysis.[3][4]
Q2: What are the most common derivatization methods for tetracosanoic acid?
A2: The most prevalent methods involve esterification to form FAMEs. Common reagents include:
-
Boron Trifluoride (BF₃) in Methanol (B129727): A widely used and effective reagent for both esterification of free fatty acids and transesterification of lipids under mild conditions.[1][3]
-
Acid-Catalyzed Esterification (Methanolic HCl or H₂SO₄): Using hydrochloric acid or sulfuric acid in methanol is another effective method. The sulfuric acid-methanol method has been noted for its speed, safety, and good GC response for very long-chain fatty acids.[5]
-
Silylation (e.g., BSTFA, MSTFA): Reagents like N,O-Bis(trimethylsilyl)trifluoracetamide (BSTFA) convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. This is also an effective method but can derivatize other functional groups as well.[1][3]
Q3: How do I choose the right GC column for this compound FAME analysis?
A3: The choice of GC column is critical for good separation and peak shape. The most important factor is the stationary phase polarity. For FAME analysis, polar to very highly polar stationary phases are recommended.[6] These columns separate analytes based on both carbon number and the degree of unsaturation, which is crucial for complex fatty acid mixtures.[6]
-
Highly Polar Phases: Biscyanopropyl polysiloxane phases (e.g., SP-2560, HP-88) are considered the gold standard for detailed FAME separations.[6][7]
-
Wax-Type Phases: Polyethylene glycol (PEG) phases (e.g., FAMEWAX, DB-WAX, HP-INNOWax) are also highly effective for general FAME analysis.[4][6][7]
-
Non-Polar Phases: While non-polar columns have higher thermal stability, they separate primarily by boiling point and are generally not recommended as they can cause co-elution of FAMEs with different structures but similar boiling points.[6][8]
Q4: What is the impact of column dimensions on the analysis?
A4: Column dimensions significantly affect resolution and analysis time:
-
Length: Longer columns (e.g., 100 m) provide better resolution, which is essential for complex samples, but increase analysis time.[6][9]
-
Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and resolution.[6][9]
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally preferred for analyzing volatile compounds like FAMEs and helps ensure sharp peaks.[6]
Troubleshooting Guides
This section addresses specific issues related to poor peak shape for this compound.
Issue 1: Peak Tailing
Question: My this compound peak is tailing. What are the possible causes and how can I fix it?
Answer: Peak tailing is a common problem for high molecular weight, polar-derivatized compounds. It is crucial to first determine if the issue affects all peaks or is specific to your analyte.[10]
-
If all peaks are tailing: The problem is likely a physical issue within the GC system.
-
If only this compound (and other long-chain analytes) are tailing: The issue is more likely chemical in nature.[10]
The following workflow can help identify and resolve the cause of peak tailing.
Issue 2: Peak Fronting
Question: My this compound peak is fronting. What does this indicate?
Answer: Peak fronting, where the front of the peak is less steep than the back, is most commonly caused by column overload.[3]
| Possible Cause | Solution |
| Column Overload | Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[3] |
| Improper Column Installation | Re-install the column according to the manufacturer's specifications. An incorrect installation can disrupt the carrier gas flow path.[3] |
| Poor Sample Solubility | Ensure the derivatized sample is fully dissolved in the injection solvent. The solvent should be compatible with the stationary phase.[11] |
Issue 3: No Peak or Very Small Peak Detected
Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What should I check?
Answer: The absence or low intensity of a peak for a high-boiling point compound like this compound often relates to temperature settings or sample loss in the inlet.
Quantitative Data Summary
Table 1: Recommended GC Columns for this compound (as FAME)
| Stationary Phase Type | Example Columns | Polarity | Key Characteristics |
| Biscyanopropyl Polysiloxane | SP-2560, HP-88, Rt-2560 | Very High | Excellent for separating long-chain FAMEs, including cis/trans isomers.[6][7] |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax, FAMEWAX | High | Robust and effective for general FAME analysis, providing good resolution.[6][7] |
Table 2: Starting GC Method Parameters
These parameters provide a good starting point and may require optimization for your specific instrument and application.
| Parameter | Recommended Setting | Reasoning |
| Injection Mode | Splitless (for trace analysis) | Maximizes the transfer of analyte to the column.[9] |
| Injection Volume | 1 µL | A standard volume to avoid column overloading.[9] |
| Injector Temperature | 250°C - 300°C | High temperature is necessary to vaporize high-boiling point analytes like this compound FAME.[9] |
| Oven Temperature Program | Initial: 50°C, hold 2 minRamp: 10°C/min to 320°CHold: 10 min at 320°C | A typical program to separate a range of fatty acids, ensuring the high-boiling point compounds elute.[9] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is robust for hydrocarbon analysis. MS provides mass spectral data for identification.[9] |
| Detector Temperature | 330°C (or 20°C above final oven temp) | Prevents condensation of the analyte in the detector.[9][12] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases suitable for GC analysis. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Provides a good balance between analysis time and resolution.[13] |
Experimental Protocols
Protocol: Derivatization of Tetracosanoic Acid to FAME using BF₃-Methanol
This protocol provides a general guideline for the esterification of free fatty acids.
Materials:
-
Sample containing tetracosanoic acid
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane (B92381) (or Heptane), GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-10 mg) into a reaction vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Reaction: Add 1-2 mL of 14% BF₃-methanol reagent to the vial.[1]
-
Heating: Cap the vial tightly and heat at 60°C for approximately 30-60 minutes.[1] This time can be optimized.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of saturated NaCl solution and 1-2 mL of hexane to the vial.[1]
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. The top layer is the hexane containing the FAMEs.
-
Drying: Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC injection.
Safety Note: BF₃-methanol is corrosive and toxic. Always handle this reagent in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of Tetracosanoate During Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of tetracosanoate during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
A1: Low recovery of this compound, a very-long-chain fatty acid (VLCFA), can stem from several factors throughout the extraction process. The primary causes include:
-
Inappropriate Solvent Selection: this compound is a nonpolar molecule, and its efficient extraction relies on the use of nonpolar organic solvents. Using solvents with incorrect polarity will result in poor solubilization and consequently, low recovery.
-
Insufficient Solvent Volume: An inadequate solvent-to-sample ratio can lead to incomplete extraction as the solvent becomes saturated with lipids before all the this compound has been extracted.
-
Sample Matrix Effects: The complexity of the biological sample can hinder extraction efficiency. This compound may be tightly bound to proteins or other lipids within the sample matrix.
-
Incomplete Saponification: If this compound is present in an esterified form (e.g., in triglycerides or wax esters), incomplete saponification (hydrolysis) will prevent its complete extraction as a free fatty acid.
-
Adsorption to Surfaces: VLCFAs like this compound can adsorb to plastic surfaces, leading to significant sample loss.
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can trap the analyte and prevent clean phase separation.
-
Analyte Degradation: Although saturated fatty acids like this compound are relatively stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) can potentially lead to degradation.
-
Issues with Derivatization: For analysis by Gas Chromatography (GC), this compound must be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). Incomplete derivatization or degradation of the derivative can lead to low detected amounts.
Q2: Which solvent system is recommended for this compound extraction?
A2: The choice of solvent is critical for the successful extraction of the nonpolar this compound. The most commonly used and effective solvent systems are based on mixtures of chloroform (B151607) and methanol (B129727).
-
Folch Method: This method utilizes a chloroform:methanol (2:1, v/v) mixture. It is particularly effective for tissues and samples with higher lipid content.[1]
-
Bligh & Dyer Method: This technique uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system for initial extraction, which is then converted to a two-phase system by adding more chloroform and water. It is suitable for samples with high water content.[1]
For certain applications, other nonpolar solvents like hexane (B92381), often in combination with isopropanol, can also be effective. The optimal choice depends on the specific sample matrix.
Q3: How can I prevent the formation of emulsions during liquid-liquid extraction?
A3: Emulsion formation is a common issue that can significantly lower recovery. Here are some strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times to mix the phases.
-
Centrifugation: Centrifuging the sample can help to break the emulsion and achieve a clear separation of the aqueous and organic layers.
-
Addition of Salt: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, which helps to break the emulsion.
-
pH Adjustment: Lowering the pH of the aqueous phase to approximately 2 by adding a dilute acid can sometimes help to break emulsions stabilized by free fatty acids.[2]
Q4: My this compound is in the form of a wax ester. How do I ensure complete extraction?
A4: To extract this compound from wax esters, a saponification step is necessary to hydrolyze the ester bond and release the free fatty acid.
-
Alkaline Hydrolysis: This is typically achieved by heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
-
Optimization of Reaction Conditions: The time and temperature of the saponification reaction are critical. Insufficient heating can lead to incomplete hydrolysis, while excessive heat or prolonged reaction times can potentially degrade the fatty acid. It is important to optimize these parameters for your specific sample.
Q5: I am analyzing my samples by GC-MS. What are the key considerations for derivatization?
A5: Derivatization is a critical step for the GC analysis of fatty acids. For this compound, this usually involves conversion to its fatty acid methyl ester (FAME).
-
Choice of Reagent: Common derivatization reagents include boron trifluoride in methanol (BF3-methanol) and methanolic HCl. Base-catalyzed methods using sodium methoxide (B1231860) or potassium hydroxide in methanol are also used, but these are not effective for free fatty acids.[3]
-
Complete Reaction: Ensure the derivatization reaction goes to completion. This can be influenced by reaction time, temperature, and the presence of water, which can hinder the reaction. It is recommended to perform the reaction in anhydrous conditions.[3]
-
Minimize Side Reactions: Acid-catalyzed methods can sometimes cause isomerization of unsaturated fatty acids, though this is not a concern for the saturated this compound. However, it is still good practice to use the mildest effective conditions to avoid any potential degradation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound extraction.
Issue 1: Low Overall Recovery of this compound
This is the most common problem and can be caused by a variety of factors. The following workflow can help identify the source of the issue.
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Inconsistent Results Between Replicates
High variability between replicate samples can compromise the reliability of your data.
Caption: Workflow for addressing inconsistent results.
Data Presentation
The following tables summarize quantitative data related to the recovery of long-chain fatty acids using different extraction methods. While specific data for this compound is limited, the trends observed for other long-chain fatty acids are generally applicable.
Table 1: Comparison of Total Lipid Recovery from Marine Tissues with Varying Lipid Content using Folch and Bligh & Dyer Methods. [1]
| Lipid Content of Sample | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) |
| < 2% | ~95-99 | ~95-99 |
| > 2% | Significantly higher than Bligh & Dyer | Underestimates total lipid content |
Table 2: Recovery of Saturated Long-Chain Fatty Acids from an Aqueous Medium using a Hexane/MTBE (1:1) Solvent System. [2]
| Fatty Acid | Carbon Chain Length | Recovery (%) |
| Capric Acid | C10:0 | 98-100 |
| Lauric Acid | C12:0 | 98-100 |
| Myristic Acid | C14:0 | 98-100 |
| Palmitic Acid | C16:0 | 98-100 |
| Stearic Acid | C18:0 | 98-100 |
Experimental Protocols
Protocol 1: Modified Folch Extraction for this compound
This protocol is suitable for the extraction of this compound from tissue samples.
-
Homogenization:
-
Weigh approximately 1 g of tissue into a glass homogenizer.
-
Add 20 mL of a chloroform:methanol (2:1, v/v) solution.
-
Homogenize the tissue until a uniform suspension is obtained.
-
-
Extraction:
-
Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap.
-
Agitate the mixture on a shaker at room temperature for 20-30 minutes.
-
-
Phase Separation:
-
Add 4 mL of 0.9% NaCl solution to the tube.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases. You should observe a lower chloroform phase containing the lipids and an upper aqueous phase.
-
-
Lipid Recovery:
-
Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.
-
Collect the lower chloroform phase into a clean glass vial.
-
-
Washing (Optional):
-
To remove any non-lipid contaminants, wash the chloroform phase by adding an equal volume of a pre-prepared upper phase (from a blank extraction with just solvents and saline). Vortex and centrifuge again, then collect the lower phase.
-
-
Drying:
-
Evaporate the chloroform under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.
-
The dried lipid extract can then be used for saponification and/or derivatization.
-
Protocol 2: Saponification of Esterified this compound
This protocol is for the hydrolysis of this compound from esters (e.g., triglycerides, wax esters).
-
Reagent Preparation:
-
Prepare a 1 M solution of potassium hydroxide (KOH) in 95% ethanol.
-
-
Hydrolysis:
-
To the dried lipid extract from Protocol 1, add 5 mL of the 1 M ethanolic KOH solution.
-
Heat the mixture at 70-80°C for 1-2 hours in a sealed glass tube.
-
-
Extraction of Unsaponifiable Matter (Optional):
-
After cooling, add an equal volume of water and extract the unsaponifiable matter (e.g., sterols) with hexane. Discard the hexane layer if you are only interested in the fatty acids.
-
-
Acidification and Fatty Acid Extraction:
-
Acidify the aqueous-ethanolic phase to a pH of approximately 2 with 6 M HCl.
-
Extract the protonated free fatty acids three times with 5 mL of hexane or diethyl ether.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with water until the washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent to obtain the free fatty acid fraction containing this compound.
-
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes the conversion of free fatty acids to their methyl esters using BF3-methanol.
-
Reaction Setup:
-
To the dried fatty acid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Seal the glass tube tightly with a PTFE-lined cap.
-
-
Methylation:
-
Heat the mixture at 60°C for 30 minutes.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the phases to separate.
-
-
Recovery and Drying:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Caption: General experimental workflow for this compound analysis.
References
optimizing derivatization conditions for tetracosanoate
Welcome to the Technical Support Center for Tetracosanoate Derivatization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the derivatization of this compound for chromatographic analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Derivatization is a critical step for analyzing carboxylic acids like this compound via GC-MS for several reasons:
-
Increased Volatility : Tetracosanoic acid is a very-long-chain fatty acid with a high boiling point and low volatility. Derivatization converts the polar carboxyl group (-COOH) into a less polar, more volatile ester or silyl (B83357) ester, making it amenable to gas chromatography.[1][2]
-
Improved Thermal Stability : The derivatized forms are generally more stable at the high temperatures used in the GC injector and column.[2][3]
-
Enhanced Chromatographic Performance : The high polarity of the free acid can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and adsorption to active sites in the GC system. Derivatization reduces this polarity, leading to sharper, more symmetrical peaks and better reproducibility.[1][2][4]
Q2: What are the most common derivatization methods for this compound?
A2: The two most prevalent methods for fatty acids are silylation and esterification (a form of alkylation).[3][5]
-
Silylation : This method replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][6]
-
Esterification : This involves converting the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME). Widely used reagents include Boron Trifluoride-Methanol (BF₃-MeOH) and methanolic hydrogen chloride (HCl).[1][7][8]
Q3: How do I choose between silylation and esterification?
A3: The choice depends on your sample matrix and analytical goals:
-
Silylation (e.g., with BSTFA) is a powerful and versatile method that reacts with various functional groups containing active hydrogens (e.g., hydroxyls, amines).[9] This can be an advantage if you want to analyze other compounds in your sample simultaneously. However, silyl derivatives can be sensitive to moisture.[2][10]
-
Esterification to form FAMEs (e.g., with BF₃-MeOH) is a robust and highly specific method for carboxylic acids.[1] FAMEs are generally very stable, making this a reliable method for fatty acid quantification.[3] It is often the preferred method when only fatty acids are the target analytes.
Q4: What are the critical parameters to control during derivatization?
A4: To ensure a complete and reproducible reaction, you must carefully control the following parameters:
-
Anhydrous Conditions : Moisture is detrimental, especially for silylation, as it consumes the reagent and can hydrolyze the newly formed derivatives.[9][10][11] Ensure all glassware, solvents, and reagents are dry, and consider performing the reaction under an inert atmosphere (e.g., nitrogen).[7]
-
Reagent Concentration : A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A 2:1 molar ratio of reagent to active hydrogens is a general guideline for silylation.
-
Reaction Temperature and Time : These parameters are interdependent and need to be optimized. Insufficient time or temperature will lead to incomplete reactions, while excessive heat might degrade the analyte or derivatives.[12]
-
Catalysts and Solvents : Catalysts like TMCS can significantly increase the rate of silylation. Solvents like pyridine (B92270) can act as both a solvent and a catalyst, and are often necessary to dissolve dried sample extracts before derivatization.[3][13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or no peak for derivatized this compound.
| Possible Cause | Troubleshooting Step & Solution |
| Incomplete Derivatization | Optimize Reaction Conditions : Systematically vary the reaction time and temperature. Analyze aliquots at different time points to find when the derivative peak area plateaus.[12]Increase Reagent Ratio : Ensure you are using a sufficient excess of the derivatization reagent.[2] |
| Presence of Moisture | Ensure Anhydrous Conditions : For silylation, thoroughly dry all glassware (e.g., oven-dried at 120°C). Use anhydrous solvents and fresh reagents. Perform the reaction under a stream of dry nitrogen or argon if possible.[7][9][10] |
| Reagent Degradation | Use Fresh Reagents : Derivatization reagents, especially silylating agents, have a limited shelf life once opened. Purchase small quantities and store them properly according to the manufacturer's instructions, typically in a desiccator.[2][11] BSTFA may darken when exposed to moisture, indicating degradation.[11] |
| Poor Sample Solubility | Use a Co-solvent : If the dried sample residue does not dissolve in the derivatization reagent, the reaction cannot proceed efficiently.[13] Try adding a solvent like pyridine to fully dissolve the sample before adding the derivatization agent.[3][13] |
| Analyte Adsorption/Loss | Deactivate Glassware : Active sites on glassware can adsorb the analyte. Silanize glassware to prevent this loss.[4]Check GC Inlet : The derivatized analyte may be adsorbing to active sites in the GC inlet. Use a fresh, deactivated inlet liner.[14] |
Problem 2: Multiple peaks are observed for the derivatized analyte.
| Possible Cause | Troubleshooting Step & Solution |
| Side Reactions | Optimize Temperature : Excessively high temperatures can sometimes lead to the formation of byproducts. Try reducing the reaction temperature.[12]Check Reagent Purity : Impurities in the derivatization reagent or solvents can lead to artifact peaks. Run a method blank containing only the solvent and reagent to check for interferences.[11] |
| Incomplete Reaction | Confirm Complete Derivatization : A peak for the underivatized this compound may still be present but with poor peak shape. Optimize the reaction conditions (time, temperature, reagent ratio) as described in Problem 1. |
| Contamination | Clean the GC System : Contaminants from previous injections can build up in the inlet or on the column. Bake out the column according to the manufacturer's instructions and clean or replace the inlet liner. |
Problem 3: Poor peak shape (e.g., tailing) is observed.
| Possible Cause | Troubleshooting Step & Solution |
| Underivatized Analyte | Ensure Complete Derivatization : Peak tailing is a classic sign of a polar compound (like free tetracosanoic acid) interacting with the GC system.[1][2] Re-optimize your derivatization protocol to ensure the reaction goes to completion. |
| Active Sites in GC System | Perform System Maintenance : Even derivatized analytes can interact with active sites. Condition your column, use a deactivated inlet liner, and ensure all connections are sound. Silanizing the entire flow path can also help.[4] |
| Column Overload | Dilute the Sample : Injecting too much sample can lead to broad, fronting, or tailing peaks. Try diluting your sample and re-injecting. |
Experimental Protocols & Data
Method 1: Silylation using BSTFA + 1% TMCS
This method converts tetracosanoic acid to its trimethylsilyl (TMS) ester.
Protocol:
-
Place the dried sample extract (containing this compound) in a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or dichloromethane) to dissolve the sample. Vortex if necessary.[1][13]
-
Add 50 µL of BSTFA with 1% TMCS (a 10x molar excess relative to the analyte is a good starting point).[1]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60-80°C for 60 minutes. The optimal temperature and time should be determined empirically.[1][12]
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Table 1: Typical Reaction Conditions for Silylation
| Parameter | Condition | Rationale / Notes |
| Reagent | BSTFA + 1% TMCS | BSTFA is a powerful silylating agent. TMCS acts as a catalyst to improve reaction efficiency, especially for hindered groups.[1] |
| Solvent | Pyridine, Dichloromethane | Pyridine can act as both a solvent and catalyst. Ensure solvent is anhydrous.[3][13] |
| Temperature | 60 - 100 °C | Heating accelerates the reaction. Higher temperatures may be needed for complete derivatization but risk analyte degradation.[3][12] |
| Time | 30 - 60 min | Reaction time depends on temperature and sample complexity. Monitor progress to determine the optimum time.[12] |
Method 2: Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)
This method converts tetracosanoic acid to its fatty acid methyl ester (FAME).
Protocol:
-
Place the dried sample extract in a reaction vial.
-
Add 50 µL of 14% BF₃-Methanol solution (a 10x molar excess is recommended).[1]
-
Cap the vial tightly, vortex for 10 seconds, and place in an incubator or oven at 60°C for 60 minutes.[1]
-
Cool the vial to room temperature.
-
Add 0.5 mL of a saturated NaCl water solution to stop the reaction.
-
Extract the FAMEs by adding 0.6 mL of hexane (B92381), vortexing, and allowing the layers to separate.
-
Carefully transfer the upper hexane layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[1][7]
-
Repeat the hexane extraction (step 6 & 7) twice more, pooling the extracts.
-
The sample is now ready for GC-MS analysis.
Table 2: Typical Reaction Conditions for BF₃-Methanol Esterification
| Parameter | Condition | Rationale / Notes |
| Reagent | 14% BF₃ in Methanol | A common and effective reagent for preparing FAMEs under mild conditions.[1] |
| Solvent | Methanol (in reagent) | Methanol acts as both the solvent and the methylating agent. |
| Temperature | 50 - 60 °C | Mild heating is sufficient to drive the reaction to completion within an hour.[1] |
| Time | ~60 min | Can be tailored to the specific application, but 60 minutes is a robust starting point.[1] |
Visualizations
Caption: General workflow for derivatizing this compound before GC-MS analysis.
Caption: A decision tree for troubleshooting common derivatization problems.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. aocs.org [aocs.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. youtube.com [youtube.com]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Dissolving Tetracosanoate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving tetracosanoate (also known as lignoceric acid, C24:0) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a very long-chain saturated fatty acid (VLCFA) with a 24-carbon backbone.[1] This long, nonpolar hydrocarbon tail makes it highly hydrophobic and practically insoluble in water and aqueous cell culture media.[2] Its high melting point further contributes to its poor solubility at standard laboratory temperatures.
Q2: What are the common organic solvents used to dissolve this compound?
A2: Common organic solvents for dissolving this compound include Dimethyl Sulfoxide (DMSO), ethanol (B145695), chloroform, and Tetrahydrofuran (THF).[3][4] However, the final concentration of these organic solvents in cell culture media must be carefully controlled, as they can be toxic to cells.[5] For most cell lines, the final DMSO concentration should be kept below 0.5%, with some sensitive or primary cells requiring concentrations below 0.1%.
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This is a common issue known as "precipitation upon dilution." When the concentrated this compound stock solution in an organic solvent is added to the aqueous cell culture medium, the drastic change in polarity causes the poorly soluble fatty acid to crash out of the solution.[5]
Q4: What is a fatty acid-free Bovine Serum Albumin (BSA) and why is it used?
A4: Fatty acid-free BSA is a form of bovine serum albumin that has been treated to remove endogenous fatty acids. It is commonly used as a carrier protein to enhance the solubility and delivery of hydrophobic molecules, such as long-chain fatty acids, into cells in culture.[6] The BSA essentially encapsulates the fatty acid, presenting it to the cells in a more bioavailable form.
Q5: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments with this compound?
Troubleshooting Guides
Issue 1: this compound powder will not dissolve in the chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is below its saturation point. |
| Low temperature. | Gently warm the solution in a water bath (e.g., 37-50°C) while vortexing or sonicating.[4] For ethanol, heating to 50°C is recommended.[4] |
| Inadequate mixing. | Use a vortex mixer or sonicator to provide sufficient energy to break up the solid particles and facilitate dissolution.[4] |
Issue 2: this compound precipitates out of solution when added to cell culture medium.
| Possible Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise to the medium while gently vortexing or swirling. This gradual addition can help prevent immediate precipitation.[5] |
| Concentration exceeds solubility limit in the final medium. | Prepare a fatty acid-BSA complex to increase the solubility of this compound in the aqueous medium. Refer to the detailed protocol below. |
| Final concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration for your assay. |
Issue 3: Inconsistent or unexpected results in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Micelle formation. | Ensure the final concentration of this compound is below its (very low) estimated CMC. Consider performing serial dilutions to find a concentration that does not induce aggregation. |
| Toxicity of the organic solvent. | Prepare a vehicle control with the same final concentration of the organic solvent (e.g., DMSO, ethanol) to assess its effect on the cells. Aim for the lowest possible solvent concentration in your final assay volume. |
| Degradation of this compound stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. |
| BSA interference. | Include a control with fatty acid-free BSA alone at the same concentration used in your experimental setup to account for any effects of the BSA itself. |
Quantitative Data
Table 1: Solubility of Tetracosanoic Acid (Lignoceric Acid) in Various Solvents
| Solvent | Solubility | Temperature | Notes | Reference(s) |
| Water | Practically insoluble | Room Temperature | Highly hydrophobic. | [2] |
| Ethanol | 1 mg/mL (2.71 mM) | 50°C | Sonication and heating are recommended for dissolution. Solubility is temperature-dependent. | [4] |
| DMSO | 3.69 mg/mL (10.01 mM) | Room Temperature | Sonication is recommended. | [4] |
| Chloroform | 2 mg/mL | Not specified | - | [2][3] |
| Tetrahydrofuran (THF) | 5 mg/mL | Not specified | - | [2][3] |
Note: The solubility of long-chain fatty acids in organic solvents like ethanol generally increases with temperature.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of tetracosanoic acid powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the tube vigorously. If necessary, gently warm the solution in a 37°C water bath and sonicate until the powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture
This protocol is adapted from methods used for other long-chain fatty acids and is designed to create a complex with a specific fatty acid-to-BSA molar ratio.
-
Prepare a Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v).
-
Gently rotate or stir the solution at 37°C until the BSA is completely dissolved. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Prepare a this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 100 mM in ethanol) as described in Protocol 1. Heating to 50-70°C may be necessary to fully dissolve the fatty acid in ethanol.
-
-
Complexation of this compound with BSA:
-
Pre-warm the 10% fatty acid-free BSA solution to 37°C.
-
While gently stirring the BSA solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration and molar ratio. A common starting point is a 3:1 to 6:1 molar ratio of fatty acid to BSA.
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.
-
The final solution should be clear. If any precipitation is observed, the concentration may be too high.
-
-
Preparation of Working Solution:
-
The this compound-BSA complex can now be diluted to the final working concentration in your complete cell culture medium.
-
Important: Prepare a vehicle control containing the same final concentrations of the organic solvent and fatty acid-free BSA.
-
Mandatory Visualizations
References
- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lignoceric Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
preventing degradation of tetracosanoate during sample storage
Welcome to the technical support center for tetracosanoate (also known as lignoceric acid or C24:0). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your valuable samples.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with this compound, providing clear and actionable solutions.
Question: I am seeing lower than expected concentrations of this compound in my plasma/serum samples after storage. What could be the cause?
Answer: Lower than expected concentrations of this compound after storage are typically due to degradation. The primary causes in biological samples are enzymatic activity and oxidation, which can be exacerbated by improper handling and storage. Key factors include:
-
Delayed Processing: If plasma or serum is not separated from blood cells promptly, enzymes can remain active and degrade lipids.[1] It is recommended to process samples as soon as possible, ideally within one hour of collection.
-
Improper Storage Temperature: For short-term storage (up to 24-72 hours), samples should be kept at 2-8°C.[1][2] For long-term storage, freezing at -20°C or -80°C is crucial to halt enzymatic processes.[1][3][4]
-
Repeated Freeze-Thaw Cycles: This is a major cause of degradation. Each cycle of freezing and thawing can damage sample integrity, leading to increased lipid oxidation.[5][6] It is strongly recommended to aliquot samples into single-use volumes before freezing.[3]
Question: What are the visible signs of degradation for solid this compound?
Answer: Pure, solid this compound is a white crystalline solid.[7] While it is chemically stable under standard room temperature conditions, signs of degradation are often subtle and not visible to the naked eye.[3] Degradation is more likely to be detected through analytical methods. However, any change in color (e.g., yellowing) or consistency could indicate the presence of impurities or degradation products resulting from oxidation.
Question: How can I confirm if my this compound sample has degraded?
Answer: The most reliable way to confirm degradation is through analytical chemistry. A stability-indicating chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), is recommended.[8][9] When analyzing your sample, the following would indicate degradation:
-
A decrease in the peak area of the main this compound peak compared to a reference standard.
-
The appearance of new, smaller peaks in the chromatogram, which correspond to degradation products.[10]
Question: What are the primary chemical degradation pathways for this compound?
Answer: As a saturated very-long-chain fatty acid, this compound is relatively stable. However, under certain conditions, it can degrade. The most common pathway is oxidation . This process can be initiated by heat, light, or the presence of metal ions and oxygen.[3][8] Oxidation typically occurs at the hydrocarbon chain, leading to the formation of hydroperoxides, which can then break down into smaller chain aldehydes and carboxylic acids. In biological systems, enzymatic oxidation is a key metabolic pathway, but this can also be a source of degradation in improperly stored samples.[11][12]
Question: Can the choice of anticoagulant in blood collection tubes affect this compound stability?
Answer: Yes, the choice of anticoagulant can influence the stability of fatty acids in plasma samples.[1] While both EDTA and heparinized plasma are commonly used, it is crucial to be consistent within a study.[3] Some studies suggest that EDTA plasma may be preferable as it chelates metal ions that can catalyze oxidation. Regardless of the anticoagulant used, immediate processing and cooling of the sample are critical to minimize enzymatic degradation.[1][3]
Quantitative Data on Sample Stability
| Number of Freeze-Thaw Cycles | Change in Total Saturated Fatty Acids (SFA) in Pork (%) | Change in Total Saturated Fatty Acids (SFA) in Rabbit Meat (%) | Key Observations |
| 1 | Significant Decrease | Significant Decrease | A single freeze-thaw cycle is enough to initiate measurable degradation.[5][13] |
| 3 | Continued Decrease | Continued Decrease | Degradation is progressive with additional cycles.[5][13] |
| 5 | Further Decrease (stabilizes after 5 cycles) | Further Decrease | The rate of degradation may slow after multiple cycles, but the cumulative loss is substantial.[5][13] |
| 7 | Significant Overall Decrease | Not Reported | Repeated cycles lead to significant overall loss of fatty acids.[5] |
Data is qualitative and aggregated from studies on complex biological matrices (pork and rabbit meat) and should be used as a general guide.[5][13]
Recommended Experimental Protocols
Protocol 1: Recommended Handling and Storage of Biological Samples for this compound Analysis
This protocol outlines the best practices for collecting and storing blood plasma/serum to ensure the stability of this compound.
-
Sample Collection:
-
Collect whole blood into tubes containing K2-EDTA as an anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.
-
Place the collected samples on ice or in a refrigerated container (2-8°C) immediately to minimize enzymatic activity.[3]
-
-
Sample Processing:
-
Process samples within one hour of collection.
-
Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant using a clean pipette, avoiding disturbance of the buffy coat.
-
-
Storage:
-
Aliquoting: Immediately aliquot the plasma into single-use cryovials (e.g., polypropylene (B1209903) tubes). This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[3]
-
Short-Term Storage: For analysis within 72 hours, samples can be stored at 2-8°C.[1]
-
Long-Term Storage: For storage longer than 72 hours, store the aliquoted samples at -80°C. One study indicates that fatty acids are stable for at least 14 days at -20°C, but -80°C is recommended for longer periods.[3][4]
-
Protocol 2: Forced Degradation Stability Study of this compound
This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.[9]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of chloroform:methanol).
-
Prepare several aliquots of the stock solution for each stress condition. Also, prepare an unstressed control sample stored at -80°C, protected from light.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place an aliquot (in a sealed vial to prevent solvent evaporation) in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose an aliquot in a photostability chamber to a controlled light source (e.g., UV and visible light) for a specified duration.
-
-
Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples and the unstressed control using a validated chromatographic method (e.g., GC-MS after derivatization to its fatty acid methyl ester).
-
Compare the chromatograms of the stressed samples to the control. Assess the percentage of degradation of the parent peak and the formation of any new peaks.
-
Visualizations
Caption: Recommended workflow for handling biological samples.
Caption: Workflow for conducting a forced degradation study.
Caption: Simplified pathway of oxidative degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. larodan.com [larodan.com]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of storage of plasma and serum on enzymatic determination of non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 8. benchchem.com [benchchem.com]
- 9. usp.org [usp.org]
- 10. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wikilectures.eu [wikilectures.eu]
- 12. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 13. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
Technical Support Center: Tetracosanoate Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of tetracosanoate (lignoceric acid) and other very-long-chain fatty acids (VLCFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.
FAQ 1: What are the most common sources of interference in this compound mass spectrometry?
The primary sources of interference in the analysis of this compound and other VLCFAs can be broadly categorized as:
-
Matrix Effects: Alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting accuracy and reproducibility.[1][2] In complex biological samples like plasma or tissues, phospholipids (B1166683) are a major cause of matrix effects.
-
Isobaric Interferences: Co-eluting compounds with the same nominal mass-to-charge ratio (m/z) as this compound or its derivatives. This can lead to artificially high quantification. High-resolution mass spectrometry can help distinguish between isobaric ions.
-
In-source Fragmentation: The breakdown of the analyte or co-eluting substances within the ion source of the mass spectrometer, creating fragment ions that can interfere with the quantification of the target analyte or be misidentified as other compounds.[3][4]
-
Contamination: Introduction of exogenous substances during sample collection, preparation, or analysis. Common contaminants in fatty acid analysis include plasticizers (e.g., phthalates) from labware, and other fatty acids like palmitic and stearic acid from the environment.[5][6][7]
Troubleshooting Guide: Poor Signal Intensity or High Variability
Question: I am observing low signal intensity or high variability in my this compound measurements. What could be the cause and how can I troubleshoot it?
Answer: Poor signal intensity and high variability are common issues often linked to matrix effects, specifically ion suppression.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ion Suppression from Matrix Components | Optimize sample preparation to remove interfering substances like phospholipids. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective.[8][9][10][11] |
| Modify chromatographic conditions to separate this compound from co-eluting matrix components.[12] | |
| Use a stable isotope-labeled internal standard (e.g., Lignoceric Acid-d4) to compensate for matrix effects.[1][13] | |
| Inefficient Ionization | For electrospray ionization (ESI), analyze this compound in negative ion mode as the [M-H]⁻ ion, which is typically more efficient for free fatty acids.[14] |
| Consider derivatization to improve ionization efficiency.[15][16] For example, derivatization to fatty acid methyl esters (FAMEs) is common for GC-MS analysis.[14] | |
| Sample Overload | Dilute the sample to reduce the concentration of both the analyte and matrix components.[17] |
Workflow for Investigating Poor Signal Intensity:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. biotage.com [biotage.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tetracosanoate Detection Sensitivity
Welcome to the technical support center for the sensitive detection of tetracosanoate (C24:0), a critical very-long-chain fatty acid (VLCFA). The accurate quantification of this compound in biological matrices is crucial for the diagnosis and monitoring of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders[1]. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the sensitivity of this compound detection important?
A1: Enhancing detection sensitivity is critical because genetic defects in peroxisomal function lead to the accumulation of VLCFAs like this compound[1]. Accurate and sensitive measurement is essential for early diagnosis, monitoring disease progression, and developing therapeutic interventions for disorders such as X-linked adrenoleukodystrophy[1].
Q2: What are the primary analytical methods for this compound detection?
A2: The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)[1]. LC-MS/MS can often be performed without derivatization, while GC-MS typically requires derivatization to convert the fatty acids into more volatile esters[1][2].
Q3: What is derivatization and why is it used for this compound analysis?
A3: Derivatization is a chemical modification process used to enhance the analytical performance of a compound[3]. For this compound, it is used to increase volatility for GC analysis (e.g., converting to fatty acid methyl esters or FAMEs), improve chromatographic separation, and enhance ionization efficiency in mass spectrometry, which leads to increased sensitivity[1][4][5][6]. For instance, converting a carboxylic acid to a cationic amide can improve detection sensitivity by 10- to 20-fold in LC-MS/MS[4].
Q4: What are the key steps in sample preparation for this compound analysis?
A4: A typical workflow involves several key stages:
-
Hydrolysis: Releasing this compound from complex lipids (like wax esters) in the biological sample[1].
-
Extraction: Using a liquid-liquid extraction to separate the fatty acids from the sample matrix[1][7].
-
Derivatization (if required): Modifying the fatty acid to improve its analytical properties for GC-MS or to enhance sensitivity in LC-MS/MS[1].
-
Analysis: Injecting the prepared sample into the GC-MS or LC-MS/MS system for separation and detection[1][7].
Q5: Can fluorescent labeling be used to detect this compound?
A5: Yes, fluorescently labeled fatty acid analogs can be used as an alternative to radiolabeled ones for measuring uptake and intracellular concentration[8]. Fluorophores like BODIPY, NBD, and pyrene (B120774) can be attached to fatty acids[9]. This approach is particularly useful for high-throughput screening and real-time measurements of fatty acid uptake in cells[10].
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a peak for this compound, or the signal is very weak. What could be the cause?
A: Low signal intensity can stem from multiple sources. Here’s a systematic approach to troubleshooting:
-
Sample Preparation:
-
Inefficient Extraction: Verify that the extraction protocol is suitable for very-long-chain fatty acids. Ensure correct solvent volumes and pH conditions.
-
Incomplete Hydrolysis: If analyzing total this compound from complex lipids, ensure the hydrolysis step (e.g., incubation with HCl at 90°C) is complete[1].
-
Derivatization Failure: If using GC-MS, the derivatization to FAMEs may be incomplete. Check the freshness of derivatization reagents and ensure anhydrous conditions, as water can hinder the reaction[5]. For LC-MS derivatization, confirm the reaction conditions and reagent stability[4][11].
-
-
Instrumentation (LC-MS/MS & GC-MS):
-
Incorrect MS Parameters: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions (MRM for LC-MS/MS) or selected ions (SIM for GC-MS) for this compound and its derivative[1][7]. Compound optimization (tuning) is crucial for each specific instrument, as parameters from literature may not be optimal[12].
-
Ion Source Issues: The ionization efficiency of fatty acids can be poor[13]. For LC-MS, ensure the electrospray ionization (ESI) source is clean and operating in the correct polarity mode (typically negative mode for underivatized fatty acids)[1].
-
Injection Problems: Check for leaks in the injector or syringe[14]. Ensure the injection volume is appropriate and the technique is consistent[14]. For GC, a splitless injection is often required for trace analysis to enhance sensitivity[7].
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram shows tailing or split peaks for this compound. How can I fix this?
A: Poor peak shape compromises resolution and integration accuracy. Consider the following causes:
-
Chromatography Column:
-
Column Contamination: The column may be contaminated with non-volatile residues from the sample matrix. Bake out the column or, if necessary, trim the first few inches[15].
-
Column Degradation: The stationary phase may be degraded. Replace the column if performance does not improve after cleaning.
-
Inappropriate Column: Ensure you are using a suitable column. For LC, a C18 reversed-phase column is common[1]. For GC, a polar stationary phase is often used for FAME analysis[1].
-
-
Sample and Mobile Phase Issues:
-
Sample Overload: The concentration of the injected sample may be too high. Try diluting the sample.
-
Solvent Mismatch: The sample solvent should be compatible with the mobile phase (for LC) or the stationary phase (for GC) to prevent peak distortion.
-
Mobile Phase (LC): Ensure the mobile phase is properly prepared, degassed, and that the pH is appropriate for the analyte and column.
-
Issue 3: High Background Noise or Baseline Drift
Q: The baseline in my chromatogram is noisy or drifting, making it difficult to quantify low-level analytes. What should I do?
A: A stable baseline is essential for achieving low detection limits.
-
System Contamination:
-
Contaminated Gas Supply (GC): Check the purity of carrier and detector gases and ensure gas purification traps are functional[14][15].
-
Contaminated Solvents/Mobile Phase (LC): Use high-purity (LC-MS grade) solvents and additives[1]. Contaminants in the mobile phase can cause high background noise.
-
Injector or Detector Contamination: Clean the injector liner (GC) or the ion source (LC-MS)[14][15]. Detector contamination can lead to a rising baseline[14].
-
-
Leaks:
-
Temperature and Flow Rate Instability:
Quantitative Data Summary
The performance of analytical methods and established diagnostic thresholds are critical for reliable quantification.
Table 1: Method Performance Comparison for Long-Chain Ester Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 5% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 10 ng (on-column) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1.5 - 30 ng (on-column) |
Note: This data is representative of performance for long-chain esters and may vary based on specific instrumentation and experimental conditions.[7]
Table 2: Reference Intervals and Diagnostic Thresholds for VLCFAs in Human Plasma
| Analyte / Ratio | Healthy Control Range | Diagnostic Threshold (X-ALD) | Unit |
|---|---|---|---|
| C24:0 (Tetracosanoic Acid) | 30.3 - 72.0 | - | µmol/L[1][17] |
| C26:0 (Hexacosanoic Acid) | 0.20 - 0.71 | 1.61 - 3.34 | µmol/L[1] |
| C24:0 / C22:0 Ratio | 0.75 - 1.28 | - | Ratio[1][17] |
| C26:0 / C22:0 Ratio | 0.005 - 0.0139 | > 0.023 (indicative) | Ratio[17] |
Data is critical for the biochemical diagnosis of peroxisomal disorders.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results.
Protocol 1: LC-MS/MS for this compound in Plasma (Without Derivatization)
This protocol is adapted from methods for the rapid quantification of VLCFAs in plasma or serum.[1]
-
Sample Preparation and Hydrolysis:
-
Pipette 50 µL of plasma or serum into a clean centrifuge tube.
-
Add 50 µL of an internal standard mixture (e.g., deuterated C24:0) dissolved in methanol.
-
Add 100 µL of HCl and vortex thoroughly.
-
Incubate the mixture in a water bath at 90°C for 1 hour to facilitate hydrolysis.
-
Allow the samples to cool to room temperature[1].
-
-
Liquid-Liquid Extraction:
-
Add 650 µL of isopropanol, vortex, and incubate for 15 minutes.
-
Add 350 µL of chloroform, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen[1].
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v) with 0.1% formic acid[1].
-
Gradient: A suitable gradient to separate fatty acids based on chain length.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[1].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard[1].
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Quantify this compound concentrations in unknown samples using the regression equation from the calibration curve[1].
-
Protocol 2: GC-MS for this compound in Plasma (with FAME Derivatization)
This is a well-established method for clinical diagnostics involving derivatization to fatty acid methyl esters (FAMEs).[1]
-
Sample Preparation, Hydrolysis, and Extraction:
-
Follow steps 1.1 to 1.5 from the LC-MS/MS sample preparation protocol.
-
After cooling, neutralize the sample and extract the free fatty acids using an organic solvent like hexane[1].
-
-
Derivatization to FAMEs:
-
Evaporate the hexane (B92381) extract to dryness.
-
Add a methylating agent (e.g., anhydrous 1.25 M HCl in methanol) and heat to convert the fatty acids to FAMEs[18]. Follow the reagent manufacturer's instructions for reaction time and temperature.
-
After the reaction, neutralize the mixture and extract the FAMEs with hexane.
-
Evaporate the hexane and reconstitute in a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like a wax column, or a high-temperature column like HP-5MS)[1][19].
-
Carrier Gas: Helium[1].
-
Injector Temperature: 325°C (for high-temperature GC)[7].
-
Injection Mode: Splitless injection[7].
-
Oven Program: A temperature ramp suitable for separating long-chain FAMEs (e.g., initial 100°C, ramp to 320°C)[20].
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI)[1].
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME[1][7].
-
Visualizations: Workflows and Logic
Diagrams illustrating key processes can clarify complex procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Technologies to improve the sensitivity of existing chromatographic methods used for bioanalytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly sensitive and specific derivatization strategy to profile and quantitate eicosanoids by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. gcms.cz [gcms.cz]
- 17. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimization of LC-MS Parameters for Tetracosanoate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of tetracosanoate (C24:0), a very-long-chain fatty acid (VLCFA).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization technique for this compound analysis by LC-MS?
A1: Electrospray ionization (ESI) is the most common and effective ionization technique for analyzing this compound and other very-long-chain fatty acids.[1] ESI is particularly well-suited for compounds that are polar or ionizable. For fatty acids, negative ion mode ESI is generally preferred as it readily allows for the deprotonation of the carboxylic acid group, forming the [M-H]⁻ ion.
Q2: What are the typical precursor and product ions for this compound in negative ion mode MRM analysis?
A2: In negative ion mode, the precursor ion for this compound (C24:0) is the deprotonated molecule [M-H]⁻, which has an m/z of 367.36. While saturated fatty acids like this compound are known for their limited fragmentation, a common approach is to use a pseudo-multiple reaction monitoring (MRM) transition where the precursor and product ion are the same (e.g., m/z 367.36 → 367.36). This approach still provides high selectivity and sensitivity when coupled with chromatographic separation.
Q3: Is derivatization necessary for the LC-MS analysis of this compound?
A3: While derivatization is a common practice in gas chromatography (GC) to increase volatility, it is not always necessary for LC-MS analysis of this compound, especially when using ESI.[2] However, derivatization can sometimes be employed to enhance ionization efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Analyte interacting with active sites on the column packing. | 1. Dilute the sample. 2. Reconstitute the sample in the initial mobile phase or a weaker solvent. 3. Implement a column wash step or use a guard column. Consider sample cleanup procedures like solid-phase extraction (SPE). 4. Add a small amount of a competing agent (e.g., formic acid) to the mobile phase. |
| Low Signal Intensity or No Peak | 1. Suboptimal Ionization Parameters: Incorrect settings for capillary voltage, source temperature, or gas flows. 2. Ion Suppression: Co-eluting matrix components interfering with the ionization of this compound. 3. Sample Degradation: Instability of the analyte in the sample matrix or during storage. 4. Incorrect MRM Transition: Wrong precursor or product ion selected. | 1. Optimize ion source parameters by infusing a standard solution of this compound. 2. Improve chromatographic separation to separate this compound from interfering compounds. Enhance sample cleanup. 3. Prepare fresh samples and standards. Store samples at appropriate low temperatures. 4. Verify the m/z of the deprotonated molecule [M-H]⁻ for this compound (367.36). |
| High Background Noise | 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives. 2. Contaminated LC System: Buildup of contaminants in the tubing, injector, or other components. 3. Bleed from a New Column: A new column may initially show higher background. | 1. Use high-purity, LC-MS grade solvents and fresh mobile phases.[3] 2. Flush the LC system with a strong solvent (e.g., isopropanol). 3. Condition the new column according to the manufacturer's instructions. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of additives. 2. Column Degradation: Loss of stationary phase or column aging. 3. Fluctuations in Column Temperature: Inconsistent oven temperature. 4. Air Bubbles in the Pump: Air trapped in the pump heads can cause inconsistent flow rates. | 1. Prepare fresh mobile phases daily. 2. Replace the column if performance continues to degrade. 3. Ensure the column oven is functioning correctly and set to a stable temperature. 4. Purge the pumps to remove any air bubbles.[3] |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma
This protocol describes a robust LC-MS/MS method for the simultaneous quantification of very-long-chain fatty acids, including this compound, without derivatization.[2]
1. Sample Preparation (Hydrolysis and Extraction)
-
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., deuterated this compound in methanol)
-
10 M Potassium Hydroxide (KOH)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
To 50 µL of plasma in a glass tube, add 50 µL of the internal standard solution.
-
Add 500 µL of 10 M KOH in 90% methanol.
-
Vortex the mixture and incubate at 60°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.
-
Cool the samples to room temperature.
-
Acidify the mixture by adding 50 µL of formic acid.
-
Perform a liquid-liquid extraction by adding 1 mL of chloroform, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Gradient | 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (this compound) | m/z 367.36 → 367.36 |
| Dwell Time | 50 ms |
Visualizations
Experimental Workflow
References
Technical Support Center: Resolving Co-eluting Peaks in Fatty Acid Analysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with co-eluting peaks during fatty acid analysis by Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my chromatogram has co-eluting peaks?
A: Co-elution, where two or more compounds elute from the chromatography column at the same time, can compromise the accuracy of fatty acid identification and quantification.[1][2] Initial identification can be made by observing peak shape and using advanced detectors.
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are strong indicators of co-elution.[1][2][3][4] While a tailing peak often indicates a gradual exponential decline, a shoulder suggests a more abrupt discontinuity, implying a hidden peak.[2][4]
-
Mass Spectrometry (MS) Detector: If you are using a GC-MS system, you can examine the mass spectra across the peak. If the mass spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1][2][4]
-
Diode Array Detector (DAD): For HPLC applications, a DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[1][2][3]
Q2: My chromatogram shows shouldering peaks. What are the first troubleshooting steps?
A: Initial troubleshooting should focus on confirming co-elution (as described in Q1) and then systematically investigating your sample preparation and GC method parameters.[1]
-
Review Sample Preparation: Problems during the preparation phase, particularly incomplete derivatization, are a common source of peak shape issues.
-
Check for System Contamination: Run a blank solvent injection to determine if extraneous peaks are originating from contamination in the solvent, glassware, or from sample carryover.[1][5]
-
Optimize GC Method Parameters: Simple adjustments to the GC method, such as the temperature program or carrier gas flow rate, can often resolve co-elution.[1]
Q3: Why is derivatization necessary for fatty acid analysis, and how can it cause co-elution?
A: Free fatty acids are polar and have low volatility, which can lead to poor peak shape, tailing, and adsorption to the GC column.[5][6][7] Derivatization, typically by converting fatty acids into Fatty Acid Methyl Esters (FAMEs), increases their volatility and reduces polarity, making them more suitable for GC analysis.[5][6][7]
Incomplete derivatization is a major cause of analytical problems. If the reaction is not complete, the remaining free fatty acids can produce broad or tailing peaks that may overlap with the FAME peaks, creating the appearance of co-elution.[1][6] It is crucial to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[1][7][8]
Q4: When should I consider changing my GC column to resolve co-eluting peaks?
A: The choice of the stationary phase in your GC column is one of the most critical factors for achieving selectivity between different fatty acids.[9] If you have already optimized your GC method parameters (temperature, flow rate) and are still unable to resolve the co-eluting peaks, changing the column is the next logical step. For detailed analysis of cis-trans isomers, highly polar cyanopropyl columns are often the preferred choice.[5][10]
Troubleshooting Guides
GC Method Optimization
Adjusting the GC oven temperature program and carrier gas flow rate can significantly impact peak resolution. The resolution of two peaks is determined by three main factors: efficiency, selectivity, and the capacity factor.[2][3]
Table 1: Impact of GC Parameter Adjustments on Peak Resolution
| Parameter Change | Effect on Resolution | Typical Application & Quantitative Impact |
| Lower Initial Oven Temperature | Increases retention and improves resolution of early-eluting, more volatile compounds.[1][11][12] | Useful for separating short-chain FAMEs from the solvent front. A lower start temperature increases the retention factor (k) of these peaks.[1][12] |
| Slower Temperature Ramp Rate | Generally improves separation for most compounds by increasing the time they interact with the stationary phase.[1] | A slower ramp (e.g., 2°C/min) is effective for complex isomer mixtures.[1] An increase of approximately 30°C can halve the retention time, but may reduce resolution.[1] |
| Add Isothermal Hold | Can improve separation for specific compounds that elute during the hold period.[1][13] | Targets a specific region of the chromatogram where known co-elution occurs.[1] |
| Optimize Carrier Gas Flow Rate | Affects column efficiency (peak sharpness). An optimal flow rate provides the best efficiency. | A slower flow rate can enhance separation but increases run time, while a faster flow may decrease resolution.[11][12] |
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting co-eluting peaks in fatty acid analysis.
GC Column Selection
The stationary phase chemistry is the most critical factor for the separation of FAMEs. Polar stationary phases are typically required, with highly polar cyanopropyl phases offering the best resolution for geometric (cis/trans) isomers.[9][10]
Table 2: Comparison of Common GC Stationary Phases for FAME Analysis
| Stationary Phase Type | Polarity | Typical Application | Advantages | Limitations |
| WAX (Polyethylene Glycol) | Polar | General purpose FAME analysis | Good thermal stability, separates based on boiling point and polarity. | Limited ability to separate complex cis/trans isomers. |
| Medium-Polarity Cyanopropyl | Intermediate | Complex mixtures of FAMEs | Provides good separation for some cis/trans isomers.[5] | May not resolve all positional and geometric isomers. |
| Highly Polar Cyanopropyl | Very Polar | Detailed cis/trans isomer analysis | Excellent selectivity for geometric and positional FAME isomers.[5][10] | May have lower temperature limits and be more susceptible to degradation. |
| Non-polar (e.g., DB-5ms) | Non-polar | Not recommended for FAME isomer separation | Separates primarily by boiling point. | Poor selectivity for unsaturated and isomeric FAMEs. |
GC Parameter Optimization Logic
The diagram below illustrates the decision-making process for optimizing GC method parameters to improve peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Matrix Effects in Tetracosanoate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of tetracosanoate (C24:0), also known as lignoceric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[2][3]
Q2: I'm observing a lower than expected signal for my this compound standard when spiked into my sample matrix compared to a clean solvent. What is the likely cause?
A2: This is a classic indication of ion suppression. The most probable cause is the co-elution of endogenous components from your biological sample that compete with this compound for ionization in the mass spectrometer's ion source. In biological matrices like plasma or serum, phospholipids (B1166683) are a primary cause of ion suppression for many analytes.[4][5]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound standard is introduced into the mass spectrometer after the LC column. A blank, extracted sample matrix is then injected onto the column. Any dip or peak in the constant signal of the this compound standard indicates ion suppression or enhancement, respectively, at that specific retention time.[6]
-
Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) is compared to the response of the same concentration of this compound in a neat (clean) solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[7][8]
Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?
A4: The gold standard is to use a stable isotope-labeled (SIL) internal standard of the analyte.[9] For this compound (lignoceric acid), a deuterated form such as Lignoceric acid-d3 or Lignoceric acid-d47 is ideal.[10] These standards have nearly identical chemical and physical properties to the endogenous this compound, meaning they will behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of quantification.[11][12]
Q5: Should I measure free this compound or total this compound?
A5: This depends on your research question. This compound in biological samples is often esterified in complex lipids like glycerophospholipids and sphingolipids. To measure the total amount of this compound, a hydrolysis step is required to release the fatty acids from these complex lipids before extraction and analysis.[13][14] If you are interested in the circulating free fatty acid pool, then you would omit the hydrolysis step.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound
Symptom: Low signal intensity for both the analyte and internal standard in pre-extraction spiked samples compared to post-extraction spikes.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Extraction Method | The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for the non-polar nature of this compound. |
| Troubleshooting Steps: | |
| 1. Review your extraction protocol: For plasma or serum, a common and effective method is a liquid-liquid extraction (LLE) using a solvent system like chloroform:methanol. | |
| 2. Optimize LLE parameters: Ensure correct solvent ratios and pH to maximize the partitioning of the non-polar this compound into the organic phase. | |
| 3. Consider Solid-Phase Extraction (SPE): SPE can offer a more thorough cleanup. A C18 reversed-phase cartridge can be effective for isolating this compound. | |
| Incomplete Hydrolysis (for total fatty acid analysis) | If you are measuring total this compound, the hydrolysis step may be incomplete, leaving a significant portion of the analyte bound within complex lipids. |
| Troubleshooting Steps: | |
| 1. Verify hydrolysis conditions: A common method involves heating the sample with hydrochloric acid (HCl) in a solvent mixture.[13] Ensure the correct acid concentration, temperature, and incubation time are used. | |
| 2. Test different hydrolysis times: Perform a time-course experiment to determine the optimal incubation time for complete hydrolysis in your specific sample type. |
Issue 2: Significant Ion Suppression
Symptom: The peak area of this compound in a post-extraction spiked matrix sample is significantly lower than in a neat solvent standard of the same concentration.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-elution with Phospholipids | Phospholipids are a major source of ion suppression in biological samples and can co-elute with this compound.[4][15] |
| Troubleshooting Steps: | |
| 1. Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the bulk of the phospholipids. Slower gradients around the elution time of your analyte can be beneficial. | |
| 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove phospholipids. While protein precipitation is a common technique, it is often insufficient for removing phospholipids. Consider LLE or SPE. | |
| 3. Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the diluted concentration of this compound is still well above the limit of quantification. | |
| Inadequate Internal Standard | Using a structural analog as an internal standard may not fully compensate for matrix effects, as it may have different chromatographic and ionization behavior than this compound. |
| Troubleshooting Steps: | |
| 1. Switch to a Stable Isotope-Labeled (SIL) Internal Standard: A deuterated this compound standard is the most effective way to correct for ion suppression as it co-elutes and experiences the same ionization effects as the analyte.[10] |
Data Presentation: Comparison of Sample Preparation Methods
The following table provides a representative comparison of common sample preparation techniques for this compound quantification from human plasma, highlighting their typical performance in terms of analyte recovery and reduction of matrix effects. Note: These are representative values and actual results may vary depending on the specific protocol and laboratory conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (% Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 40 - 70% | Fast and simple | Ineffective at removing phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | 20 - 40% | Good for removing polar interferences. | Can be labor-intensive and may form emulsions.[16] |
| Solid-Phase Extraction (SPE) | 90 - 105% | 10 - 25% | Provides cleaner extracts and can be automated.[17] | Requires method development and can be more costly. |
Experimental Protocols
Protocol 1: Total this compound Quantification from Human Plasma using LLE
This protocol describes the hydrolysis of lipids in plasma followed by liquid-liquid extraction for the analysis of total this compound.
1. Materials and Reagents:
-
Human plasma
-
Deuterated this compound (e.g., Lignoceric acid-d3) as an internal standard (IS)
-
Methanol, Chloroform, Acetonitrile (LC-MS grade)
-
Hydrochloric Acid (HCl)
-
0.9% NaCl solution
2. Procedure:
-
Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of the deuterated this compound internal standard.
-
Hydrolysis: Add 1 mL of 0.5 M HCl in acetonitrile:water (9:1, v/v). Vortex vigorously and incubate at 90°C for 60 minutes to hydrolyze the lipids and release the fatty acids.[13][14]
-
Cooling: Allow the samples to cool to room temperature.
-
Liquid-Liquid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge to separate the phases.
-
-
Collection: Carefully transfer the lower organic layer (chloroform) to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol:isopropanol 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol allows for the quantitative determination of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike a known amount of this compound and the internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction procedure (Protocol 1). In the final step, spike the same amount of this compound and internal standard as in Set A into the dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike a blank plasma sample with the same amount of this compound and internal standard before starting the extraction procedure.
2. LC-MS/MS Analysis: Analyze all three sets of samples.
3. Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for total this compound quantification in plasma.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Signaling Pathway of Matrix Effects
Caption: Mechanism of ion suppression by matrix components.
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 17. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Tetracosanoate Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of tetracosanoate (C24:0) and other very-long-chain fatty acids (VLCFAs). Our aim is to enhance the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent and robust methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS typically requires derivatization of the fatty acids into more volatile forms, such as fatty acid methyl esters (FAMEs), while LC-MS/MS can often measure free fatty acids directly after extraction.[1][3]
Q2: Why is sample preparation a critical step in this compound analysis?
A2: Sample preparation is crucial for accurate and reproducible results.[4] It involves releasing this compound from complex lipids through hydrolysis, extracting it from the biological matrix, and removing interfering substances that can cause matrix effects, such as ionization suppression or enhancement in LC-MS/MS.[5][6][7] Inadequate cleanup can lead to inaccurate quantification and poor reproducibility.[7]
Q3: What is the purpose of using an internal standard?
A3: An internal standard (IS) is a compound of a known concentration added to samples at the beginning of the sample preparation process.[8] It is essential for correcting variations that can occur during sample preparation, extraction, and injection.[9] Using a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is considered the gold standard as it closely mimics the behavior of the analyte of interest, thereby improving accuracy and precision.[10][11][12]
Q4: What are matrix effects and how can I minimize them?
A4: Matrix effects occur when components in the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer, leading to inaccurate results.[5][13] To minimize matrix effects, you can optimize sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), dilute the sample, or use matrix-matched calibration standards.[6][7] The use of a stable isotope-labeled internal standard is also highly effective in compensating for matrix effects.[12]
Q5: When is derivatization necessary for this compound analysis?
A5: Derivatization is a standard requirement for GC-MS analysis to convert non-volatile fatty acids into volatile FAMEs, which improves their chromatographic properties.[1][3] For LC-MS/MS, derivatization is often not necessary, allowing for a more direct and sometimes faster analysis.[1][14] However, in some LC-MS methods, derivatization might be employed to enhance ionization efficiency.[15]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Analyte Signal (Peak)
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for the hydrophobicity of this compound. Consider performing multiple extractions and combining the organic layers.[16] Increase vortexing or shaking time to ensure thorough mixing. |
| Sample Degradation | Avoid high temperatures during sample processing, especially during solvent evaporation. Use a gentle stream of nitrogen at room temperature.[7][16] Maintain a neutral pH during extraction to prevent degradation of fatty acids. |
| Instrumental Issues (GC-MS) | For high-boiling point compounds like this compound, ensure the injector temperature is sufficiently high to facilitate vaporization.[17] Check for leaks in the system and ensure the carrier gas is flowing correctly.[18] |
| Instrumental Issues (LC-MS/MS) | Check for blockages in the LC system. Ensure the mobile phase composition is correct and the gradient is appropriate for eluting very-long-chain fatty acids.[15] Verify MS parameters, including ionization source settings. |
| Derivatization Failure (GC-MS) | Optimize derivatization reaction time and temperature, as incomplete reactions lead to poor signal. Ensure derivatization reagents are not expired and are stored under appropriate conditions. |
Issue 2: Poor Peak Shape (Fronting, Tailing, or Split Peaks)
| Possible Cause | Troubleshooting Step |
| Column Overloading | Dilute the sample or reduce the injection volume. For GC-MS, you can also increase the split ratio.[18] |
| Analyte Adsorption | Use deactivated liners and columns in GC-MS to minimize active sites.[18] For both GC and LC, ensure the entire flow path is clean and free of contaminants. Silanized glassware can help reduce adsorption during sample preparation.[16] |
| Inappropriate Solvent | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (LC-MS) or the stationary phase polarity (GC-MS).[18] |
| Co-elution with Interfering Compounds | Improve sample cleanup to remove interfering matrix components.[7] Optimize the chromatographic gradient (LC) or temperature program (GC) to enhance separation. |
| Injector Problems (GC-MS) | Mismatched solvent and stationary phase polarity can cause peak splitting. Ensure compatibility. Incomplete vaporization can also be a cause; using a liner with glass wool can help.[18] |
Issue 3: High Variability Between Replicates (Poor Reproducibility)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation.[4] The use of an internal standard is critical to correct for inevitable minor variations.[9] |
| Matrix Effects | As matrix effects can vary between samples, they are a major source of irreproducibility.[5] Implement robust sample cleanup, use matrix-matched calibrants, or employ a stable isotope-labeled internal standard.[6][12] |
| Instrument Instability | Check for leaks in the chromatographic system.[18] Ensure stable temperatures in the injector, column oven, and detector. Monitor system pressure for any unusual fluctuations. |
| Carryover | Run blank injections between samples to check for carryover from previous, more concentrated samples.[7] Optimize the wash steps in your autosampler. |
| Integration Errors | Review the peak integration parameters in your data analysis software. Inconsistent integration of peaks, especially those with poor shape or low signal-to-noise, can lead to high variability. |
Quantitative Data Summary
The following table summarizes reference intervals for key very-long-chain fatty acids (VLCFAs) and their diagnostic ratios in human plasma, which are critical for the biochemical diagnosis of peroxisomal disorders.
| Analyte / Ratio | Healthy Control Range | Unit |
| C22:0 (Behenic Acid) | 32.0 - 73.4 | µmol/L[14] |
| C24:0 (Tetracosanoic Acid) | 30.3 - 72.0 | µmol/L[1][14] |
| C26:0 (Hexacosanoic Acid) | 0.20 - 0.71 | µmol/L[1][14] |
| C24:0 / C22:0 Ratio | 0.75 - 1.28 | Ratio[1][14] |
| C26:0 / C22:0 Ratio | 0.005 - 0.0139 | Ratio[14] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for VLCFA Quantification
This protocol is adapted from methodologies designed for the robust and rapid quantification of VLCFAs in plasma or serum without derivatization.[1][14]
-
Materials and Reagents
-
Solvents: Methanol, Isopropanol, Acetonitrile (LC-MS grade)
-
Reagents: Hydrochloric Acid (HCl), Formic Acid
-
Internal Standards: Deuterated standards for C22:0, C24:0, and C26:0
-
VLCFA Standards: C22:0, C24:0, C26:0 for calibration curve
-
Sample Tubes: Polypropylene centrifuge tubes
-
-
Sample Preparation and Extraction
-
Pipette 50 µL of plasma or serum into a clean centrifuge tube.
-
Add 50 µL of the internal standard mixture dissolved in methanol.
-
Add 100 µL of HCl and vortex thoroughly.
-
Incubate the mixture in a water bath at 90°C for 1 hour to facilitate hydrolysis.[1]
-
Allow the samples to cool to room temperature.
-
Perform a liquid-liquid extraction by adding 650 µL of isopropanol, vortexing, and incubating for 15 minutes. Add 350 µL of chloroform, vortex thoroughly, and centrifuge at 4000 x g for 10 minutes to separate the phases.[1]
-
Carefully transfer the lower organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to separate the fatty acids based on chain length.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.[1]
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of each analyte to its corresponding internal standard against the concentration of the calibrators.[1]
-
Quantify the VLCFA concentrations in the unknown samples using the regression equation from the calibration curve.
-
Protocol 2: GC-MS Method for VLCFA Quantification
This is a well-established method for clinical diagnostics and involves derivatization to fatty acid methyl esters (FAMEs).[1]
-
Sample Preparation, Hydrolysis, and Extraction
-
Follow steps 1-3 from the LC-MS/MS sample preparation protocol for hydrolysis.
-
After cooling, neutralize the sample and extract the free fatty acids using an organic solvent like hexane (B92381).
-
-
Derivatization to FAMEs
-
Evaporate the hexane extract to dryness.
-
Add a derivatizing reagent such as Boron trifluoride-methanol (BF3-methanol) solution and heat to convert fatty acids to FAMEs.[9]
-
After the reaction, add water and extract the FAMEs with hexane.
-
Wash the hexane layer and dry it over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial.
-
-
GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like DB-23).[9]
-
Carrier Gas: Helium.
-
Injector Temperature: High enough to ensure vaporization (e.g., 250-300°C).
-
Oven Temperature Program: A temperature ramp designed to separate FAMEs based on chain length and saturation (e.g., initial temp 100°C, ramp to 220°C).[9]
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.[10]
-
-
Data Analysis and Quantification
-
Identify FAME peaks by comparing their retention times and mass spectra to those of certified standards.[9]
-
Generate a calibration curve using an internal standard (e.g., a fatty acid not present in the sample or a stable isotope-labeled standard).
-
Quantify the FAME concentrations in the unknown samples.
-
Visualizations
Caption: General experimental workflow for VLCFA quantification.
Caption: Troubleshooting decision tree for poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. organomation.com [organomation.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.co.uk [shimadzu.co.uk]
Validation & Comparative
A Comparative Guide to the Analytical Validation for Tetracosanoate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of tetracosanoate (C24:0), a very-long-chain fatty acid (VLCFA), is critical for the diagnosis and monitoring of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1] The accumulation of VLCFAs is a key biomarker for these genetic conditions, necessitating robust and reliable analytical methods for their measurement in biological matrices.[1]
This guide provides a comparative overview of two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method depends on various factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.[2]
Performance Comparison of Analytical Methods
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[3] Key performance parameters for the quantification of this compound and other VLCFAs are summarized below. The data presented is representative of the performance of these methods for long-chain fatty acids and may vary based on specific instrumentation and experimental conditions.[3]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99[3][4] | > 0.99[3][5] |
| Accuracy (% Recovery) | 95 - 105%[3] | 85 - 115%[6] |
| Precision (RSD%) | < 5%[3] | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[3] | 0.4 - 1.6 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL[3] | 1.1 - 4.8 ng/mL[7] |
| Typical Range | 1 - 100 µg/mL[3] | 0.05 - 50 µg/mL[3] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of VLCFAs without derivatization.[5]
1. Sample Preparation (Hydrolysis and Extraction): [1]
-
Pipette 50 µL of plasma or serum into a centrifuge tube.
-
Add 50 µL of an internal standard mixture (containing deuterated standards for C22:0, C24:0, and C26:0) dissolved in methanol (B129727).
-
Add 100 µL of HCl and vortex.
-
Incubate at 90°C for 1 hour to hydrolyze the fatty acids from their esterified forms.
-
Cool to room temperature.
-
Perform a liquid-liquid extraction by adding 650 µL of isopropanol, vortexing, and incubating for 15 minutes.
-
Add 350 µL of chloroform, vortex, and centrifuge at 4000 x g for 10 minutes.
-
Transfer the lower organic layer to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions: [1]
-
Chromatography System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids based on chain length.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a well-established method that requires derivatization of the fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility.[1]
1. Sample Preparation (Hydrolysis, Extraction, and Derivatization): [1]
-
Follow steps 1-3 from the LC-MS/MS sample preparation protocol for hydrolysis and extraction.
-
After extraction, evaporate the organic solvent to dryness.
-
Derivatize the fatty acids to FAMEs. A common method is acid-catalyzed methylation by adding a reagent like 1% sulfuric acid in methanol and heating.[8]
-
After cooling, neutralize the sample and extract the FAMEs using a non-polar solvent like hexane (B92381).
-
The hexane layer containing the FAMEs is then analyzed by GC-MS.
2. GC-MS Instrumentation and Conditions: [1][2]
-
Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase or a DB-5ms).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient to separate the FAMEs based on their volatility and chain length.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME.
Diagnostic Thresholds
The quantification of VLCFAs is crucial for the biochemical diagnosis of peroxisomal disorders. The following table summarizes reference intervals and diagnostic thresholds for key VLCFAs and their ratios in human plasma.
| Analyte / Ratio | Healthy Control Range | Diagnostic Threshold (X-ALD) | Diagnostic Threshold (Zellweger Syndrome) | Unit |
| C24:0 (Tetracosanoic Acid) | 30.3 - 72.0[1][5] | - | - | µmol/L |
| C26:0 (Hexacosanoic Acid) | 0.20 - 0.71[1][5] | 1.61 - 3.34[1] | > 3.34[1] | µmol/L |
| C24:0 / C22:0 Ratio | 0.75 - 1.28[1][5] | - | - | Ratio |
| C26:0 / C22:0 Ratio | 0.005 - 0.0139[5] | > 0.023 | > 0.023 | Ratio |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical flow from the complex biological sample to the final quantification.
Experimental workflow for VLCFA quantification.
Logical flow from complex analyte to quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Tetracosanoate and Other Very-Long-Chain Fatty Acids in Disease
For researchers and professionals in drug development, understanding the nuanced roles of different very-long-chain fatty acids (VLCFAs) is critical for diagnosing and treating a class of severe genetic disorders. While often grouped, individual VLCFAs, such as tetracosanoate (C24:0), exhibit distinct profiles and may contribute differently to pathology. This guide provides an objective comparison of this compound versus other VLCFAs in key diseases, supported by experimental data and detailed methodologies.
Introduction to Very-Long-Chain Fatty Acids
Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms.[1][2][3][4][5] They are essential components of cellular lipids, playing crucial roles in the formation of myelin, skin barrier integrity, and the structure of cell membranes.[4][5][6] Unlike shorter fatty acids, which are metabolized in mitochondria, VLCFAs are primarily broken down in peroxisomes through a process called beta-oxidation.[7][8][9] Genetic defects in this pathway lead to the accumulation of VLCFAs in tissues and plasma, a hallmark of several devastating inherited conditions known as peroxisomal disorders.[7][9][10][11][12]
The Central Role of Peroxisomal Metabolism
The catabolism of VLCFAs is a multi-step process initiated by their transport into the peroxisome. In X-linked adrenoleukodystrophy (X-ALD), this transport is impaired due to mutations in the ABCD1 gene, which codes for the transporter protein ALDP.[10][13][14] This leads to the specific accumulation of saturated VLCFAs. In other disorders, such as Zellweger spectrum disorders (ZSDs), the biogenesis of the entire peroxisome is faulty, causing a much broader range of metabolic disturbances, including the accumulation of various VLCFAs.[11][15][16]
The accumulation of VLCFAs is cytotoxic, contributing to pathology through several mechanisms:
-
Membrane Destabilization: Incorporation of excess VLCFAs into cell membranes disrupts their structure and function.[7][12]
-
Inflammatory Response: In X-ALD, VLCFA accumulation, particularly in brain and adrenal tissues, triggers a severe inflammatory demyelination.[10][17]
-
Oxidative Stress & Mitochondrial Dysfunction: Elevated VLCFAs can induce the production of reactive oxygen species (ROS) and impair mitochondrial function, leading to cellular damage.[1][7]
Comparative Analysis of VLCFAs in Disease
While the accumulation of all VLCFAs is generally detrimental, the specific profile and concentration of individual fatty acids differ significantly across peroxisomal disorders, providing key diagnostic clues and insights into their distinct pathologies.
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is characterized by the prominent accumulation of saturated VLCFAs, primarily hexacosanoic acid (C26:0) and this compound (C24:0).[10] The measurement of these fatty acids in plasma is the cornerstone of diagnosis.[6][18] The ratios of C26:0 to docosanoic acid (C22:0) and C24:0 to C22:0 are critical diagnostic markers.[6] Although C26:0 is the most prominent marker, C24:0 is also significantly elevated and contributes to the disease pathology. Experimental studies have shown that both C24:0 and C26:0 are toxic to neural cells, including oligodendrocytes and astrocytes, inducing cell death.[1] Some research suggests they may act through different mechanisms, with C26:0 primarily disrupting calcium homeostasis while C22:0 and C24:0 have more pronounced effects on mitochondrial function.[1]
Zellweger Spectrum Disorders (ZSD)
ZSDs result from a failure to form functional peroxisomes, leading to a more complex biochemical phenotype than X-ALD.[11] Patients with ZSD not only accumulate saturated VLCFAs like C24:0 and C26:0 but also show elevated levels of other lipids metabolized in peroxisomes, such as phytanic and pristanic acids.[19][20] A key distinguishing feature is the accumulation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), which is not observed in X-ALD.[11][15] This broader metabolic disruption likely contributes to the severe, multi-organ dysfunction characteristic of ZSDs, which includes severe neurological deficits, liver disease, and craniofacial abnormalities.[7][19]
Data Presentation: VLCFA Profiles in Peroxisomal Disorders
The following table summarizes the typical plasma VLCFA profiles used to differentiate between these conditions. Values represent a generalized profile and can vary between individuals.
| Analyte | Healthy Control | X-Linked Adrenoleukodystrophy (X-ALD) | Zellweger Spectrum Disorders (ZSD) |
| C24:0 (Lignoceric Acid) | Normal | Elevated | Markedly Elevated |
| C26:0 (Cerotic Acid) | Normal | Markedly Elevated | Markedly Elevated |
| C24:0 / C22:0 Ratio | Normal (<1.3) | Elevated | Markedly Elevated |
| C26:0 / C22:0 Ratio | Normal (<0.02) | Markedly Elevated | Markedly Elevated |
| VLC-PUFAs (e.g., C24:5, C26:5) | Normal / Undetectable | Normal | Elevated |
| Phytanic / Pristanic Acid | Normal | Normal | Elevated |
| Data compiled from sources including[6][15][18]. Ratios are commonly used for diagnosis. |
Comparative Cellular Toxicity Data
Experimental studies using cultured neural cells have helped elucidate the direct toxic effects of specific saturated VLCFAs.
| Fatty Acid | Cell Type | Observation | Reference |
| C24:0 (this compound) | Rat Oligodendrocytes & Astrocytes | Induced significant cell death (LDH release) at 40 µM. | [1] |
| C26:0 (Hexacosanoate) | Rat Oligodendrocytes & Astrocytes | Induced significant cell death (LDH release) at 40 µM. Effects primarily linked to Ca2+ homeostasis disruption. | [1] |
| C22:0 (Behenic Acid) | Rat Glial Cells & Neurons | Caused cell death primarily through mitochondrial-based mechanisms. | [1] |
Experimental Protocols
Accurate quantification of VLCFAs is essential for diagnosis and research. The gold-standard method is gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of VLCFAs in Plasma by GC-MS
This protocol outlines the key steps for analyzing VLCFAs as their fatty acid methyl ester (FAME) derivatives.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known quantity of deuterated internal standards (e.g., C24:0-d4, C26:0-d4).[21]
-
Extract total lipids using a 2:1 (v/v) chloroform:methanol (B129727) solution.[21]
-
Vortex vigorously and add 0.9% NaCl solution to induce phase separation.[21][22]
-
Centrifuge the sample. Carefully collect the lower organic layer containing lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.[21][22]
2. Hydrolysis and Derivatization:
-
Resuspend the dried lipid extract in 0.5 M NaOH in methanol and heat at 100°C to hydrolyze ester linkages, releasing free fatty acids.[21]
-
Cool the sample and add 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C to convert free fatty acids into FAMEs.[21]
-
Cool the sample, then add hexane (B92381) and a saturated NaCl solution to extract the FAMEs into the hexane layer.[21]
-
Transfer the upper hexane layer to a clean GC vial for analysis.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-1ms).[21]
-
Oven Program: Implement a temperature gradient to separate fatty acids by chain length and saturation (e.g., initial 100°C, ramp to 320°C).[21]
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.[21]
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for each FAME and its corresponding internal standard for sensitive and specific quantification.[21]
4. Quantification:
-
Calculate the ratio of the peak area of the endogenous VLCFA to its corresponding deuterated internal standard.
-
Determine the concentration by comparing this ratio to a calibration curve generated from standards of known concentrations.[22]
Signaling Pathways and Pathogenic Mechanisms
The accumulation of VLCFAs triggers a cascade of downstream cellular events that contribute to the disease phenotype. While C24:0 is a key part of this process, the combined effect of all elevated VLCFAs drives the pathology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. researchgate.net [researchgate.net]
- 5. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 7. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 10. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 11. Very-long-chain polyunsaturated fatty acids accumulate in phosphatidylcholine of fibroblasts from patients with Zellweger syndrome and acyl-CoA oxidase1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very long-chain fatty acids in diagnosis, pathogenesis, and therapy of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma polyenoic very-long-chain fatty acids in peroxisomal disease: biochemical discrimination of Zellweger's syndrome from other phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. Amsterdam UMC Locatie AMC - Very Long Chain Fatty Acids [amc.nl]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Tetracosanoate Quantification
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of tetracosanoate (C24:0), a very-long-chain fatty acid (VLCFA), is critical. This is particularly true in the study of peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), where elevated levels of VLCFAs are a key diagnostic marker.[1] Ensuring consistency in measurement across different laboratories is a significant challenge, making inter-laboratory cross-validation essential. This guide provides an objective comparison of methodologies, supported by experimental data, to aid in this endeavor.
The Landscape of Inter-Laboratory Comparison
Achieving consensus in this compound measurement relies on robust quality assurance programs. Organizations like the National Institute of Standards and Technology (NIST) and the Centers for Disease Control and Prevention (CDC) have established initiatives to improve the comparability of fatty acid measurements in biological samples.[2] The NIST's Fatty Acid Quality Assurance Program (FAQAP) has conducted interlaboratory studies focusing on the measurement of various fatty acids, including by extension, this compound, in serum and plasma.[2][3] These studies have highlighted that while precision within individual laboratories is often good, achieving agreement among different laboratories can be challenging, with results from the first two FAQAP studies showing that 70% of the data submitted was within 20% agreement.[2]
Similarly, proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP) and the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), play a crucial role.[1][4] These programs distribute standardized samples to participating laboratories to assess their analytical performance, providing an external measure of quality and helping to identify methodological discrepancies.[5][6]
Performance of Analytical Methodologies
The two primary techniques for the quantification of this compound and other VLCFAs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the study, including desired sensitivity and sample throughput.
Below is a table summarizing the typical performance characteristics of these methods, derived from validation studies of long-chain fatty acid analysis.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.1 - 1.5 µg/mL |
Note: These values are representative and can vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility of this compound quantification across different laboratories.
Sample Preparation (for both GC-MS and LC-MS/MS)
-
Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma, serum, tissues) using a method such as the Folch or Bligh-Dyer procedure.
-
Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the fatty acids from their esterified forms (e.g., in phospholipids, triglycerides).
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as deuterated tetracosanoic acid, is added at the beginning of the sample preparation to account for extraction losses and variations in derivatization and ionization.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by methylation, for example, using BF₃/methanol or by forming trimethylsilyl (B98337) (TMS) esters.
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
Temperature Program: An oven temperature gradient is used to separate the FAMEs based on their volatility and chain length.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for each FAME, enhancing sensitivity and selectivity.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, providing high specificity and sensitivity.
-
Visualizing the Metabolic Context of this compound
Tetracosanoic acid is primarily metabolized through peroxisomal β-oxidation, a pathway that is distinct from the mitochondrial β-oxidation of shorter-chain fatty acids.[7][8][9] Defects in this pathway lead to the accumulation of VLCFAs. The following diagram illustrates the key steps in this process.
Caption: Peroxisomal β-oxidation pathway for very-long-chain fatty acids (VLCFAs).
To facilitate reliable inter-laboratory comparisons, a standardized workflow is crucial. The following diagram outlines a logical flow for a cross-validation study.
Caption: A typical workflow for an inter-laboratory cross-validation study.
References
- 1. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Peroxisomal β-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Analysis of Tetracosanoate Extraction Methods
For researchers, scientists, and drug development professionals, the accurate quantification of tetracosanoate (C24:0), also known as lignoceric acid, is crucial for investigating various physiological and pathological processes. This very-long-chain saturated fatty acid is a key component of sphingolipids and its accumulation is a biomarker for several peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD). The choice of extraction method is a critical first step that significantly influences the yield, purity, and ultimately, the accuracy of downstream analytical techniques. This guide provides a comparative analysis of common this compound extraction methods, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Extraction Method Performance
The efficiency of this compound extraction can vary depending on the method, solvent system, and the sample matrix. Below is a summary of quantitative data for several widely used extraction techniques.
| Extraction Method | Principle | Reported Recovery/Efficiency | Key Advantages | Key Disadvantages |
| Folch Method | Liquid-liquid extraction using a chloroform-methanol (2:1, v/v) mixture to partition lipids. | For samples with >2% lipid content, yields are significantly higher than the Bligh & Dyer method.[1] Considered a benchmark for total lipid extraction.[2] | Robust and effective for a broad range of lipids, including very-long-chain fatty acids.[2] | Use of toxic chlorinated solvents; can be labor-intensive.[3] |
| Bligh & Dyer Method | A modified liquid-liquid extraction using a chloroform-methanol-water system. | Efficient for samples with <2% lipid content.[1] An acidic version can increase total fatty acid yield by 10-15%.[4] | Faster than the Folch method and requires less solvent.[2] | May provide lower yields for samples with high lipid content.[1] |
| Methyl tert-butyl ether (MTBE) Method | Liquid-liquid extraction using MTBE as a less toxic alternative to chloroform (B151607). | Process efficiency of 126% for C24:0 in salmon tissue (includes recovery and matrix effect).[5] | Safer solvent profile compared to chlorinated solvents. | May have variable recoveries for different lipid classes. |
| Butanol/Methanol (BUME) Method | A biphasic liquid-liquid extraction method. | Process efficiency of 147% for C24:0 in salmon tissue (includes recovery and matrix effect).[5] | ||
| Soxhlet Extraction | Continuous solid-liquid extraction with a recirculating solvent. | Generally provides high yield for nonpolar lipids.[6] However, can have low efficiency (as low as 30%) for samples with a high proportion of polar lipids.[7] | High extraction efficiency due to continuous percolation of fresh solvent.[8] | Time-consuming, requires large volumes of solvent, and the heat can degrade thermolabile compounds.[9][10] |
| Saponification followed by Liquid-Liquid Extraction | Initial hydrolysis of ester linkages with a base to release free fatty acids, followed by extraction. | High recovery of total fatty acids. | Ensures extraction of fatty acids from complex lipids like esters. | The process can be lengthy and may introduce artifacts if not performed carefully. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following are representative protocols for the extraction of this compound.
Folch Method (Liquid-Liquid Extraction)
This method is a gold standard for total lipid extraction from tissues.[6]
Materials:
-
Tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution or water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize the tissue sample with a chloroform/methanol (2:1, v/v) mixture to a final volume 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent mixture).[8]
-
Agitate the mixture for 15-20 minutes at room temperature.[8]
-
Filter or centrifuge the homogenate to remove solid particles and recover the liquid phase.[8]
-
Add 0.2 volumes of 0.9% NaCl solution or water to the collected liquid to induce phase separation.[8]
-
Centrifuge the mixture at a low speed to separate the two phases.
-
Carefully collect the lower, chloroform phase, which contains the lipids.[8]
-
The solvent can then be evaporated under a stream of nitrogen, and the lipid extract reconstituted for further analysis.
Saponification and Extraction of Total Fatty Acids
This protocol is used to analyze total fatty acids, including those bound in complex lipids.
Materials:
-
Lipid extract (e.g., from a Folch extraction)
-
0.5 M methanolic NaOH
-
Water
-
14% Boron trifluoride in methanol
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Glass tubes
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.[11]
-
Heat the sample at 100°C for 5 minutes to saponify the lipids into free fatty acids.[11]
-
Cool the sample, then add 2 mL of hexane and 1 mL of water. Vortex and centrifuge to separate the phases.[11]
-
Transfer the upper hexane layer, containing the free fatty acids, to a new tube.[11]
-
For analysis by Gas Chromatography (GC), derivatization to fatty acid methyl esters (FAMEs) is required. To the hexane extract, add 1 mL of 14% boron trifluoride in methanol.[11]
-
Heat at 100°C for 2 minutes to convert the free fatty acids to their corresponding FAMEs.[11]
-
Cool the sample, add 1 mL of water, vortex, and centrifuge.[11]
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[11]
Soxhlet Extraction
This method is suitable for the extraction of lipids from solid samples, such as plant material.[12]
Materials:
-
Dried and powdered solid sample (e.g., plant bark)
-
Soxhlet extraction apparatus (including thimble, extractor, condenser, and boiling flask)
-
n-hexane (or another suitable nonpolar solvent)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place the dried and powdered sample into a cellulose (B213188) thimble.
-
Insert the thimble into the Soxhlet extractor.
-
Fill the boiling flask with the extraction solvent (e.g., n-hexane).
-
Assemble the apparatus and heat the solvent. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the sample in the thimble.
-
The extraction chamber will fill with the solvent until it reaches the top of the siphon arm, at which point the solvent and extracted lipids will be siphoned back into the boiling flask.
-
Allow this process to run for a sufficient number of cycles to ensure complete extraction (e.g., 48 hours at 6-8 cycles per hour).
-
After extraction, concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.[1]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate a key metabolic pathway involving this compound and a general experimental workflow for its extraction and analysis.
References
- 1. vliz.be [vliz.be]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. gerhardt.de [gerhardt.de]
- 10. Item - Evaluation of extraction methods for recovery of fatty acids from lipid-producing microheterotrophs - University of Tasmania - Figshare [figshare.utas.edu.au]
- 11. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Linearity and Range of Tetracosanoate Assays
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and drug efficacy, the accurate quantification of very-long-chain fatty acids (VLCFAs), such as tetracosanoate (C24:0), is of paramount importance. The linearity and range of an assay are critical performance characteristics that dictate the reliability and applicability of the method. This guide provides an objective comparison of the primary analytical methods for this compound quantification, with a focus on their linearity and dynamic range, supported by experimental data.
The most prevalent and well-validated methods for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). An alternative method, high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD), is also considered.
Data Presentation: Comparison of Assay Performance
The following table summarizes the linearity and range of different analytical methods for the quantification of this compound and other relevant very-long-chain fatty acids. It is important to note that direct comparison can be challenging due to variations in matrices, derivatization strategies, and reporting units across different studies.
| Analytical Method | Analyte(s) | Linearity (Correlation Coefficient, R²) | Linear Range | Matrix | Reference |
| GC-MS | Mixture of VLCFAs (C24:0-C36:0) | Not explicitly stated, but method validated for linearity | 40-160% of target concentration | Not specified | [1] |
| GC-MS | 50 Fatty Acids (including VLCFAs) | > 0.994 | 2-3 orders of magnitude | Various biological matrices | [2] |
| LC-MS/MS | C22:0, C24:0, C26:0 | > 0.99 | Reference interval for C24:0: 30.3-72.0 µmol/L | Human Plasma | [3] |
| LC-MS/MS | Cer(24:0) (Ceramide with C24:0 acyl chain) | Not explicitly stated, but method validated for linearity | 0.08-16 µg/mL | Human Plasma | [4] |
| LC-MS/MS | Various Fatty Acids (including C24:0) | > 0.99 | 0.05 - 20.0 µM | Human Plasma & Plant Oils | [5] |
| HPLC-ELSD | 10 Free Fatty Acids (up to C22:0) | > 0.9975 | LOQ for C22:0: ~0.3 mM | Biological Matrices | [6] |
Note: The performance of HPLC-ELSD for this compound (C24:0) specifically is less documented in readily available literature compared to GC-MS and LC-MS/MS. The data presented for HPLC-ELSD is for a similar long-chain fatty acid and provides an estimation of expected performance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are generalized protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of fatty acids. It typically requires derivatization to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
a) Sample Preparation and Derivatization:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent mixture, commonly chloroform:methanol (2:1, v/v).
-
Hydrolysis: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Derivatization (Methylation): The free fatty acids are converted to FAMEs using a methylating agent such as boron trifluoride-methanol, sulfuric acid-methanol, or diazomethane.[1]
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.
-
Internal Standard: A deuterated internal standard, such as lignoceric acid-d3, is often added at the beginning of the sample preparation to correct for variations in extraction and derivatization efficiency.
b) Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-23, BPX-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
Mass Spectrometer: Operated in either full scan mode or selected ion monitoring (SIM) for enhanced sensitivity and specificity. Electron ionization (EI) is the typical ionization mode.
c) Data Analysis:
-
Quantification is achieved by creating a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze fatty acids without derivatization, which simplifies sample preparation.
a) Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile, often containing a deuterated internal standard.
-
Liquid-Liquid Extraction: The fatty acids are extracted from the supernatant using a suitable organic solvent.[3]
-
Hydrolysis (Optional): For the analysis of total fatty acids, a hydrolysis step similar to the GC-MS protocol may be included.
b) Instrumental Analysis:
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typical for underivatized fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
c) Data Analysis:
-
Similar to GC-MS, quantification is based on a calibration curve constructed using the peak area ratios of the analyte to the internal standard.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is an alternative for analytes that lack a UV chromophore. The response is dependent on the mass of the analyte, but it is often non-linear and requires data transformation.
a) Sample Preparation:
-
Sample preparation is similar to that for LC-MS/MS, involving lipid extraction and potentially hydrolysis. The final extract is dissolved in a solvent compatible with the HPLC mobile phase.
b) Instrumental Analysis:
-
Liquid Chromatograph: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water is used for separation.
-
Detector (ELSD): The column eluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.
c) Data Analysis:
-
A calibration curve is generated by plotting the peak area response against the analyte concentration. The non-linear response of the ELSD often necessitates a logarithmic transformation of both concentration and peak area to achieve linearity.
Mandatory Visualization
Experimental Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
A Comparative Guide to the Accuracy and Precision of Tetracosanoate Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of tetracosanoate (C24:0), also known as lignoceric acid, is critical for the diagnosis and monitoring of peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This guide provides a comprehensive comparison of the primary analytical methodologies used for this compound measurement, with a focus on their performance, supported by experimental data.
Overview of Analytical Techniques
The two predominant techniques for the quantitative analysis of this compound and other very-long-chain fatty acids (VLCFAs) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and specificity, but differ in their sample preparation requirements, throughput, and susceptibility to matrix effects.
Quantitative Performance Data
The selection of an appropriate analytical method depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 (Typical) | 0.990 - 0.998[1] |
| Limit of Detection (LOD) | Sub-µmol/L range | 0.1 - 0.9 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~0.3 µmol/L[1] | 0.4 - 2.6 ng/mL[1] |
| Intra-day Precision (%CV) | 1.0 - 10.5%[1] | < 15% (Typical)[1] |
| Inter-day Precision (%CV) | 3.3 - 13.3%[1] | < 15% (Typical)[1] |
| Accuracy (% Recovery) | High, with stable isotope dilution[1] | 80.8 - 109.4%[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique for fatty acid analysis. A key requirement for the analysis of non-volatile compounds like this compound is a derivatization step to convert them into volatile fatty acid methyl esters (FAMEs).[2][3]
1. Sample Preparation and Lipid Extraction:
-
To a 100 µL plasma sample, add a known amount of a deuterated internal standard, such as Lignoceric acid-d3.[4]
-
Perform a liquid-liquid extraction using a 2:1 (v/v) chloroform:methanol (B129727) mixture.[4]
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[4]
-
Collect the lower organic layer containing the lipids.[2]
2. Hydrolysis and Derivatization:
-
Evaporate the solvent from the lipid extract.
-
Add a reagent such as methanolic HCl or boron trifluoride-methanol and heat to hydrolyze the fatty acids from complex lipids and simultaneously form FAMEs.[5][6] The use of sulphuric acid-methanol is often preferred for its speed and safety.[5][6]
-
Neutralize the reaction and extract the FAMEs with an organic solvent like hexane.[2]
3. GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a capillary column suitable for FAME analysis.[7]
-
Use a temperature gradient to separate the FAMEs based on their volatility and chain length.[2]
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.[2][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a gold standard for VLCFA analysis, offering high sensitivity and specificity without the need for derivatization.
1. Sample Preparation and Extraction:
-
Pipette 50 µL of plasma or serum into a centrifuge tube.
-
Add an internal standard, such as a deuterated version of the analyte (e.g., D4-C26:0-lysophosphatidylcholine for the analysis of C26:0-LPC, a biomarker related to VLCFA metabolism).
-
For total fatty acid analysis, perform acid hydrolysis by adding HCl and incubating at 90°C.[2]
-
Perform a liquid-liquid extraction using a solvent system like isopropanol (B130326) and chloroform.[2]
-
Evaporate the organic solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Inject the reconstituted sample onto a C8 or C18 reversed-phase column.
-
Use a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with a modifier like formic acid.
3. Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in either positive or negative ion mode.
-
For quantification, employ multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity.
Visualization of Pathways and Workflows
This compound Metabolic Pathway
The metabolism of very-long-chain fatty acids, including this compound, involves their synthesis in the endoplasmic reticulum and subsequent degradation via β-oxidation within peroxisomes. A defect in the transport of VLCFAs into the peroxisome, due to mutations in the ABCD1 gene, is the underlying cause of X-linked adrenoleukodystrophy, leading to the accumulation of this compound.
Caption: Metabolic pathway of this compound synthesis and degradation.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a generalized workflow for the quantification of this compound from biological samples using either GC-MS or LC-MS/MS.
Caption: A generalized experimental workflow for this compound analysis.
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the accurate and precise measurement of this compound. LC-MS/MS offers the advantage of higher throughput due to the omission of the derivatization step, making it highly suitable for large-scale clinical and research studies. GC-MS, however, remains a robust and cost-effective method, particularly when high sample throughput is not a primary concern. The choice of methodology should be guided by the specific analytical needs, available instrumentation, and the nature of the biological matrix being investigated. The use of stable isotope-labeled internal standards is strongly recommended for both techniques to ensure the highest degree of accuracy and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. FATTY ACID TRANSDUCTION OF NITRIC OXIDE SIGNALING: Nitro-linoleic acid mediates protective effects through regulation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetracosanoate and Its Synthetic Analogs in the Management of Very Long-Chain Fatty Acid Metabolism Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of tetracosanoate (lignoceric acid) and its synthetic analogs, primarily triheptanoin (B1683035) and the therapeutic mixture known as Lorenzo's oil, in the context of inherited metabolic disorders characterized by impaired very long-chain fatty acid (VLCFA) metabolism. This document synthesizes available experimental data to offer an objective overview for research and drug development professionals.
Introduction to this compound and Related Disorders
This compound, a 24-carbon saturated fatty acid, is a key metabolite in cellular lipid metabolism.[1][2] Its accumulation, due to defects in peroxisomal β-oxidation, is a hallmark of several genetic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][4] These conditions lead to severe neurological and adrenal dysfunction. Therapeutic strategies have focused on reducing VLCFA levels and providing alternative energy substrates to mitigate the pathological consequences of their accumulation.
Comparative Efficacy: this compound vs. Synthetic Analogs
Direct head-to-head clinical trials comparing this compound supplementation with its synthetic analogs are limited. However, by examining data from separate clinical investigations, we can draw comparative insights into their efficacy.
Triheptanoin: An Anaplerotic Therapy
Triheptanoin, a synthetic triglyceride of the seven-carbon fatty acid heptanoate, is an FDA-approved treatment for long-chain fatty acid oxidation disorders (LC-FAODs).[5] Its primary mechanism of action is anaplerosis, where it replenishes intermediates in the tricarboxylic acid (TCA) cycle.[6][7] Heptanoate is metabolized to propionyl-CoA and acetyl-CoA, providing substrates for both energy production and the maintenance of the TCA cycle, which can be depleted in LC-FAODs.[6][8]
Clinical trials have demonstrated that triheptanoin treatment can lead to a significant reduction in the frequency and duration of major clinical events (MCEs), including rhabdomyolysis, hypoglycemia, and cardiomyopathy, compared to pre-treatment periods.[9][10][11] One double-blind, randomized controlled trial compared triheptanoin (C7) to trioctanoin (C8, a component of standard medium-chain triglyceride oil). The results showed that patients in the C7 group had a significant increase in left ventricular ejection fraction and a decrease in left ventricular wall mass.[12][13]
Lorenzo's Oil: A Competitive Inhibitor
Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (from oleic acid) and glyceryl trierucate (from erucic acid), was developed as a therapeutic intervention for X-ALD.[14][15] Its proposed mechanism involves the competitive inhibition of the ELOVL1 enzyme, which is responsible for the elongation of fatty acids, thereby reducing the synthesis of saturated VLCFAs.[2]
Clinical studies have shown that Lorenzo's oil can normalize plasma VLCFA levels in X-ALD patients.[2][16] However, its clinical efficacy in symptomatic patients is debated, with some studies showing no alteration in the progression of brain disease.[14][17] There is some evidence to suggest a preventive effect in asymptomatic boys with ALD, where it may reduce the risk of developing neurological abnormalities.[18][19]
This compound Supplementation
The therapeutic use of this compound itself is less common and is primarily of interest in research settings to understand its metabolic pathways. In disorders of VLCFA accumulation, supplementing with more of the accumulating substrate would be counterintuitive. However, understanding its metabolism is crucial for developing effective therapies.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials involving triheptanoin and Lorenzo's oil.
Table 1: Efficacy of Triheptanoin in Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)
| Outcome Measure | Pre-Triheptanoin (Mean/Median) | Post-Triheptanoin (Mean/Median) | Percentage Reduction | p-value | Citation |
| Annualized Major Clinical Event Rate (Rollover Group) | 1.76 events/year (mean) | 0.96 events/year (mean) | 45.5% | 0.0319 | [9] |
| Annualized Major Clinical Event Rate (Naïve Group) | 2.33 events/year (median) | 0.71 events/year (median) | 69.5% | 0.1072 | [9] |
| Median Major Clinical Event Duration (Rollover Group) | Not Reported | Not Reported | 66% | Not Reported | [9] |
| Median Major Clinical Event Duration (Naïve Group) | Not Reported | Not Reported | 80% | Not Reported | [9] |
| Annualized Hospitalization Event Rate (Rollover Group) | 1.43 events/year (mean) | 0.76 events/year (mean) | 46.9% | 0.0429 | [11] |
| Median Annualized Hospitalization Duration (Rollover Group) | 4.83 days/year | 1.83 days/year | 62.1% | 0.4390 | [11] |
| Left Ventricular Ejection Fraction Change (vs. Trioctanoin) | N/A | +7.4% | N/A | 0.046 | [12][13] |
| Left Ventricular Wall Mass Change (vs. Trioctanoin) | N/A | -20% | N/A | 0.041 | [12][13] |
Table 2: Efficacy of Lorenzo's Oil in X-Linked Adrenoleukodystrophy (X-ALD)
| Outcome Measure | Patient Population | Key Finding | Citation |
| Plasma Hexacosanoic Acid (C26:0) Levels | Newly diagnosed ALD patients | Normalized within 4 weeks of therapy. | [16] |
| Development of MRI Abnormalities | Asymptomatic boys with ALD | Reduced risk associated with a decrease in plasma hexacosanoic acid. | [19] |
| Neurological Progression | Patients with moderate to advanced disease | Deterioration observed despite treatment. | [16] |
| Neurological Progression in AMN | Men with adrenomyeloneuropathy | Did not alter disease progression. | [17] |
Signaling Pathways and Mechanisms of Action
This compound Metabolism and PPARα Activation
This compound and other VLCFAs are primarily metabolized through β-oxidation within peroxisomes.[4] The CoA thioesters of VLCFAs are potent ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[18] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid transport and oxidation, suggesting a feedback mechanism to control VLCFA levels.[15]
Caption: this compound activation of PPARα signaling pathway.
Triheptanoin and the Tricarboxylic Acid (TCA) Cycle
Triheptanoin acts by providing an alternative energy source that bypasses the defective long-chain fatty acid oxidation pathway. Its metabolism generates propionyl-CoA, which is converted to succinyl-CoA, an intermediate of the TCA cycle, thereby replenishing the cycle's intermediates (anaplerosis).
Caption: Anaplerotic effect of triheptanoin on the TCA cycle.
Experimental Protocols
Quantification of Very-Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for diagnosing and monitoring peroxisomal disorders by measuring VLCFA levels.[6][8]
-
Sample Preparation: Plasma samples (typically 50-100 µL) are subjected to acid/base hydrolysis to release fatty acids from complex lipids.
-
Extraction: The fatty acids are then extracted using an organic solvent, such as hexane (B92381) or a chloroform/methanol mixture.
-
Derivatization: To increase volatility for GC analysis, the fatty acids are converted to their methyl ester derivatives (FAMEs) by incubation with a reagent like acetyl chloride in methanol.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the target VLCFAs to those of deuterated internal standards.[20][21]
Measurement of Plasma Acylcarnitine Profiles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is used to assess the metabolic state and diagnose fatty acid oxidation disorders by measuring the profile of acylcarnitines.[22][23]
-
Sample Preparation: Plasma proteins are precipitated using a solvent like acetonitrile, and the supernatant containing the acylcarnitines is collected.
-
LC Separation: The acylcarnitines are separated using a reverse-phase liquid chromatography column.
-
MS/MS Detection: The separated acylcarnitines are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. Quantification is performed using isotopically labeled internal standards.[5][24]
Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive imaging technique used in clinical trials to assess cardiac structure and function.[16][25]
-
Image Acquisition: Standard 2D and Doppler echocardiographic images are acquired according to established guidelines.
-
Measurements: Key parameters include left ventricular internal dimensions in diastole and systole, from which left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated as measures of systolic function. Left ventricular mass is also calculated from these dimensions.
-
Analysis: Changes in these parameters over the course of treatment are used to evaluate the therapeutic effect on cardiac function.
Measurement of Muscle Phosphocreatine (B42189) Recovery by 31P Magnetic Resonance Spectroscopy (31P-MRS)
This non-invasive method assesses mitochondrial function by measuring the rate of phosphocreatine (PCr) resynthesis after exercise.[7][14][26]
-
Exercise Protocol: The subject performs a standardized exercise protocol to deplete muscle PCr levels.
-
31P-MRS Acquisition: Immediately following exercise, 31P-MRS spectra are acquired from the target muscle group at regular intervals.
-
Data Analysis: The rate of PCr recovery is determined by fitting the post-exercise PCr signal intensity over time to a monoexponential function. The time constant of this recovery is an indicator of mitochondrial oxidative capacity.[3]
Caption: Key experimental workflows for assessing therapeutic efficacy.
Conclusion
The available evidence suggests that synthetic analogs, particularly triheptanoin, offer significant clinical benefits for patients with LC-FAODs by providing an alternative energy source and correcting underlying metabolic imbalances. Triheptanoin has demonstrated efficacy in reducing major clinical events and improving cardiac function. Lorenzo's oil has shown promise in normalizing VLCFA levels and potentially preventing disease onset in asymptomatic X-ALD boys, though its benefit in symptomatic patients is less clear. While direct supplementation with this compound is not a therapeutic strategy, understanding its metabolic and signaling pathways is fundamental to the development of novel treatments. Further research, including head-to-head comparative trials, is needed to fully elucidate the relative efficacy of these different therapeutic approaches.
References
- 1. (ISMRM 2009) Measurement of Post-Exercise Phosphocreatine Recovery Kinetics in Muscle Using 31P RARE MRI [archive.ismrm.org]
- 2. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accuracy and precision of quantitative 31P-MRS measurements of human skeletal muscle mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. II. LXRs suppress lipid degradation gene promoters through inhibition of PPAR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Feasibility of Measuring Phosphocreatine Recovery Kinetics in Muscle Using Single-Shot 31P RARE MRI Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. DRUGDOCS | Triheptanoin [drugdocs.com]
- 11. scienceopen.com [scienceopen.com]
- 12. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 13. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cds.ismrm.org [cds.ismrm.org]
- 15. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asecho.org [asecho.org]
- 17. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 18. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Subclinical effects of long‐chain fatty acid β‐oxidation deficiency on the adult heart: A case‐control magnetic resonance study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 31P-MRS-Measured Phosphocreatine Recovery Kinetics in Human Muscles in Health and Disease-A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tetracosanoate Analysis: GC-MS vs. LC-MS/MS
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), the accurate quantification of tetracosanoate (C24:0), a very-long-chain fatty acid (VLCFA), is of paramount importance.[1][2][3] The choice of analytical methodology is a critical determinant of the sensitivity, specificity, and overall reliability of these measurements. This guide presents an objective comparison of the two predominant analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The selection of an analytical technique for the quantification of this compound hinges on several factors, including the required sensitivity, the nature of the sample matrix, and the desired sample throughput. Both GC-MS and LC-MS/MS are powerful methods for this purpose, each with distinct advantages and limitations.[4][5] LC-MS/MS is often considered the gold standard for VLCFA analysis due to its superior sensitivity and specificity.[1]
The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and other VLCFAs.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | High sensitivity, with LODs for very-long-chain fatty acids as low as 0.5 pg on-column.[4] | Excellent sensitivity, with LODs reported in the nanomolar (nM) to low nanogram per milliliter (ng/mL) range.[4][6] |
| Derivatization | Mandatory to increase the volatility of the fatty acids.[4][5] Common methods include methylation to form fatty acid methyl esters (FAMEs).[4] | Optional, but can be performed to enhance ionization efficiency.[1][4] |
| Sample Preparation | More complex and time-consuming due to the mandatory derivatization step.[4][7] | Generally simpler and can be faster as derivatization is not always required.[4] |
| Linearity Range | Linearity over a range of 40-160% has been demonstrated for VLCFA analysis.[8] | A 100-fold dynamic range has been reported for fatty acid analysis.[1] For C24:0 specifically, a linearity range of 2-64 mg/L has been shown.[1] |
| Accuracy (% Recovery) | Recovery rates of 89-120% have been reported for long-chain and very-long-chain fatty acids.[9] | Typically in the range of 85-115%.[1] |
| Precision (% RSD) | Day-to-day precision of 2.5-8.6% has been achieved.[9] | Intra-day precision of <6-7% and inter-day precision of <15% are common.[1] |
| Throughput | Lower throughput due to longer sample preparation and chromatographic run times. | Higher throughput capabilities make it suitable for large-scale studies.[4] |
Experimental Workflows
To provide a clearer understanding of the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows for the analysis of this compound from a biological sample, such as plasma or serum.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the quantification of this compound using both GC-MS and LC-MS/MS.
GC-MS Protocol for this compound Analysis
This protocol outlines the necessary steps for the analysis of this compound as its fatty acid methyl ester (FAME) derivative.[3][4]
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of a biological sample (e.g., plasma), add a known amount of an internal standard, such as deuterated tetracosanoic acid (e.g., C24:0-d4).[4]
-
Extract the total lipids using a solvent mixture like chloroform:methanol (B129727) (2:1, v/v) or hexane:isopropanol (3:2, v/v).[4]
-
-
Hydrolysis:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a reagent such as methanolic HCl and heat to hydrolyze the lipids and release the free fatty acids.
-
-
Derivatization to FAMEs:
-
GC-MS Instrumental Analysis:
-
Gas Chromatograph: Utilize a system with a capillary column suitable for FAME analysis (e.g., a polar stationary phase).[3]
-
Carrier Gas: Use helium as the carrier gas.[3]
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[5]
-
Oven Program: Employ a temperature gradient to separate the FAMEs based on their volatility and chain length.[3][5]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.[3]
-
Acquisition Mode: Use selected ion monitoring (SIM) to monitor characteristic ions for each FAME to enhance sensitivity and selectivity.[3]
-
-
Quantification:
-
Generate a calibration curve by analyzing standards with known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[3]
-
LC-MS/MS Protocol for this compound Analysis
This protocol describes a more direct analysis of this compound, which may not require derivatization.[1][4]
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add an internal standard solution containing a deuterated version of the analyte (e.g., D4-C24:0).[1]
-
Perform a protein precipitation and lipid extraction using a solvent like isopropanol.
-
-
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph: Use a system with a C18 reversed-phase column.[5]
-
Mobile Phase: Employ a gradient of water and an organic solvent like methanol or acetonitrile, often with a modifier such as formic acid.[1][5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity.[4]
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for the analysis of free fatty acids.[4]
-
Detection: Employ multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the precursor ion to a specific product ion for both this compound and its internal standard.[1][4][5]
-
-
Quantification:
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound in biological samples. The mandatory derivatization step in GC-MS adds to the complexity and time of sample preparation.[4] In contrast, LC-MS/MS offers high sensitivity and specificity, often with more straightforward sample preparation protocols, making it particularly well-suited for high-throughput applications in clinical and research settings.[4] The ultimate choice between these two methods will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Method Validation for the assessment of Very Long Chain Fatty Acids on Gas Chromatography Mass Spectrometry - Research Portal - Converis Standard Config [eraonline.uct.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
comparative study of tetracosanoate metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tetracosanoate (C24:0), also known as lignoceric acid, metabolism in different species. This compound is a very-long-chain saturated fatty acid (VLCFA) implicated in various physiological processes and pathological conditions, most notably X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by impaired this compound degradation. Understanding the species-specific differences in its metabolic pathways is crucial for advancing research and developing effective therapeutic strategies.
Executive Summary
The catabolism of this compound primarily occurs in peroxisomes via β-oxidation, as mitochondria are not equipped to handle fatty acids with chains longer than 22 carbons.[1] This process involves a series of enzymatic reactions that shorten the fatty acid chain, which can then be further metabolized in the mitochondria. Deficiencies in the enzymes or transporters involved in peroxisomal β-oxidation lead to the accumulation of VLCFAs, causing cellular dysfunction. This guide synthesizes available data on the rates of this compound oxidation and the activities of key enzymes across different species, highlighting the experimental methodologies used to obtain these findings.
Data Presentation: Comparative Analysis of this compound Metabolism
The following table summarizes quantitative data on this compound metabolism from studies on human and rat tissues. It is important to note that direct comparisons are challenging due to variations in experimental models (e.g., cultured fibroblasts vs. liver homogenates) and methodologies.
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Lignoceric Acid Oxidation Rate | Human | Peroxisomes (from Fibroblasts) | 0.17 nmol/h per mg protein | [1] |
| Lignoceroyl-CoA Formation (Mitochondria) | Human | Fibroblasts | 0.32 ± 0.12 nmol/h per mg protein | [1] |
| Lignoceroyl-CoA Formation (Peroxisomes) | Human | Fibroblasts | 0.86 ± 0.12 nmol/h per mg protein | [1] |
| Lignoceroyl-CoA Formation (Endoplasmic Reticulum) | Human | Fibroblasts | 0.78 ± 0.07 nmol/h per mg protein | [1] |
| Peroxisomal β-oxidation of Palmitate and Lignocerate | Rat | Liver Homogenates | Pathways differ in cofactor dependence, especially ATP | [2] |
| Acyl-CoA Oxidase Activity | Rat | Liver, Kidney, Adrenal Gland, Heart, Skeletal Muscle | Rate-limiting for peroxisomal β-oxidation | [3] |
Signaling Pathways and Experimental Workflows
Peroxisomal β-Oxidation of this compound
The primary pathway for this compound degradation is peroxisomal β-oxidation. This multi-step process involves the sequential removal of two-carbon units in the form of acetyl-CoA.
References
- 1. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the peroxisomal oxidation of palmitate and lignocerate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tetracosanoate
For researchers and scientists in the dynamic fields of life sciences and drug development, adherence to stringent safety protocols is paramount. This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of tetracosanoate (also known as lignoceric acid), a long-chain saturated fatty acid. Following these guidelines will help ensure a safe laboratory environment and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1] Although not classified as a hazardous substance, observing good industrial hygiene practices is essential.[2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses or goggles with side-shields | To protect from dust particles or splashes.[1][3] |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact.[1] |
| Body Protection | Standard laboratory coat | To protect clothing from contamination.[1][4] |
| Respiratory Protection | Suitable respirator | Recommended when handling powders to avoid breathing in dust.[3] |
Handle this compound in a well-ventilated area to minimize the generation of dust.[4]
Step-by-Step Disposal Protocols
The proper disposal route for this compound depends on its form (solid, liquid solution, or contaminated material) and whether it is contaminated with hazardous substances.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to pure, uncontaminated solid this compound powder.
-
Waste Identification and Segregation :
-
Confirm that the waste is solely this compound and not mixed with any hazardous materials.[4] If contaminated, the entire mixture must be treated as hazardous waste according to institutional guidelines.
-
Keep solid this compound waste separate from other chemical and liquid waste streams to prevent cross-contamination.[1][4]
-
-
Containment :
-
Carefully sweep or scoop the solid waste into a clean, dry, and chemically compatible container with a secure lid.[1]
-
-
Labeling :
-
Disposal Route :
-
For small quantities, and in accordance with institutional policies, it may be permissible to dispose of it as non-hazardous solid waste.[1]
-
Always consult and adhere to your institution's specific guidelines. Many institutions require disposal through their Environmental Health and Safety (EHS) office.[1][5]
-
-
Documentation :
-
Maintain a record of the disposal in your laboratory's waste log.[1]
-
Protocol 2: Disposal of Materials Contaminated with this compound
This protocol is for disposable items such as gloves, weighing paper, or absorbent pads.
-
Segregation :
-
Collect all contaminated solid materials in a separate, sealed plastic bag or a designated solid waste container.[1]
-
-
Labeling :
-
Label the bag or container as "Solid Waste Contaminated with this compound".[1]
-
-
Disposal :
-
Dispose of the container according to your institution's procedures for non-hazardous solid laboratory waste.[1]
-
Protocol 3: Decontamination of Glassware and Equipment
To clean and decontaminate non-disposable items:
-
Initial Cleaning : Scrape out as much of the solid residue as possible.[1]
-
Washing : Wash the glassware with a suitable laboratory detergent and warm water.[1]
-
Rinsing : Rinse thoroughly with tap water, followed by a final rinse with deionized water.[1]
-
Drying : Allow the glassware to air dry or place it in a drying oven.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all federal, state, and local regulations for chemical waste disposal.[6]
References
Personal protective equipment for handling Tetracosanoate
Essential Safety and Handling Guide for Tetracosanoate
This guide provides comprehensive safety and logistical information for the handling of this compound and its derivatives, such as Methyl this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact and ensure safety. The recommended PPE is outlined below.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[1] |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to prevent eye contact.[1] |
| Body Protection | A standard laboratory coat should be worn to protect skin and clothing.[1] |
| Respiratory Protection | If the material is in a fine powder form and there is a risk of dust generation, handling should be done in a chemical fume hood. In the absence of sufficient engineering controls, a NIOSH-approved dust respirator should be used.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from preparation to disposal is critical for laboratory safety.
1. Preparation:
-
Ensure all required PPE is worn correctly before handling the substance.[1]
-
Work in a well-ventilated area.[1]
-
Laboratory facilities should be equipped with an eyewash station and a safety shower.[1]
-
Prepare a clean and uncluttered workspace.[1]
2. Handling and Operations:
-
When weighing and transferring solid this compound, use a spatula to avoid generating dust.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling the material.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
4. Disposal Plan:
-
Tetracosane, a related compound, is not classified as hazardous waste.[1] However, for derivatives like Methyl this compound, waste should be disposed of in accordance with local, state, and federal regulations.[3][4]
-
For spills, small amounts can be swept or vacuumed up and placed into a suitable, labeled container for disposal.[1] The spill area should then be cleaned with soap and water.[1]
-
For larger spills, it is recommended to dampen the solid material to prevent dust formation before sweeping it up.[1]
-
Contaminated materials should be disposed of as hazardous waste through a licensed disposal company.
Emergency Procedures
In the event of an emergency, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing.[1] If symptoms occur, get medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek medical attention.[2]
Visualizing Safety Protocols
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the operational workflow and the decision-making process for personal protective equipment.
Caption: A workflow diagram illustrating the step-by-step process for safely handling this compound.
Caption: A diagram showing the decision-making process for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
